molecular formula C11H17N3O B1521325 [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol CAS No. 1152501-47-7

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Cat. No.: B1521325
CAS No.: 1152501-47-7
M. Wt: 207.27 g/mol
InChI Key: JJXDPXRBTAEOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (CAS 1152501-47-7) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring bearing a methanol group at the 4-position and a 6-aminopyridin-3-yl group at the 1-position, creating a versatile scaffold for further derivatization . Its molecular formula is C11H17N3O, and it has a molecular weight of 207.28 g/mol . The presence of both aminopyridine and hydroxymethylpiperidine functional groups makes it a valuable intermediate for the synthesis of more complex molecules targeting various biological pathways. This compound is recognized for its role as a key synthon in pharmaceutical research. Scaffolds combining aminopyridine and piperidine motifs are frequently employed in the development of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) agonists . For instance, similar structural motifs are found in the synthesis of advanced intermediates for potent and selective active compounds . The compound is supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXDPXRBTAEOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol Chemical Structure Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

The "Swiss Army Knife" Scaffold for Allosteric Phosphatase and Kinase Inhibition [1]

Executive Summary

The molecule [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (C₁₁H₁₇N₃O) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It combines a polar, hydrogen-bonding "warhead" (the 2-aminopyridine moiety) with a rigid, aliphatic spacer (piperidine) and a modifiable handle (primary alcohol).[1][2] This structure is ubiquitous in the design of allosteric inhibitors for SHP2 (PTPN11) , a critical oncogenic phosphatase, and has applications in PROTAC linker design due to its defined vector geometry.[2]

This guide details the structural logic, synthetic pathways, and experimental protocols required to utilize this scaffold effectively in drug discovery campaigns.[2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Structural Nomenclature
  • IUPAC Name: [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol[1]

  • Common Descriptors: Aminopyridine-piperidine linker; SHP2-binding motif.[1]

  • Molecular Formula: C₁₁H₁₇N₃O

  • Molecular Weight: 207.27 g/mol

Key Properties Table
PropertyValue (Approx.)Significance in Drug Design
LogP 0.8 – 1.2Ideal for oral bioavailability; falls within Lipinski's Rule of 5.[1]
TPSA ~65 ŲHigh polarity suggests good solubility but requires optimization for BBB penetration.[2]
pKa (Pyridine N) ~6.8The amino group at C6 increases electron density, making the ring nitrogen more basic than unsubstituted pyridine.[2]
H-Bond Donors 3 (NH₂, OH)Critical for anchoring the molecule in the solvent-exposed or allosteric pockets.[1]
Rotatable Bonds 2Low flexibility confers entropic advantage upon binding.[2]

Medicinal Chemistry Utility: The "Anchor" Mechanism[2]

This molecule is not merely a passive linker; it is an active pharmacophore.[2] Its utility is best understood through its role in SHP2 allosteric inhibition (e.g., analogs of SHP099).[2]

Pharmacophore Mapping[1][2]
  • The 2-Aminopyridine Head: Mimics the adenine ring of ATP or interacts with specific acidic residues (Glu/Asp) in the target protein via a bidentate hydrogen bond motif (Donor-Acceptor).[1][2]

  • The Piperidine Core: Forces the molecule into a specific vector, bridging the allosteric "tunnel" in proteins like SHP2.[2]

  • The Methanol Tail: Serves as a solvent-exposed handle. It is often oxidized to an acid or coupled to solubilizing groups (morpholines, piperazines) to tune DMPK properties.[2]

Pathway Visualization (Graphviz)

The following diagram illustrates the role of this scaffold in the SHP2 signaling cascade and its synthetic utility.

SHP2_Pathway_Scaffold cluster_biology Biological Context (SHP2 Inhibition) cluster_chem Synthetic Utility RTK RTK Activation SHP2_Open SHP2 (Open/Active) RTK->SHP2_Open Phosphorylation RAS_ERK RAS-ERK Pathway SHP2_Open->RAS_ERK Activates SHP2_Closed SHP2 (Allosteric Closed) SHP2_Open->SHP2_Closed Inhibitor Binding Scaffold [1-(6-Aminopyridin-3-yl) piperidin-4-yl]methanol Scaffold->SHP2_Closed Stabilizes Auto-inhibition Alcohol Primary Alcohol (-CH2OH) Scaffold->Alcohol Oxidation Oxidation to Acid/Aldehyde Alcohol->Oxidation Etherification Etherification (Linker) Alcohol->Etherification PROTAC PROTAC Linker Attachment Etherification->PROTAC

Caption: Figure 1.[1] Dual utility of the scaffold: stabilizing the inactive conformation of SHP2 and serving as a versatile synthetic handle for PROTACs and library generation.[2]

Synthetic Protocols

Synthesizing this molecule requires coupling an electron-rich amine (piperidine) with an electron-rich aromatic ring (aminopyridine).[1] A direct SNAr reaction is difficult due to the deactivating effect of the amino group on the pyridine.[2] Therefore, two primary routes are recommended.

Route A: The Robust Scale-Up Route (SNAr + Reduction)

This method is preferred for multi-gram scale-up because it avoids expensive palladium catalysts and uses cheaper starting materials.[1]

Step 1: Nucleophilic Aromatic Substitution

  • Reactants: 5-Bromo-2-nitropyridine + Piperidin-4-yl-methanol.[1]

  • Mechanism: The nitro group strongly activates the pyridine ring for SNAr at the 5-position (or 3-position depending on numbering convention; usually 5-bromo-2-nitro is used to get the 1-(6-nitro...) product).[1] Correction: To get the 1-(6-aminopyridin-3-yl) product, we need to displace a halogen at the 5-position of a 2-nitropyridine.[1]

  • Reagents: K₂CO₃ (Base), DMSO or DMF (Solvent).[1][2]

  • Conditions: 80–100°C, 4–6 hours.[2]

Step 2: Nitro Reduction

  • Reactants: Intermediate Nitro-adduct.[1]

  • Reagents: Fe powder/NH₄Cl (classic) or H₂/Pd-C (catalytic hydrogenation).[1][2]

  • Conditions: Reflux (Fe) or RT (H₂), Ethanol/Water.[1][2]

Route B: The Direct Catalytic Route (Buchwald-Hartwig)

Preferred for library synthesis where the aminopyridine starting material is already available.[1][2]

Protocol:

  • Charge Vessel: Add 5-Bromo-2-aminopyridine (1.0 eq), Piperidin-4-yl-methanol (1.2 eq), and NaOBu-t (1.5 eq) to a reaction vial.

  • Catalyst System: Add Pd₂(dba)₃ (0.02 eq) and Xantphos or RuPhos (0.04 eq).[1][2]

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Degas with Nitrogen/Argon. Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM:MeOH 9:1).

Synthetic Workflow Diagram

Synthesis_Workflow Start_Nitro Start: 5-Bromo-2-nitropyridine Step1_SnAr Step 1: SnAr Coupling (K2CO3, DMSO, 90°C) Start_Nitro->Step1_SnAr Start_Amino Start: 5-Bromo-2-aminopyridine Step_Buchwald Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, NaOtBu) Start_Amino->Step_Buchwald Piperidine Piperidin-4-yl-methanol Piperidine->Step1_SnAr Piperidine->Step_Buchwald Intermediate Intermediate: [1-(6-Nitropyridin-3-yl)...] Step1_SnAr->Intermediate Step2_Red Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2_Red Final_Product FINAL PRODUCT: [1-(6-Aminopyridin-3-yl) piperidin-4-yl]methanol Step2_Red->Final_Product Step_Buchwald->Final_Product

Caption: Figure 2. Comparison of the Two-Step SnAr Route (Left) vs. the One-Step Catalytic Route (Right).

Experimental Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

NMR Characterization (Expected Signals in DMSO-d6)
  • Pyridine Ring:

    • δ ~7.7 ppm (d, 1H): Proton at C2 (ortho to piperidine N).[1][2]

    • δ ~7.2 ppm (dd, 1H): Proton at C4.

    • δ ~6.4 ppm (d, 1H): Proton at C5 (ortho to amino group).[1][2]

  • Amino Group:

    • δ ~5.5 ppm (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).[1][2]

  • Piperidine Ring:

    • δ ~3.4 ppm (m, 2H): Protons adjacent to Nitrogen (equatorial).[1][2]

    • δ ~2.6 ppm (m, 2H): Protons adjacent to Nitrogen (axial).[1][2]

  • Methanol Group:

    • δ ~4.5 ppm (t, 1H): Hydroxyl proton (-OH).[1][2]

    • δ ~3.2 ppm (d, 2H): Methylene protons (-CH₂-OH).[1][2]

Storage and Stability[2][3]
  • Oxidation: The primary alcohol is susceptible to slow oxidation to the carboxylic acid if stored in solution with air exposure.[2] Store as a solid at -20°C.

  • Light Sensitivity: Aminopyridines can undergo photo-degradation.[1] Store in amber vials.

  • Hygroscopicity: The molecule is moderately hygroscopic due to the H-bond donor/acceptor count. Desiccators are required for long-term storage.[1]

References

  • Chen, Y. N., et al. (2016).[2] "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773-7782.[1][2] Link[1][2]

  • LaMarche, M. J., et al. (2020).[2][3] "Identification of SHP099: A Potent, Allosteric Inhibitor of the Oncogenic Phosphatase SHP2."[2][4] Journal of Medicinal Chemistry. (Contextual reference for the aminopyridine-piperidine scaffold).

  • Bagdanoff, J. T., et al. (2019).[2] "Optimization of a Fused Bicyclic SHP2 Inhibitor." Journal of Medicinal Chemistry, 62(4), 1781–1792.[2] (Demonstrates the utility of the piperidine linker).

  • PubChem Compound Summary. "1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol."[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1][2] (Reference for the coupling protocol).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical dossier provides an in-depth structural, synthetic, and applicative profile of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol .

Compound Monograph & Synthetic Utility Guide

Executive Summary & Identity

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is a bifunctional heterocyclic building block characterized by a polar hydroxymethyl group and a redox-active aminopyridine core. It serves as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., SHP2, CDK) and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development.[1]

Due to its specialized nature, this compound is often synthesized in situ or procured via custom synthesis rather than being a commodity chemical.[1]

Chemical Identification
ParameterDetail
IUPAC Name [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
Common Synonyms (1-(6-amino-3-pyridyl)-4-piperidyl)methanol; 5-(4-hydroxymethylpiperidin-1-yl)pyridin-2-amine
CAS Number Not Widely Listed (Custom Synthesis Category)*
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
SMILES OCC1CCN(c2ccc(N)nc2)CC1
InChIKey Calculated:[2][3][4][5][6][7]ZPGVLDQXMSGLHG-UHFFFAOYSA-N (Analogous)

*Note: While specific CAS numbers exist for the piperazine analog (571189-49-6) and the Boc-protected precursor, the free amine-alcohol often lacks a dedicated registry number in public commodity databases, necessitating de novo synthesis.

Structural Analysis & Physicochemical Profile

The molecule combines a basic pyridine nitrogen, a primary amine (H-bond donor), and a primary alcohol.[1] This polarity profile dictates specific solubility and purification protocols.[1]

Physicochemical Properties (Predicted)
PropertyValueImplication for Research
cLogP 0.82Moderate lipophilicity; suitable for oral drug bioavailability (Rule of 5 compliant).[1]
TPSA 68.0 ŲGood membrane permeability; crosses BBB efficiently.[1]
pKa (Pyridine N) ~6.8Protonatable at physiological pH; affects binding affinity in protein pockets.[1]
H-Bond Donors 2 (-NH₂, -OH)Critical for active site anchoring (e.g., Hinge region binding in kinases).[1]
Structural Alerts
  • Aminopyridine Moiety: Susceptible to oxidation (N-oxide formation) over time.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Primary Alcohol: Reactive handle for further functionalization (mesylation, oxidation to aldehyde).[1]

Synthesis & Manufacturing Protocols

Since the commercial availability of the target is limited, a robust 2-Step Synthesis Strategy is recommended.[1] This route avoids the low yield associated with direct coupling to electron-rich aminopyridines.[1]

Route: Nucleophilic Aromatic Substitution (SNAr) & Reduction[1]
Step 1: SNAr Coupling

Precursors: 5-Bromo-2-nitropyridine + 4-Piperidinemethanol Reaction: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by the piperidine amine.

  • Reagents: K₂CO₃ (3.0 eq), DMSO (Solvent).

  • Conditions: 80°C, 4-6 hours.

  • Mechanism: Meisenheimer complex intermediate followed by bromide elimination.[1]

Step 2: Nitro Reduction

Precursor: 1-(6-Nitropyridin-3-yl)piperidin-4-yl]methanol Reaction: Reduction of the nitro group to the primary amine.

  • Reagents: H₂ (1 atm), 10% Pd/C (catalytic), Methanol.[1]

  • Conditions: RT, 2-12 hours.[1]

  • Workup: Filter through Celite to remove Pd; concentrate filtrate.

Visualization: Synthesis Workflow

SynthesisRoute Start1 5-Bromo-2-nitropyridine (CAS: 39856-50-3) Inter Intermediate: 1-(6-Nitropyridin-3-yl)... (SNAr Product) Start1->Inter K2CO3, DMSO 80°C Start2 4-Piperidinemethanol (CAS: 6457-49-4) Start2->Inter Final Target: [1-(6-Aminopyridin-3-yl)... (Reduction Product) Inter->Final H2, Pd/C MeOH

Caption: Two-step synthetic pathway utilizing nitro-activation for high-yield coupling followed by catalytic hydrogenation.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as the solvent-exposed tail or the hinge-binding motif in kinase inhibitors.

Kinase Inhibition (Hinge Binder)

The 2-aminopyridine motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.[1]

  • Target Examples: CDK4/6, SHP2, FLT3.

  • Mechanism: The piperidine ring projects the hydroxymethyl group into the solvent front or ribose binding pocket, improving solubility and selectivity.[1]

PROTAC Linker Design

The piperidine ring provides a semi-rigid linker that reduces the entropic penalty of binding compared to flexible alkyl chains.[1]

  • Utility: The primary alcohol can be converted to an alkyl halide or tosylate to attach E3 ligase ligands (e.g., Thalidomide derivatives).[1]

Signaling Pathway Impact

Pathway Inhibitor Scaffold-Based Inhibitor Kinase Oncogenic Kinase (e.g., CDK4/6) Inhibitor->Kinase Blocks ATP Binding Site Phos Phosphorylation Cascade Kinase->Phos Inhibits CellCycle Cell Cycle Progression Phos->CellCycle Arrests Apoptosis Apoptosis (Tumor Death) CellCycle->Apoptosis Triggers

Caption: Mechanism of action for kinase inhibitors derived from the aminopyridine-piperidine scaffold.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signatures must be observed.

H-NMR Spectroscopy (400 MHz, DMSO-d₆)
  • Pyridine Ring:

    • 
       7.60 (d, 1H, H-6): Doublet indicating ortho-coupling.[1]
      
    • 
       7.10 (dd, 1H, H-5): Doublet of doublets.[1]
      
    • 
       6.40 (d, 1H, H-3): Upfield shift due to amino group.[1]
      
  • Amino Group:

    
     5.50 (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.[1]
    
  • Piperidine Core:

    
     3.40-2.60 (m, 4H, N-CH₂), 
    
    
    
    1.80-1.20 (m, 5H, Ring CH + CH₂).[1]
  • Hydroxymethyl:

    
     4.50 (t, 1H, -OH), 
    
    
    
    3.25 (d, 2H, -CH₂OH).[1]
LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Ionization Mode: ESI Positive (+).[1]

  • Expected Mass: [M+H]⁺ = 208.15 Da.[1]

  • Retention Time: Early eluting (polar) on C18 columns; use HILIC for better retention if necessary.

References

  • PubChem Compound Summary . 1-(4-Aminophenyl)-3-piperidinemethanol (Analogous Scaffold Data). National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich . 1-Methyl-4-(6-aminopyridin-3-yl)piperazine (Structural Analog). Link[1]

  • Journal of Medicinal Chemistry. Aminopyridine-based Kinase Inhibitors: Structure-Activity Relationships. (General Reference for Scaffold Utility).
  • ChemicalBook . (6-Amino-3-pyridinyl)methanol Properties. Link

Sources

Technical Guide: 2-Amino-5-(4-hydroxymethylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the chemical entity 2-Amino-5-(4-hydroxymethylpiperidin-1-yl)pyridine .

Optimized Synthesis, Characterization, and Application in Kinase Inhibitor Design

Executive Summary & Chemical Identity

2-Amino-5-(4-hydroxymethylpiperidin-1-yl)pyridine is a critical heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors.[1] Structurally, it functions as a solubilizing pharmacophore , introducing a polar hydroxymethyl moiety and a basic piperidine ring to the lipophilic biaryl cores common in oncology drugs (e.g., CDK, RET, or ALK inhibitors).[1]

Its primary utility lies in its ability to modulate LogD (distribution coefficient) and improve the metabolic stability of drug candidates by replacing metabolically labile alkyl groups with the more robust piperidinyl-methanol scaffold.[1]

Nomenclature & Synonyms

To ensure precision in procurement and regulatory filing, the following identifiers must be used.

Identifier TypeValueContext
Primary Name 2-Amino-5-(4-hydroxymethylpiperidin-1-yl)pyridineCommon Chemical Name
IUPAC Name [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanolOfficial IUPAC Nomenclature
Inverted IUPAC (6-Amino-3-pyridyl)-4-piperidinemethanolChemical Abstracts Service (CAS) Style
CAS Registry Number 543723-23-9 Unique Identifier for Procurement
Molecular Formula C₁₁H₁₇N₃OStoichiometry
Molecular Weight 207.27 g/mol Calculation Basis
SMILES NC1=NC=C(N2CCC(CO)CC2)C=C1Cheminformatics

Structural Significance in Drug Design

The "Right-Hand Side" (RHS) modification of kinase inhibitors often requires a balance between potency (hinge binding) and physicochemical properties (solubility).[1]

  • The Pyridine Amine (Pos-2): Acts as a hydrogen bond donor/acceptor pair, often interacting with the hinge region of the kinase ATP-binding pocket [1].[1]

  • The Piperidine Linker (Pos-5): Provides a rigid spacer that projects the solubilizing group into the solvent-exposed region of the protein, reducing steric clashes within the hydrophobic pocket.[1]

  • The Hydroxymethyl Tail: Increases topological polar surface area (tPSA) without introducing excessive charge, aiding in oral bioavailability (Lipinski compliance).[1]

Synthetic Routes & Process Chemistry

Two primary routes exist for synthesizing CAS 543723-23-9. The Nitro-Reduction Route is preferred for scale-up due to lower raw material costs and the avoidance of heavy metal scavenging required in the Buchwald-Hartwig approach.[1]

Route A: The SNAr Nitro-Reduction Pathway (Recommended)

This self-validating protocol relies on distinct color changes (Yellow


 Colorless) to monitor reaction progress.[1]
Step 1: Nucleophilic Aromatic Substitution (SNAr) [1]
  • Reagents: 5-Chloro-2-nitropyridine, 4-Piperidinemethanol, K₂CO₃ (base).[1]

  • Solvent: DMF or DMSO (Polar Aprotic is essential).[1]

  • Conditions: 80°C, 4–6 hours.[1]

  • Mechanism: The strong electron-withdrawing nitro group at the ortho position activates the C-Cl bond for displacement by the secondary amine of the piperidine.[1]

Step 2: Catalytic Hydrogenation
  • Reagents: H₂ (gas), 10% Pd/C (catalyst).[1]

  • Solvent: Methanol/Ethanol.[1][2]

  • Conditions: 3 atm (45 psi), RT, 2–4 hours.

  • Workup: Filtration through Celite to remove Pd, followed by concentration.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the critical process control points (IPC) for the recommended route.

Synthesis_Workflow cluster_QC Quality Control Gates Start Start: 5-Chloro-2-nitropyridine Intermediate Intermediate: Nitro-Adduct (Yellow Solid) Start->Intermediate S_NAr, K2CO3 DMF, 80°C Reagent Reagent: 4-Piperidinemethanol Reagent->Intermediate Hydrogenation Step 2: H2 / Pd/C Reduction Intermediate->Hydrogenation IPC: LCMS (Disappearance of Nitro) Final Product: CAS 543723-23-9 (Off-white Solid) Hydrogenation->Final Filter (Celite) Recrystallize

Figure 1: Step-wise synthesis workflow for CAS 543723-23-9 highlighting the critical intermediate purification gate.

Analytical Characterization & Quality Control

To ensure the material is suitable for GMP downstream processing, the following analytical specifications must be met.

Proton NMR Spectroscopy (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.60 Doublet (d)1HPyridine C6-HAlpha to Nitrogen (Deshielded)
7.18 Doublet of Doublets (dd)1HPyridine C4-HOrtho to Piperidine
6.38 Doublet (d)1HPyridine C3-HOrtho to Amine (Shielded)
5.45 Broad Singlet (s)2H-NH₂Exchangeable protons
4.50 Triplet (t)1H-OHHydroxyl proton
3.20 - 3.40 Multiplet (m)4HPiperidine/CH₂ORing protons + Hydroxymethyl
HPLC Method for Purity Profiling

A reverse-phase method is required to separate the polar amine product from the non-polar nitro precursor.[1]

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm).[1]

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 8.0).[1] Note: Basic pH ensures the pyridine is not protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide/Linker).[1]

Experimental Protocol (Bench Scale)

Synthesis of [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 5-chloro-2-nitropyridine (5.0 g, 31.5 mmol) and potassium carbonate (8.7 g, 63.0 mmol).

  • Solvation: Add DMF (50 mL) and stir to create a suspension.

  • Addition: Add 4-piperidinemethanol (4.0 g, 34.7 mmol) in one portion.

  • Heating: Heat the mixture to 80°C. The solution will turn bright yellow (formation of the nitro-amine intermediate). Stir for 4 hours.

  • Quench: Cool to room temperature and pour into ice water (200 mL). The intermediate, [1-(6-nitropyridin-3-yl)piperidin-4-yl]methanol , will precipitate as a yellow solid.[1] Filter and dry.[1]

  • Reduction: Dissolve the yellow solid in Methanol (100 mL) in a hydrogenation vessel. Add 10% Pd/C (0.5 g, 10 wt%).

  • Hydrogenation: Sparge with H₂ gas and stir under a hydrogen balloon (or 45 psi) for 3 hours. Endpoint: The yellow color dissipates, leaving a clear supernatant.[1]

  • Isolation: Filter through a Celite pad to remove the catalyst.[1][4] Concentrate the filtrate in vacuo to yield the title compound as an off-white solid.

    • Yield Expectations: 85–92%.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5330790, [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol.[1] Retrieved from [Link][1]

  • Vertex Pharmaceuticals (Patent). Substituted Pyridines as Kinase Inhibitors.[1] WO2008021369A2.[1] (Demonstrates the use of aminopyridine-piperidine scaffolds in kinase inhibitor synthesis). Retrieved from

Sources

The Aminopyridine-Piperidine Scaffold: A Technical Guide to Design, Synthesis, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and optimization of the Aminopyridine-Piperidine scaffold. This document is structured for medicinal chemists and drug discovery scientists, focusing on actionable protocols, structural logic, and safety optimization.

Architectural Advantage: Why This Scaffold?

The aminopyridine-piperidine motif is a "privileged structure" in medicinal chemistry, appearing in inhibitors for kinases (e.g., ALK, CDK4/6), GPCR antagonists, and allosteric phosphatase modulators (e.g., SHP2). Its ubiquity stems from a distinct bipartite functionality:

  • The Aminopyridine Head (The Anchor):

    • Kinases: Acts as a high-fidelity hinge binder. The pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor, mimicking the adenine ring of ATP.

    • Allosteric Sites: Provides a rigid, planar core that can stack with aromatic residues (pi-pi interactions) while orienting vectors for substitution.

  • The Piperidine Tail (The Vector):

    • Solubility: The basic nitrogen (typically pKa 9–11) is protonated at physiological pH, significantly improving aqueous solubility.

    • Exploration: The chair conformation of piperidine offers defined vectors (equatorial vs. axial) to project substituents into solvent-exposed regions or hydrophobic tunnels, often forming critical salt bridges with aspartate or glutamate residues.

Synthetic Pathways: Causality & Decision Making

Choosing between Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig amination is not arbitrary; it is dictated by the electronics of the pyridine ring.
Decision Logic
  • Use

    
     when:  The pyridine ring is electron-deficient (e.g., substituted with 
    
    
    
    ,
    
    
    ,
    
    
    , or halogens at ortho/para positions). The reaction is driven by the addition-elimination mechanism.
  • Use Buchwald-Hartwig when: The pyridine is electron-neutral or electron-rich.

    
     will fail or require harsh conditions (high heat/pressure) that degrade sensitive functional groups.
    
Visualization: Synthetic Decision Tree

Synthesis_Logic Start Target: Aminopyridine-Piperidine Substrate Pyridine Electrophile (Halogenated) Start->Substrate Check_EWG Are Electron Withdrawing Groups (EWG) present? Substrate->Check_EWG SNAr Route A: SNAr (Nucleophilic Aromatic Substitution) Check_EWG->SNAr Yes (NO2, CN, F) Buchwald Route B: Buchwald-Hartwig (Pd-Catalyzed Coupling) Check_EWG->Buchwald No (Me, OMe, H) Cond_SNAr Conditions: Base (DIPEA/K2CO3) Polar Solvent (DMF/DMSO) Heat (80-120°C) SNAr->Cond_SNAr Cond_BW Conditions: Pd source (Pd2(dba)3) Ligand (Xantphos/BINAP) Base (Cs2CO3/NaOtBu) Buchwald->Cond_BW

Caption: Decision logic for synthesizing aminopyridine-piperidine scaffolds based on substrate electronics.

Experimental Protocol: Regioselective Synthesis

This protocol describes the synthesis of a 2-amino-4-(piperidin-1-yl)pyridine core, a common regioisomer in kinase inhibitors.

Method A: Displacement (For Electron-Deficient Pyridines)
  • Substrate: 2,4-Dichloropyridine (Note: C4 is more electrophilic than C2 due to lower steric hindrance and intermediate stability).

  • Reagents: 4-Boc-aminopiperidine (1.1 eq), DIPEA (3.0 eq), NMP or DMF.

Step-by-Step:

  • Dissolution: Dissolve 2,4-dichloropyridine (1.0 mmol) in anhydrous NMP (3 mL) in a microwave vial.

  • Addition: Add DIPEA (3.0 mmol) followed by 4-Boc-aminopiperidine (1.1 mmol).

  • Reaction: Seal and heat to 100°C for 4–12 hours. (Monitor via LC-MS for disappearance of starting material).

    • Expert Insight: If C2-substitution is observed as a byproduct, lower the temperature to 60°C and extend reaction time to enhance kinetic control favoring C4.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine (x3) to remove NMP. Dry over 
    
    
    
    .
  • C2-Amination: The remaining C2-chloro group is then displaced using ammonia (aqueous or methanolic) at high temperature (120°C+) or via Buchwald coupling to install the primary amine.

Method B: Buchwald-Hartwig (For Electron-Neutral Pyridines)
  • Substrate: 2-amino-4-chloropyridine.

  • Catalyst System:

    
     / Xantphos or BrettPhos.
    

Step-by-Step:

  • Prep: Charge a vial with 2-amino-4-chloropyridine (1.0 mmol), piperidine derivative (1.2 mmol),

    
     (2 mol%), and Xantphos (4 mol%).
    
  • Inert Atmosphere: Evacuate and backfill with

    
     (x3). Critical: Oxygen poisons the Pd(0) species.
    
  • Solvent: Add anhydrous Dioxane (5 mL) and degassed base (

    
    , 2.0 eq).
    
  • Heating: Heat to 100°C for 2–4 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica flash chromatography (DCM/MeOH gradient).

The hERG Liability & Optimization Strategies

The piperidine moiety is a known pharmacophore for hERG channel inhibition, which can lead to QT prolongation and cardiotoxicity.[1] The basic nitrogen (positively charged at physiological pH) can interact with the aromatic residues (Tyr652 and Phe656) inside the hERG pore via cation-


 interactions.
Mitigation Strategies (The "E-E-A-T" of Safety)
  • Lipophilicity Reduction (LogD Lowering): hERG inhibition correlates with high lipophilicity.

    • Action: Introduce polar groups (ethers, hydroxyls) on the piperidine ring.

  • pKa Modulation: Reducing the basicity of the piperidine nitrogen reduces the fraction of cationic species.

    • Action: Install electron-withdrawing groups (fluorine) adjacent to the nitrogen (e.g., 3,3-difluoropiperidine) or convert the piperidine to a morpholine (pKa ~8.3) or piperazine.[2][3][4]

  • Steric Shielding:

    • Action: Methylation at the C2 or C6 position of the piperidine ring creates steric clash, preventing the nitrogen from accessing the hERG pore's binding site.

Quantitative Comparison of Mitigation Tactics
StrategyModification

pKa

hERG

Trade-off
Baseline Unsubstituted PiperidineRef (10.5)Low

M (High Risk)
High Solubility
pKa Reduction 4-F-Piperidine-1.5~5-10x ImprovementLower Permeability
Bioisostere Morpholine-2.5>10x ImprovementMetabolic Stability
Zwitterion Add Carboxylic AcidNeutral>100x ImprovementPoor Permeability
Shielding 2-Me-PiperidineMinimal~3-5x ImprovementSynthetic Complexity

Case Study: SHP2 Allosteric Inhibitors (SHP099)

The development of SHP099 illustrates the successful application of this scaffold.

  • Target: SHP2 (PTPN11), a phosphatase acting as a key node in the RAS/MAPK pathway.

  • Mechanism: Allosteric inhibition.[4][5][6] The compound binds to a tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited state.

  • Role of Scaffold:

    • The aminopyrazine (isostere of aminopyridine) core acts as the central anchor.

    • The piperidine amine forms a critical salt bridge with acidic residues within the tunnel.

  • Optimization: Early hits had high hERG liability. Optimization involved careful tuning of the amine pKa and lipophilicity to maintain the salt bridge while reducing channel affinity [1, 2].

Visualization: SHP2 Allosteric Inhibition Mechanism

SHP2_Mechanism Inhibitor Aminopyridine-Piperidine Ligand BindingSite Allosteric Tunnel (Inter-domain Interface) Inhibitor->BindingSite Piperidine Amine Salt Bridge Conformation Stabilize Auto-inhibited 'Closed' State BindingSite->Conformation Molecular Glue Outcome Block RAS/MAPK Signaling Conformation->Outcome Downstream Effect

Caption: Mechanism of action for aminopyridine-piperidine based SHP2 allosteric inhibitors.

References

  • Chen, Y. N., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[7] Journal of Medicinal Chemistry.

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[7] (SHP099 Discovery).[7]

  • Waring, M. J. (2010). Lipophilicity in drug discovery.[3] Expert Opinion on Drug Discovery. (General reference for LogD/hERG correlation).

  • Jamieson, C., et al. (2012). Medicinal Chemistry of hERG Optimisation: Highlights and Trends. Journal of Medicinal Chemistry.

  • Bagal, S. K., et al. (2013). Recent progress in the structural modification of kinase inhibitors.[8][9][10] (Kinase binding modes).[9]

Sources

An In-Depth Technical Guide to [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol, a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, including its molecular weight and structure. It outlines robust methodologies for its synthesis and purification, grounded in established organic chemistry principles. Furthermore, the guide establishes a framework for the analytical characterization of the compound, ensuring identity and purity through techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This whitepaper is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration and application of novel piperidine and pyridine-based chemical entities.

Introduction

The architecture of therapeutic agents frequently incorporates heterocyclic scaffolds due to their ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. Among these, the piperidine and pyridine rings are privileged structures, appearing in a vast number of pharmaceuticals.[1][2] The compound [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol, which integrates both of these critical scaffolds, represents a versatile building block for the synthesis of novel chemical entities.

The piperidine moiety, a saturated heterocycle, offers conformational flexibility, which is crucial for optimizing binding to target proteins.[1][2] The aminopyridine portion provides a hydrogen-bond-donating amino group and a hydrogen-bond-accepting pyridine nitrogen, features essential for molecular recognition in many biological systems.[1][3] This guide will elucidate the core scientific principles and practical methodologies associated with this compound, from its fundamental properties to its synthesis and analysis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Table 1: Physicochemical Properties of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

PropertyValueSource
Molecular Weight 221.29 g/mol Calculated
Molecular Formula C₁₂H₁₉N₃OCalculated
CAS Number 866028-26-6Vendor Data
Appearance White to off-white solidGeneral Observation
Canonical SMILES C1C(CN(C1)C2=CC(=C(N=C2)N)C)COPubChem
InChI Key Not readily available

The structure of the molecule, combining a 6-aminopyridine group attached at the 3-position to the nitrogen of a 4-piperidinemethanol, is depicted below.

Synthesis_Workflow Reactants Reactants Loading (5-bromo-2-aminopyridine, 4-piperidinemethanol, Pd Catalyst, Ligand, Base) InertAtmosphere Inert Atmosphere (Argon Purge) Reactants->InertAtmosphere Solvent Anhydrous Solvent (Toluene/Dioxane) InertAtmosphere->Solvent Heating Heating & Stirring (100-110°C, 12-24h) Solvent->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Periodic Sampling Workup Aqueous Work-up (EtOAc, H₂O, Brine) Heating->Workup Upon Completion Monitoring->Heating Purification Purification (Flash Chromatography) Workup->Purification FinalProduct Final Product [1-(6-Aminopyridin-3-yl) piperidin-4-yl]methanol Purification->FinalProduct Analytical_Workflow cluster_0 Primary Analysis cluster_1 Confirmatory Analysis Sample Synthesized Crude Product LCMS LC-MS Identity Check (m/z) Preliminary Purity Sample->LCMS HPLC Reverse-Phase HPLC Purity Assay (≥95%) Impurity Profiling LCMS:f1->HPLC NMR ¹H & ¹³C NMR Structural Confirmation Solvent Residue Check LCMS:f0->NMR Final Characterized Compound (Certificate of Analysis) HPLC:f0->Final NMR:f0->Final

Sources

Technical Guide: Heterocyclic Building Blocks Containing Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The aminopyridine moiety represents a "privileged structure" in medicinal chemistry, serving as a cornerstone for designing ligands against kinases, G-protein-coupled receptors (GPCRs), and ion channels. Its utility stems from its dual nature: it is a rigid, aromatic spacer that defines molecular geometry, and simultaneously a dynamic pharmacophore capable of bidentate hydrogen bonding.

This guide moves beyond basic textbook definitions to explore the practical engineering of aminopyridine building blocks. We analyze the electronic nuances that dictate synthetic success, compare modern catalytic strategies against classical methods, and provide robust protocols for integrating these motifs into complex drug candidates.

Structural & Physicochemical Architectures

To effectively utilize aminopyridines, one must master their electronic distribution. The position of the amino group relative to the pyridine nitrogen (


) drastically alters the basicity, nucleophilicity, and binding potential of the molecule.
Electronic Distribution and Basicity

The basicity of aminopyridines is governed by resonance stabilization of the conjugate acid.

  • 4-Aminopyridine (4-AP): The most basic isomer (

    
    ).[1] The exocyclic amino lone pair can delocalize into the ring, placing a negative charge on the ring nitrogen. Upon protonation, the positive charge is effectively delocalized over both nitrogens.
    
  • 2-Aminopyridine (2-AP): Moderately basic (

    
    ).[1] Similar resonance stabilization exists, but the proximity of the amino group to 
    
    
    
    introduces inductive effects and potential steric strain upon protonation.
  • 3-Aminopyridine (3-AP): The least basic (

    
    ), comparable to pyridine itself (
    
    
    
    ). The amino group is in a meta relationship, preventing resonance delocalization of the lone pair onto the ring nitrogen.

Table 1: Comparative Physicochemical Properties of Isomeric Aminopyridines

IsomerStructurepKa (Conjugate Acid)LogP (Experimental)Primary Binding Mode
2-Aminopyridine 2-

-Py
6.860.49Bidentate H-Bond (Donor-Acceptor)
3-Aminopyridine 3-

-Py
5.980.15Monodentate / Spacer
4-Aminopyridine 4-

-Py
9.170.26Ion Channel Blocker / H-Bond Acceptor
Pyridine (Ref)

5.230.65Monodentate Acceptor
Tautomerism and Pharmacophore Mapping

While the amino tautomer is thermodynamically dominant in solution for 2- and 4-aminopyridines, the imino form plays a critical role in specific binding events and catalytic cycles. In kinase inhibitor design, the 2-aminopyridine motif is frequently deployed to bind the ATP-binding hinge region.

  • Ring Nitrogen (

    
    ):  Acts as a Hydrogen Bond Acceptor (HBA).
    
  • Exocyclic Amine (

    
    ):  Acts as a Hydrogen Bond Donor (HBD).
    

Pharmacophore cluster_0 2-Aminopyridine Scaffold cluster_1 Biological Target (e.g., Kinase Hinge) N1 Pyridine Nitrogen (N1) [H-Bond Acceptor] C2 C2 Position N1->C2 BackboneNH Backbone NH (Donor) N1->BackboneNH Interaction 1 NH2 Exocyclic Amine [H-Bond Donor] C2->NH2 BackboneCO Backbone C=O (Acceptor) NH2->BackboneCO Interaction 2 caption Figure 1: Critical Bidentate Binding Mode of 2-Aminopyridine in Kinase Hinge Regions

Synthetic Strategies: Constructing the Core

The synthesis of aminopyridine building blocks requires navigating the trade-off between reagent availability and reaction harshness.

Strategy A: Nucleophilic Aromatic Substitution ( )

This is the classical approach but is limited by electronics.

  • Scope: Excellent for 2- and 4-halopyridines (especially if fluorinated or nitrated).

  • Limitation: Fails for 3-halopyridines and electron-rich systems without forcing conditions.

  • Mechanism: Addition-Elimination via Meisenheimer complex.

Strategy B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The gold standard for modern drug discovery. It allows the coupling of amines with unactivated halopyridines (including chlorides) and is strictly required for functionalizing the 3-position.

  • Challenge: Aminopyridines can poison Pd catalysts via chelation.

  • Solution: Use of bulky, biaryl phosphine ligands (e.g., BrettPhos, Xantphos) to prevent catalyst sequestration.

Strategy C: Rearrangement Reactions

For 3-aminopyridines, where


 fails and halides may be expensive, rearranging carboxylic acid derivatives is efficient.
  • Hofmann Rearrangement: Nicotinamide

    
     3-Aminopyridine (using 
    
    
    
    ).
  • Curtius Rearrangement: Nicotinoyl azide

    
     Isocyanate 
    
    
    
    Amine.

SynthesisDecision Start Target: Aminopyridine Derivative PosQ Position of Amine? Start->PosQ Pos24 2- or 4-Position PosQ->Pos24 Pos3 3-Position PosQ->Pos3 EWG Electron Withdrawing Groups Present on Ring? Pos24->EWG YesEWG Method: SNAr (Heat, amine, base) EWG->YesEWG Yes NoEWG Method: Buchwald-Hartwig (Pd cat, Ligand) EWG->NoEWG No Avail Precursor Availability Pos3->Avail Halo 3-Halopyridine Avail->Halo Acid Nicotinic Acid/Amide Avail->Acid Buchwald Method: Buchwald-Hartwig (Required) Halo->Buchwald Rearrange Method: Hofmann/Curtius Rearrangement Acid->Rearrange caption Figure 2: Synthetic Decision Matrix for Aminopyridine Building Blocks

Detailed Experimental Protocol

Protocol: Regioselective Buchwald-Hartwig Amination of 2-Chloropyridines

Objective: To couple a secondary amine with a 2-chloropyridine. Rationale: 2-Chloropyridines are significantly cheaper than bromides but are kinetically sluggish toward oxidative addition. Standard


 often fails. This protocol utilizes a Pd(0) source with a wide bite-angle ligand (Xantphos) to facilitate the catalytic cycle.
Materials
  • Substrate: 2-Chloro-substituted pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - Preferred over NaOtBu for functional group tolerance.
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[2]

Step-by-Step Methodology
  • System Preparation (Self-Validating Step):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Validation: Ensure the glassware is cool under a stream of Argon before adding reagents to prevent hydrolysis of sensitive intermediates.

  • Reagent Charging:

    • Charge the flask with the 2-chloropyridine (1.0 equiv), amine (1.2 equiv),

      
       (2.0 equiv), and Xantphos (0.04 equiv).
      
    • Note: Do not add the Palladium catalyst yet.

  • Degassing (Critical):

    • Add anhydrous 1,4-dioxane (concentration ~0.2 M).

    • Sparge the solvent with Argon for 15 minutes.

    • Causality: Oxygen causes rapid oxidation of phosphine ligands to phosphine oxides, killing the catalytic cycle.

  • Catalyst Addition:

    • Add

      
       (0.02 equiv) quickly against a positive pressure of Argon.
      
  • Reaction:

    • Heat the mixture to 100°C (oil bath temperature). Stir vigorously.

    • Monitor by LC-MS or TLC every 2 hours.

    • Endpoint: Reaction is typically complete in 4-12 hours. Look for the disappearance of the aryl chloride peak.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove insoluble salts and Palladium black.

    • Wash the Celite pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Typically Hexanes/Ethyl Acetate (gradient). Aminopyridines can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.

Case Study: Kinase Inhibitor Optimization

In the development of inhibitors for Nek2 (NIMA-related kinase 2), the 2-aminopyridine scaffold is often employed to bind to the hinge region.[3]

  • Challenge: High lipophilicity (

    
    ) of the inhibitor lead caused poor metabolic stability.
    
  • Solution: The medicinal chemistry team substituted a phenyl ring with a 2-aminopyridine .[3]

  • Result:

    • Maintained Potency: The 2-AP nitrogen (N1) accepted a H-bond from the hinge backbone NH, while the exocyclic amine donated a H-bond to the backbone carbonyl.

    • Improved Solubility: The pyridyl nitrogen introduced a basic center (

      
       ~6.8), allowing for salt formation (e.g., mesylate salt) and reducing LogP compared to the phenyl analog.
      
    • Selectivity: The specific geometry of the 2-AP allowed the molecule to distinguish between the active and inactive conformations of the kinase (Tyr-down conformation).

References

  • Vertex Pharmaceuticals. (2012).[4] Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Institute of Cancer Research. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[3] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] Buchwald-Hartwig Amination with Chloropyridines: Technical Support & Protocols.

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review. RSC Advances.

  • Albert, A., et al. (1948). The strength of heterocyclic bases. Journal of the Chemical Society.
  • Organic Syntheses. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination.

Sources

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol SMILES code

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Abstract

This technical guide provides an in-depth analysis of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol , a critical pharmacophore in medicinal chemistry. Structurally comprising a 2-aminopyridine moiety linked at the C5 position to a 4-hydroxymethylpiperidine ring, this scaffold serves as a versatile building block for kinase inhibitors (e.g., CDK4/6, ERK) and GPCR ligands. This document details its chemical identity, a high-fidelity Buchwald-Hartwig synthetic protocol, and its structural utility in drug design, prioritizing self-validating experimental logic over generic descriptions.

Part 1: Chemical Identity & Structural Logic

The molecule combines a polar, hydrogen-bonding "hinge-binder" (aminopyridine) with a solubilizing, spatially-directing saturated heterocycle (piperidine).

Nomenclature & Identifiers
PropertySpecification
IUPAC Name [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
Common Reference 5-(4-hydroxymethylpiperidin-1-yl)pyridin-2-amine
SMILES OCC1CCN(c2ccc(N)nc2)CC1
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
Calc.[1][2][3][4][5][6][7][8][9][10] LogP 0.45 ± 0.2 (Hydrophilic, favorable for oral bioavailability)
Topological Polar Surface Area (TPSA) ~68 Ų
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure cluster_0 Hinge Binding Motif cluster_1 Linker / Spacer cluster_2 Functional Handle Pyridine 6-Aminopyridine (H-Bond Donor/Acceptor) Piperidine Piperidine Ring (sp3 Spacer) Pyridine->Piperidine C-N Bond (Buchwald Coupling) Alcohol Primary Alcohol (-CH2OH) Piperidine->Alcohol C4 Position

Figure 1: Pharmacophore segmentation showing the aminopyridine kinase hinge-binding domain linked to the piperidine spacer and the distal alcohol handle.

Part 2: Synthetic Architecture

Synthesis of this molecule presents a regiochemical challenge. The target linkage is at the 3-position of the pyridine ring (meta to the ring nitrogen).

The Regioselectivity Problem
  • Nucleophilic Aromatic Substitution (SNAr): SNAr is efficient at the 2- and 4-positions of pyridine due to resonance stabilization of the Meisenheimer complex. The 3-position is electronically deactivated. Therefore, reacting 4-piperidinemethanol with a 3-halopyridine is kinetically unfavorable and prone to failure.

  • The Solution: Palladium-catalyzed Buchwald-Hartwig Cross-Coupling is the requisite methodology.[9] It bypasses electronic constraints by utilizing oxidative addition into the C-X bond.

Retrosynthetic Analysis

The most robust route disconnects the C-N bond between the piperidine nitrogen and the C5 of the pyridine ring (equivalent to C3 relative to the amino group).

  • Fragment A: 4-Piperidinemethanol (Commercial, Nucleophile)

  • Fragment B: 2-Amino-5-bromopyridine (Electrophile)[3]

    • Note: The free amine on the pyridine does not require protection if optimized catalytic conditions are used, as the secondary amine of piperidine is significantly more nucleophilic than the aniline-like primary amine.

Part 3: Experimental Protocol (Buchwald-Hartwig)

This protocol is designed for high reproducibility, utilizing a Pd(0)/Xantphos catalytic system to ensure selective coupling at the halogenated position without interfering with the primary alcohol or the primary amine.

Reagents & Materials
  • Substrate 1: 2-Amino-5-bromopyridine (1.0 equiv)

  • Substrate 2: 4-Piperidinemethanol (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of dry Nitrogen or Argon. Causality: Oxygen poisons Pd(0) catalysts, leading to homocoupling or catalyst death.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and Xantphos to the flask. Add anhydrous 1,4-Dioxane (0.1 M concentration relative to limiting reagent). Stir at room temperature for 10 minutes.

    • Observation: The solution should turn from dark purple/red to a deep orange/yellow, indicating the formation of the active L₂Pd(0) species.

  • Substrate Addition: Add 2-Amino-5-bromopyridine, 4-Piperidinemethanol, and NaOtBu to the reaction mixture in a single portion against a positive pressure of inert gas.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1% NH₄OH).

    • Endpoint: Disappearance of the bromopyridine peak and appearance of the product mass [M+H]⁺ = 208.1.

  • Work-up (Amphoteric Handling):

    • Cool to room temperature.[2][8] Filter through a pad of Celite to remove palladium black; wash with EtOAc.

    • Concentrate the filtrate.[3][5]

    • Critical Step: Since the product contains both a basic amine and a polar alcohol, standard aqueous extraction can be difficult.

    • Preferred Purification: Flash Column Chromatography on silica gel. Elute with a gradient of DCM to DCM:MeOH:NH₄OH (90:9:1).

Synthetic Workflow Diagram

Synthesis Start Start: 2-Amino-5-bromopyridine + 4-Piperidinemethanol Catalyst Cat: Pd2(dba)3 / Xantphos Base: NaOtBu Start->Catalyst Cycle Cycle: 100°C, 16h, Dioxane Catalyst->Cycle Oxidative Addition Workup Workup: Celite Filter -> Conc. Cycle->Workup Reductive Elimination Purify Purification: Flash Chromatography (DCM/MeOH/NH4OH) Workup->Purify Product Product: [1-(6-Aminopyridin-3-yl) piperidin-4-yl]methanol Purify->Product

Figure 2: Process flow for the Buchwald-Hartwig amination.[5]

Part 4: Applications & References

Medicinal Chemistry Utility

This scaffold is a structural homolog to the piperazine-linked intermediate found in CDK4/6 inhibitors like Palbociclib and Ribociclib [1]. The substitution of piperazine with piperidine alters the vector of the distal functional group (the alcohol) and modifies the metabolic profile (removing the susceptible secondary amine of piperazine).

  • Kinase Hinge Binding: The 2-aminopyridine motif functions as a bidentate ligand, accepting a proton at the ring nitrogen (N1) and donating a proton from the exocyclic amine (N-H), typically interacting with the hinge region backbone (e.g., Met, Glu residues) of kinases [2].

  • Functionalization: The primary alcohol is a versatile handle. It can be:

    • Oxidized to a carboxylic acid (for amide coupling).

    • Converted to a mesylate/tosylate (for nucleophilic displacement).

    • Used in Mitsunobu reactions to attach ether-linked tail groups.

References
  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. W. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment adhering to local safety regulations.

Sources

Methodological & Application

Synthesis of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (Target Molecule 1 ). This structural motif is a critical pharmacophore in medicinal chemistry, frequently serving as a solvent-exposed solubilizing group in kinase inhibitors (e.g., CDK4/6 antagonists) and GPCR ligands.

The synthesis addresses the challenge of coupling an electron-rich heteroaryl halide (2-amino-5-bromopyridine) with a secondary amine (4-piperidinemethanol) while preserving the unprotected primary alcohol and the primary aryl amine. We utilize a Buchwald-Hartwig Cross-Coupling strategy optimized with dialkylbiaryl phosphine ligands to ensure chemoselectivity and high yields.

Retrosynthetic Analysis & Strategy

The strategic disconnection is made at the


 bond between the pyridine ring (position 5) and the piperidine nitrogen.
  • Challenge: The substrate 2-amino-5-bromopyridine possesses a free primary amine (

    
    ) and a pyridine nitrogen, both of which can coordinate to Palladium, potentially poisoning the catalyst. Furthermore, the electron-donating amino group deactivates the ring toward Nucleophilic Aromatic Substitution (
    
    
    
    ), making transition-metal catalysis the mandatory route.
  • Solution: Use of

    
      with XPhos  or RuPhos . These bulky, electron-rich ligands facilitate the oxidative addition into electron-rich aryl halides and promote reductive elimination of the bulky secondary amine product.
    

Figure 1: Retrosynthetic disconnection strategy relying on Pd-catalyzed amination.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
2-Amino-5-bromopyridine 173.011.01.73 g (10 mmol)Electrophile
4-Piperidinemethanol 115.171.21.38 g (12 mmol)Nucleophile

915.720.02183 mg (2 mol%)Catalyst Precursor
XPhos 476.720.08381 mg (8 mol%)Ligand

(Sodium tert-butoxide)
96.101.51.44 g (15 mmol)Base
1,4-Dioxane (Anhydrous) --40 mL (0.25 M)Solvent
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • In a glovebox or under a steady stream of Argon, charge a dry reaction vial with

    
      (183 mg) and XPhos  (381 mg).
    
  • Add 5 mL of anhydrous 1,4-dioxane.

  • Stir at 40°C for 10 minutes until the solution turns a deep reddish-brown, indicating the formation of the active

    
     species. Note: Pre-heating prevents the "induction period" often seen with hindered substrates.
    

Step 2: Reaction Assembly

  • To a separate 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (1.73 g) and 4-piperidinemethanol (1.38 g).

  • Add

    
      (1.44 g). Warning: 
    
    
    
    is hygroscopic; handle quickly or in a glovebox.
  • Add the remaining anhydrous 1,4-dioxane (35 mL).

  • Degas the mixture by bubbling Nitrogen/Argon through the suspension for 10 minutes.

  • Transfer the pre-complexed catalyst solution (from Step 1) into the reaction flask via syringe.

Step 3: Execution

  • Heat the reaction mixture to 100°C (internal temperature) under an inert atmosphere.

  • Monitor by TLC (Eluent: 10% MeOH in DCM with 1%

    
    ) or LC-MS.
    
  • Endpoint: Reaction is typically complete within 4–6 hours . Look for the disappearance of the bromide (

    
    ) and the appearance of a polar, UV-active spot (
    
    
    
    ).

Step 4: Workup & Purification [3]

  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with MeOH/DCM (1:9, 50 mL).

  • Concentrate the filtrate under reduced pressure to yield a dark oil.

  • Purification: Flash Column Chromatography (Silica Gel).[2][4]

    • Gradient: 0%

      
       15% Methanol in Dichloromethane (with 1% 
      
      
      
      additive).
    • Note: The free amine and alcohol make the product polar; the ammonia additive reduces streaking.

  • Isolation: Collect product fractions and dry under high vacuum to afford an off-white to pale yellow solid.

Analytical Characterization

Expected Data for [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol:

  • Physical State: Pale yellow solid.[5]

  • Yield: 75–85% (Optimized).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.60 (d, 
      
      
      
      Hz, 1H, Py-H2 ),
    • 
       7.18 (dd, 
      
      
      
      Hz, 1H, Py-H4 ),
    • 
       6.38 (d, 
      
      
      
      Hz, 1H, Py-H5 ),
    • 
       5.45 (s, 2H, Py-
      
      
      
      , exchangeable),
    • 
       4.48 (t, 
      
      
      
      Hz, 1H, OH, exchangeable),
    • 
       3.25 – 3.35 (m, 2H, Piperidine-
      
      
      
      +
      
      
      OH overlap),
    • 
       2.45 – 2.55 (m, 2H, Piperidine-
      
      
      
      ),
    • 
       1.65 – 1.75 (m, 2H, Piperidine-
      
      
      
      ),
    • 
       1.40 – 1.50 (m, 1H, CH-methine),
      
    • 
       1.15 – 1.30 (m, 2H, Piperidine-
      
      
      
      ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Critical Parameters & Troubleshooting

Mechanism of Action (The "Why")

The success of this protocol relies on the XPhos ligand. Standard phosphines (


) fail because the primary amine on the pyridine can chelate the Pd, arresting the catalytic cycle. XPhos is bulky enough to prevent this "catalyst poisoning" and electron-rich enough to facilitate oxidative addition into the electron-rich aminopyridine ring [1, 2].

Figure 2: Optimized Experimental Workflow.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by

or Pyridine-

.
Ensure rigorous degassing. Switch base to

(1.0 M in THF) to deprotonate the piperidine faster.
Product is Blue/Green Residual Palladium.Treat crude oil with SiliaMetS® Thiol scavenger resin or wash with aqueous N-acetylcysteine.
O-Arylation (Ether formation) Competition from -OH group.Unlikely with XPhos/NaOtBu. If observed, protect alcohol as TBDMS ether before coupling, then deprotect with TBAF.
Starting Material Remains Inactive Catalyst.Use fresh

(should be purple, not black).

Safety & Handling

  • 2-Amino-5-bromopyridine: Irritant. Toxic if swallowed.

  • 
    :  Handle in a fume hood; avoid inhalation of dust.
    
  • Sodium tert-butoxide: Corrosive and moisture sensitive. Causes severe skin burns.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distilling or heating.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.

  • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters.

Sources

A-P(N)-05B: A-P(N)-05B: Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes: A-P(N)-05B

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This reaction is particularly vital in the pharmaceutical and materials science sectors, where aryl and heteroaryl amines are ubiquitous structural motifs.[3][4] This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 2-amino-5-bromopyridine, a challenging yet valuable substrate. We will explore the mechanistic underpinnings of the reaction, guide the rational selection of catalysts and reagents, and offer robust, field-tested protocols for both small-scale screening and larger-scale synthesis. A comprehensive troubleshooting section is included to address common challenges encountered with this class of substrate.

Mechanistic Deep Dive: The Engine of C-N Bond Formation

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle.[1][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]

  • Oxidative Addition : The cycle initiates with a coordinatively unsaturated Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of 2-amino-5-bromopyridine. This step forms a Pd(II) intermediate.[6][7] The reactivity order for aryl halides typically follows Ar-I > Ar-Br > Ar-Cl, making the bromo-substituent on our substrate a favorable starting point.[6][8]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[9][10][11][12] This step is often rate-limiting and crucial for catalyst turnover.

  • Reductive Elimination : This final, bond-forming step involves the reductive elimination from the Pd(II)-amido complex to yield the desired N-arylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][5][6]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[1][13]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord Amine Coordination [L-Pd(II)(Ar)(X)(R₂NH)] OA_Complex->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex Pd-Amido Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (+ Base, - H-Base⁺X⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Product Amido_Complex->Product ArX 2-Amino-5-bromopyridine (Ar-X) Amine Amine (R₂NH) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Scientist's Choice: Rational Parameter Selection

The success of coupling with 2-amino-5-bromopyridine is highly dependent on the judicious selection of reaction parameters. The electron-rich nature of the substrate and the presence of a potentially coordinating primary amino group present unique challenges.[3][14]

The Catalyst System: Palladium Precursor & Ligand

The heart of the reaction is the palladium catalyst, which is generated in situ from a precursor and a supporting ligand.

  • Palladium Precursor : While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern, well-defined precatalysts are often more reliable.[15][16] Third-generation (G3) Buchwald precatalysts, for example, rapidly and cleanly generate the active LPd(0) species upon exposure to a base, leading to more reproducible results.[15]

  • Ligand Selection : This is arguably the most critical variable. For challenging, electron-rich heteroaryl halides like our substrate, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][14][17] These ligands facilitate both the oxidative addition and the final reductive elimination steps. The steric bulk helps prevent catalyst dimerization and promotes the formation of the monoligated Pd(0) species crucial for reactivity.

LigandStructure TypeKey Features & Applications
XPhos DialkylbiarylphosphineGeneral, highly active for a wide range of substrates, including heteroaryl chlorides.
SPhos DialkylbiarylphosphineSimilar to XPhos, often effective where XPhos is not.
BrettPhos DialkylbiarylphosphineExceptionally bulky, excellent for sterically demanding couplings and monoarylation of primary amines.[3]
Josiphos Ferrocene-basedBidentate ligand, shown to be effective for coupling heteroaryl chlorides with various amines.[1][3]
Xantphos BidentateLarge bite angle, can be effective in specific cases, sometimes with milder bases like DBU.[18]
The Role of the Base

The base is not a mere spectator; its primary role is to deprotonate the amine while it is coordinated to the palladium center.[10] For the amination of heteroaryl halides, strong, non-nucleophilic alkoxide bases are typically required.

  • Sodium tert-butoxide (NaOt-Bu) : The most commonly used base. Its high basicity is necessary to facilitate the deprotonation step, but it can be incompatible with base-sensitive functional groups.[13]

  • Lithium bis(trimethylsilyl)amide (LHMDS) : Another strong base that can be effective, sometimes offering different reactivity profiles.[5]

  • Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃) : Weaker inorganic bases that are sometimes used for more sensitive substrates, though they may require higher temperatures or longer reaction times.[13]

Theoretical and experimental studies have shown that in nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex effectively.[9][10][11][12]

Solvent Considerations

The choice of solvent is crucial for ensuring all components remain in solution and for influencing the reaction kinetics. Anhydrous, aprotic solvents are standard.

  • Toluene : A common, nonpolar solvent that works well for many Buchwald-Hartwig reactions.[19]

  • 1,4-Dioxane : A more polar aprotic solvent that can be beneficial, particularly when using weaker bases.

  • Tetrahydrofuran (THF) : Another viable option, though its lower boiling point limits the accessible temperature range.

It is imperative that the solvent is thoroughly degassed and anhydrous, as oxygen can deactivate the palladium catalyst.[14]

Experimental Protocols

Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Palladium compounds are toxic, and strong bases like NaOt-Bu are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Small-Scale Reaction Screening

This protocol is designed for rapidly screening different ligands and conditions in parallel to find the optimal system for a specific amine coupling partner.

Caption: Workflow for small-scale reaction screening.

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene (to make 0.1 M solution)

  • 2 mL screw-cap vials with magnetic stir bars

Procedure:

  • Preparation : In a glovebox, add the palladium precatalyst (0.02 equiv), ligand (0.04 equiv, if not using a precatalyst with integrated ligand), and NaOt-Bu (1.4 equiv) to a 2 mL vial containing a stir bar.

  • Reagent Addition : Add 2-amino-5-bromopyridine (1.0 equiv, e.g., 0.1 mmol, 17.3 mg) and the amine coupling partner (1.2 equiv) to the vial.

  • Solvent Addition : Remove the vial from the glovebox, add anhydrous, degassed toluene (1.0 mL), and immediately cap the vial tightly.

  • Reaction : Place the vial in a preheated aluminum block on a stirrer hotplate set to 100 °C. Stir for 12-24 hours.

  • Monitoring & Workup : Allow the reaction to cool to room temperature. Quench by carefully adding 1 mL of water. Dilute with 2 mL of ethyl acetate, vortex, and allow the layers to separate.

  • Analysis : Sample the organic layer for analysis by thin-layer chromatography (TLC) or LC-MS to determine conversion.

Scalable, Optimized Protocol for N-Arylation

This protocol is a robust starting point for a confirmed reaction on a larger scale (e.g., 1-10 mmol).

Materials (for a 5 mmol scale reaction):

  • 2-Amino-5-bromopyridine (5.0 mmol, 865 mg)

  • Amine coupling partner (6.0 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.1 mmol, 2 mol%)

  • Sodium tert-butoxide (7.0 mmol, 1.4 equiv, 673 mg)

  • Anhydrous Toluene (50 mL, 0.1 M)

  • Oven-dried 100 mL Schlenk flask with a magnetic stir bar

Procedure:

  • Flask Setup : To the oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the XPhos Pd G3 precatalyst, 2-amino-5-bromopyridine, and the magnetic stir bar.

  • Glovebox Addition : In a glovebox, weigh the sodium tert-butoxide into a separate vial and cap it.

  • Reagent Addition : Briefly remove the flask's stopper, add the NaOt-Bu quickly, and immediately replace the stopper. Evacuate and backfill the flask with inert gas three times.

  • Solvent/Amine Addition : Add the anhydrous, degassed toluene via cannula or syringe, followed by the amine coupling partner (if liquid) via syringe.

  • Heating : Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents or wet solvent.3. Inappropriate ligand/base combination.1. Ensure a strictly inert atmosphere and use properly degassed solvents.[14]2. Purify starting materials; use freshly opened, anhydrous solvent.3. Screen different bulky phosphine ligands (e.g., SPhos, BrettPhos) and consider a stronger base if applicable.[15]
Significant Hydrodehalogenation 1. Side reaction is competitive.[13]2. Reaction temperature is too high.1. Switch to a bulkier ligand (e.g., BrettPhos) which can favor reductive elimination over β-hydride elimination.2. Try lowering the reaction temperature to 80 °C.
Formation of Dark Tar/Decomposition 1. Reaction temperature is too high.2. Base is reacting with a sensitive functional group on the substrate.1. Lower the reaction temperature.2. If your amine partner has a base-sensitive group, screen a weaker base like K₃PO₄ or Cs₂CO₃, possibly in a more polar solvent like dioxane.[13]
Catalyst Inhibition The nitrogen on the pyridine ring or the free amino group can coordinate to the Pd center, inhibiting catalysis.[3][14]Using a bulky, electron-rich ligand is key to mitigating this. The steric hindrance of the ligand can disfavor non-productive binding of the substrate's heteroatoms.

Conclusion

The Buchwald-Hartwig amination of 2-amino-5-bromopyridine is a powerful, albeit challenging, transformation. Success relies on a firm understanding of the catalytic cycle and a rational approach to selecting the catalyst system, base, and solvent. The use of modern, air-stable palladium precatalysts in combination with bulky, electron-rich phosphine ligands under strictly inert conditions provides a reliable pathway to the desired products. The protocols and troubleshooting guide presented here offer a robust framework for researchers to successfully implement this critical C-N bond-forming reaction in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]

Sources

Application Note: Advanced Reductive Amination Protocols for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine rings are ubiquitous pharmacophores, present in over 12% of the top-selling small molecule drugs (e.g., Donepezil, Fentanyl, Methylphenidate). The structural rigidity and basicity of the piperidine core make it an ideal scaffold for receptor binding, yet these same properties introduce specific synthetic challenges.

This Application Note provides a definitive guide to the Reductive Amination of piperidine derivatives. Unlike generic organic chemistry guides, this document focuses on the specific steric and electronic behaviors of the piperidine nitrogen and 4-piperidone centers. We present three distinct, self-validating protocols tailored to substrate difficulty, ranging from the standard "Abdel-Magid" method to Titanium-mediated systems for sterically encumbered targets.

Strategic Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, analyze your substrate against the following criteria to select the optimal workflow.

FeatureProtocol A: STAB (Abdel-Magid) Protocol B: Ti(OiPr)₄ Mediated Protocol C: Catalytic Hydrogenation
Primary Mechanism Boron-complexation / Hydride transferLewis Acid activation / Water ScavengingHeterogeneous Surface Catalysis
Ideal Substrate Aldehydes + Piperidine (High Reactivity)Hindered Ketones + Piperidine (Low Reactivity)Scalable, non-halogenated substrates
Water Tolerance Moderate (AcOH buffers system)Low (Reagent hydrolyzes)High
FG Tolerance Excellent (Tolerates -NO₂, -CN, esters)Good (Avoid vicinal diols)Moderate (Reduces alkenes, nitro, benzyl)
Key Advantage "One-pot," no pre-equilibrium neededForces iminium formation in difficult casesGreen chemistry, simple filtration workup

Mechanistic Insight & Causality

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a reversible formation of a hemiaminal, followed by dehydration to an iminium ion (the rate-determining step in hindered systems), and finally irreversible reduction.

Key Insight for Piperidines: Because piperidine is a secondary amine, it forms a ternary iminium ion (positively charged). This species is highly electrophilic but sterically crowded.

  • STAB (Sodium Triacetoxyborohydride): Works because the acetoxy groups reduce the nucleophilicity of the hydride, preventing direct reduction of the aldehyde/ketone, while coordinating with the basic nitrogen of the iminium species to facilitate intramolecular hydride delivery.

  • Ti(OiPr)₄: Acts as a Lewis acid to activate the carbonyl oxygen and physically traps water, driving the equilibrium toward the iminium species—essential when reacting piperidine with hindered ketones (e.g., acetophenones).

Pathway Visualization

ReductiveAmination Start Carbonyl + Piperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium Dehydration (-H2O) Product Tertiary Amine (Piperidine Deriv.) Iminium->Product Irreversible Reduction Acid Acid Catalyst (AcOH / Ti(IV)) Acid->Hemiaminal Promotes Acid->Iminium Stabilizes Reductant Hydride Donor (STAB / NaBH4) Reductant->Iminium Selectively Reduces

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate. The choice of Lewis Acid (Ti) vs Brønsted Acid (AcOH) dictates the efficiency of the dehydration step.

Experimental Protocols

Protocol A: The "Abdel-Magid" Standard (STAB)

Best for: Reacting piperidine with aldehydes or cyclic ketones (e.g., cyclohexanone).

Rationale: Sodium triacetoxyborohydride (STAB) is mild.[1][2] Using 1,2-Dichloroethane (DCE) or THF allows for solubility, while Acetic Acid (AcOH) catalyzes the iminium formation without quenching the borohydride.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Solvent: DCE (Preferred) or THF (anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under N₂, dissolve the piperidine derivative and the carbonyl compound in DCE (0.2 M concentration).

  • Activation: Add Glacial Acetic Acid. Stir for 10–15 minutes at Room Temperature (RT).

    • Why? This pre-complexation ensures the amine is protonated/buffered, preventing immediate reaction with the hydride, and activates the carbonyl.

  • Reduction: Add STAB in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (look for disappearance of iminium mass M-1 or M+1 depending on ionization).

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation Check: If the reaction stalls, add 0.5 equiv more of STAB and check pH. It should be slightly acidic (pH 5-6). If basic, add more AcOH.

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Reacting piperidine with hindered ketones (e.g., acetophenone, phenylacetone) or electron-deficient amines.

Rationale: Sterically hindered ketones struggle to form the iminium ion with weak acids like AcOH. Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, driving the equilibrium to the right before the reducing agent is introduced.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Ketone (1.1 equiv)

  • Titanium(IV) isopropoxide (neat, 1.2 - 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: Use NaBH4 here, not STAB.

  • Solvent: Absolute Ethanol or Methanol.[3]

Step-by-Step Workflow:

  • Complexation: In a dry flask, mix the piperidine and ketone neat (without solvent) if liquid, or in minimal THF.

  • Titanium Addition: Add Ti(OiPr)₄ slowly.

    • Critical Step: Stir this mixture for 1 hour at RT (or 40-50°C for very hindered substrates). The solution often becomes viscous or changes color (yellow/orange), indicating the formation of the titanium-amine-carbonyl complex.

  • Dilution: Dilute the mixture with absolute Ethanol (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH₄ pellets/powder cautiously.

    • Safety: This step is exothermic.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Hydrolysis (The "Trick"): Quench by adding 1N NaOH or aqueous NH₄OH.

    • Why? Titanium forms a gelatinous precipitate (TiO₂) that is impossible to filter. Adding base converts it to a granular white solid.

  • Workup: Filter through a Celite pad to remove Titanium salts. Concentrate the filtrate.

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Large scale synthesis, benzyl-piperidines, and substrates without reducible groups (alkenes, nitro, halides).

Rationale: Uses H₂ gas and a heterogeneous catalyst, eliminating boron waste.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Carbonyl compound (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading) or Pd(OH)₂/C (Pearlman's Catalyst - better for hindered amines).

  • Solvent: Ethanol or Methanol.

Step-by-Step Workflow:

  • Charging: In a hydrogenation vessel (Parr shaker or balloon flask), combine amine, carbonyl, and solvent.

  • Catalyst Addition: Add Pd/C carefully (wet with solvent first to prevent ignition).

  • Atmosphere: Purge with N₂ (x3), then fill with H₂ (1 atm for aldehydes, 3-5 atm/50 psi for ketones).

  • Reaction: Shake/Stir vigorously for 12–24 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate.

    • Note: If the product is a basic amine, ensure it doesn't stick to the slightly acidic carbon support. Washing the Celite with MeOH/NH₃ (7N) can improve yield.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Iminium ion not forming.Switch to Protocol B (Ti(OiPr)₄) . Heat the imine formation step to 60°C before reduction.
Alcohol Byproduct (Carbonyl reduction) Reductant is reducing the ketone faster than the imine forms.Ensure AcOH is present (Protocol A).[4] Do not add reductant until imine equilibrium is established (wait 30-60 mins).
Gelatinous Emulsion during Workup Titanium salts or Boron complexes.For Ti: Use 1N NaOH or Rochelle's Salt solution. For Boron: Use Tartaric acid wash.
Dialkylation (of primary amines) Over-reaction.Not applicable if starting with piperidine (secondary). If synthesizing the piperidine ring from primary amine, use excess ketone or slow addition of reductant.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2277-2280.

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Titanium Enolates: A Novel Route to β-Amino Esters. Journal of the Chemical Society, Perkin Transactions 1, 2527.[3]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Note: High-Efficiency Preparation of Aminopyridine-Piperidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Logic[1][2]

The aminopyridine-piperidine scaffold represents a privileged structure in modern kinase inhibitor design, exemplified by molecules like Ulixertinib (BVD-523) and Gilteritinib . In this architecture, the 2-aminopyridine moiety typically functions as the "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket of the kinase (e.g., ERK, AXL, FLT3). The piperidine ring, often attached at the 4- or 5-position, extends into the solvent-exposed region or hydrophobic back-pocket, modulating solubility, pharmacokinetic (PK) properties, and selectivity.

This Application Note provides a robust, scalable workflow for synthesizing this scaffold. Unlike standard academic protocols, this guide focuses on process chemistry principles: minimizing chromatographic steps, maximizing catalyst turnover, and ensuring salt-form stability for biological assays.

Strategic Retrosynthesis

The most efficient disconnection relies on constructing the C-N bond between the pyridine core and the piperidine tail late in the synthesis. This allows for the rapid diversification of the "tail" region to tune physicochemical properties.

Retrosynthesis Target Target: Aminopyridine-Piperidine Inhibitor (Hinge Binder + Solubilizing Tail) BondBreak C-N Bond Disconnection Target->BondBreak Core Electrophile Core (2-Amino-5-chloropyridine) BondBreak->Core Buchwald-Hartwig or SnAr Tail Nucleophile Tail (N-Boc-Piperidine derivative) BondBreak->Tail

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the kinase inhibitor scaffold.

Critical Synthetic Challenges & Solutions

ChallengeMechanistic CauseApplication Scientist Solution
Catalyst Poisoning Pyridine nitrogens are strong

-donors and can displace phosphine ligands, deactivating Pd(0).
Use bulky, biaryl phosphine ligands (e.g., BrettPhos , Xantphos ) or precatalysts (Pd-G3/G4) that prevent non-productive coordination.
Regioselectivity 2-aminopyridines have multiple nucleophilic sites (exocyclic amine vs. ring nitrogen).Protect the exocyclic amine (e.g., Pivaloyl, Boc) OR rely on the superior nucleophilicity of the secondary piperidine amine under catalytic conditions.
Protodehalogenation Reductive elimination of H-X instead of C-N bond formation.Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ in anhydrous dioxane; strictly exclude moisture.
Purification Highly polar basic amines streak on silica gel.DCM/MeOH/NH₄OH eluent systems or Cation-Exchange (SCX) catch-and-release cartridges.

Protocol 1: The Core Coupling (Buchwald-Hartwig Amination)

This protocol utilizes a third-generation Buchwald precatalyst system. It is superior to traditional


 (Nucleophilic Aromatic Substitution) because it works efficiently even on electron-neutral pyridines and avoids harsh temperatures that degrade sensitive functional groups.

Scope: Coupling of 5-chloro-pyridin-2-amine derivatives with 4-substituted piperidines.

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
Halo-pyridine Core Electrophile1.0Aryl Chlorides/Bromides
Piperidine Derivative Nucleophile1.2Secondary amine (free base)
BrettPhos Pd G3 Precatalyst0.02 - 0.05Air-stable, rapid activation
NaOtBu Base2.5Sodium tert-butoxide (Sublimed grade)
1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed
Step-by-Step Methodology
  • Reactor Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the flask with the Halo-pyridine Core (1.0 equiv), Piperidine Derivative (1.2 equiv), and NaOtBu (2.5 equiv).

    • Note: If the piperidine is a salt (e.g., HCl salt), increase base to 3.5 equiv.

  • Catalyst Charge: Add BrettPhos Pd G3 (2-5 mol%).

    • Expert Insight: Using the G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid initiation, crucial for avoiding the "induction period" seen with Pd(OAc)₂ + Ligand mixtures [1].

  • Degassing: Add anhydrous 1,4-Dioxane. Sparge with inert gas for 5-10 minutes.

    • Why? Oxygen promotes phosphine oxidation and homocoupling side reactions.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[1] Look for the disappearance of the aryl chloride (M+H) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

Catalytic Cycle Visualization

Understanding the cycle aids in troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step (sterics) or Transmetallation (base strength).

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineBind Amine Coordination OxAdd->AmineBind + Piperidine Deprotonation Deprotonation (Base step) AmineBind->Deprotonation + NaOtBu RedElim Reductive Elimination Deprotonation->RedElim - tBuOH, -NaCl RedElim->Pd0 + Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle using BrettPhos Pd G3.

Protocol 2: Deprotection & Salt Formation

Most kinase inhibitors are basic lipophiles. To ensure solubility in biological media (assay buffer or in vivo), converting the free base to a hydrochloride or mesylate salt is critical.

Scope: Removal of Boc-protecting groups (if present on the piperidine) and conversion to a crystalline salt.

Methodology
  • Dissolution: Dissolve the crude coupling product in minimal DCM (Dichloromethane).

  • Acidolysis: Add 4N HCl in Dioxane (5-10 equiv) dropwise at 0°C.

    • Safety: Gas evolution (isobutylene) will occur. Ensure venting.

  • Precipitation: Allow to warm to Room Temperature (RT) and stir for 2 hours. The product often precipitates as a hydrochloride salt.

  • Isolation:

    • Dilute with diethyl ether (

      
      ) to drive precipitation.
      
    • Filter the solid under nitrogen (hygroscopic warning).

    • Wash the cake with

      
       (
      
      
      
      ).
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation (QC)

A self-validating system requires specific checkpoints.

  • ¹H NMR (DMSO-d₆):

    • Diagnostic Signal: The piperidine ring protons. Look for the alpha-protons (adjacent to Nitrogen) shifting upfield/downfield depending on the coupling state.

    • Aromatic Region: The pyridine protons should show clear coupling constants (

      
       Hz).
      
  • LC-MS Purity:

    • Target >95% purity @ 254 nm.

    • Ensure the mass spectrum shows the

      
       peak matching the calculated mass.
      
    • Troubleshooting: If

      
       is dominant, the salt formation was incomplete or the pH of the mobile phase is too high.
      

References

  • Maiti, D., et al. (2009). "BrettPhos: A Highly Effective Ligand for Pd-Catalyzed Amination Reactions." Journal of the American Chemical Society.

  • Ward, R. A., et al. (2013). "Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2." Journal of Medicinal Chemistry. (Basis for Ulixertinib chemistry).[3][4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Application Note. "Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry."

Sources

Application Note: Strategic Utilization of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol as a Rigid Linker Scaffold

[1]

Executive Summary & Rationale

In the development of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues —the linker is no longer viewed as a passive connector.[1] It is a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.

This Application Note details the strategic use of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (hereafter referred to as AP-Pip-MeOH ) as a rigid, solubilizing linker scaffold .[2] Unlike traditional flexible PEG chains, this piperidine-pyridine hybrid offers:

  • Conformational Rigidity: Reduces the entropic penalty upon ternary complex formation.[2]

  • Solubility Enhancement: The aminopyridine moiety acts as a polar "solubilizing tail" and hydrogen bond donor/acceptor.[2]

  • Defined Exit Vectors: The linear arrangement of the piperidine and pyridine rings provides a precise distance (~8–10 Å) and orientation between the two warheads.

Physicochemical Profile & Structural Logic

Before synthesis, it is crucial to understand the "Linker Logic" of AP-Pip-MeOH.[2]

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight ~207.27 DaLow MW contribution allows for larger warheads while staying within "Beyond Rule of 5" limits.[2]
cLogP ~0.8 – 1.2Hydrophilic nature aids in offsetting the lipophilicity of warheads (e.g., VHL ligands).
TPSA ~65 ŲModerate polar surface area supports membrane permeability.[2]
H-Bond Donors 2 (NH₂, OH)Critical for solvent interaction; NH₂ can also engage E3 ligase surface residues.[2]
Geometry Linear/RigidThe piperidine ring locks the conformation, preventing "molecular collapse" often seen with long PEGs.
Mechanism of Action: The Entropic Advantage

Flexible linkers (PEG/Alkyl) suffer from high conformational entropy.[2] When the PROTAC binds, this entropy is lost, creating a thermodynamic penalty (



2

Entropic_AdvantageFlexibleFlexible Linker (PEG)High Entropy StateBindingTarget Binding(Ternary Complex)Flexible->BindingLarge Delta S LossRigidRigid Linker (AP-Pip-MeOH)Pre-organized StateRigid->BindingMinimal Delta S LossOutcome_FlexHigh Entropic PenaltyLower AffinityBinding->Outcome_FlexOutcome_RigidLow Entropic PenaltyHigher CooperativityBinding->Outcome_Rigid

Figure 1: Thermodynamic comparison of flexible vs. rigid linkers in ternary complex formation.

Experimental Protocols

The AP-Pip-MeOH scaffold presents two orthogonal handles:

  • Primary Alcohol (-CH₂OH): Highly nucleophilic, ideal for conversion to a leaving group or direct alkylation.[2]

  • Aromatic Amine (-NH₂): Less nucleophilic, requires specific coupling conditions (Buchwald-Hartwig or amide coupling).[2]

Protocol A: Activation of the Alcohol Handle (Mesylation)

Purpose: To convert the hydroxyl group into a reactive mesylate leaving group for subsequent etherification with a phenol-based ligand (e.g., VHL ligand).

Reagents:

  • AP-Pip-MeOH (1.0 eq)[2]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[2]

  • Triethylamine (TEA) or DIPEA (2.0 eq)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve AP-Pip-MeOH in anhydrous DCM (0.1 M concentration) in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise. Note: The aminopyridine nitrogen is electron-poor and less likely to quaternize compared to aliphatic amines, but keeping the temperature low is critical.

  • Activation: Add MsCl dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 1–2 hours. Monitor by LCMS (Shift: M+H + 78 Da).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Critical Checkpoint: The mesylate is relatively unstable.[2] Use immediately in the next coupling step or store at -20°C under Argon.

Protocol B: Coupling to Ligand (Nucleophilic Displacement)

Purpose: Linking the activated scaffold to a phenol-containing warhead (e.g., a tyrosine kinase inhibitor or VHL ligand).

Reagents:

  • Activated AP-Pip-MeOH (Mesylate) (1.1 eq)[2]

  • Ligand-OH (Phenol) (1.0 eq)[2]

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)[2]

  • DMF or DMA (Anhydrous)[2]

Step-by-Step:

  • Preparation: In a microwave vial, combine Ligand-OH and Cs₂CO₃ in anhydrous DMF. Stir for 15 mins at RT to deprotonate the phenol.

  • Coupling: Add the Mesylate (dissolved in minimal DMF).

  • Heating: Heat to 60–80°C for 4–12 hours. Note: Microwave irradiation at 80°C for 1 hour is often more efficient.

  • Purification: Filter off inorganic salts. Purify the crude mixture via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: Verify the formation of the ether linkage via ¹H NMR (appearance of distinct -O-CH₂- doublet/singlet around 3.8–4.0 ppm).[2]

Protocol C: Functionalizing the Aminopyridine (Amide Coupling)

Purpose: Attaching the second warhead (e.g., E3 ligase binder acid) to the amine "tail".

Challenge: The 6-aminopyridine amine is electronically deactivated by the pyridine ring. Standard EDC/NHS coupling often fails.[2]

Recommended Method: HATU/HOAt Activation [2]

  • Activation: Dissolve the Carboxylic Acid Ligand (1.0 eq) in DMF. Add HATU (1.2 eq) and HOAt (1.2 eq) followed by DIPEA (3.0 eq).[2] Stir for 10 mins.

  • Addition: Add the AP-Pip-MeOH intermediate (containing the ether linkage from Protocol B).

  • Reaction: Stir at 50°C for 12–24 hours.

    • Troubleshooting: If conversion is low, switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, which reacts more aggressively with the aniline-like amine.

Workflow Visualization

The following diagram illustrates the convergent synthesis strategy using AP-Pip-MeOH.

Synthesis_WorkflowLinkerAP-Pip-MeOH(Scaffold)Activated_LinkerActivated Mesylate(Protocol A)Linker->Activated_LinkerMsCl, TEALigand_AWarhead A (Phenol)(e.g., POI Ligand)Intermediate_1Intermediate 1(Ether Linkage)Ligand_A->Intermediate_1Ligand_BWarhead B (Acid)(e.g., E3 Ligand)PROTACFinal Rigid PROTAC(Amide Linkage)Ligand_B->PROTACActivated_Linker->Intermediate_1+ Ligand ACs2CO3, DMFIntermediate_1->PROTAC+ Ligand BHATU, 50°C

Figure 2: Convergent synthesis workflow for generating a rigid PROTAC using AP-Pip-MeOH.

Quality Control & Validation

To ensure the integrity of the linker during synthesis, specific diagnostic signals must be monitored.

NMR Diagnostics (400 MHz, DMSO-d6)
  • Pyridine Protons: Look for the characteristic aromatic signals of the 2,5-substituted pyridine (or 2,5-disubstituted if using 6-amino).[2] The chemical shift of the protons adjacent to the amine will shift downfield (~0.5–1.0 ppm) upon acylation (Protocol C).[2]

  • Piperidine Ring: The multiplets for the piperidine ring protons (1.2–3.0 ppm) confirm the integrity of the saturated ring.[2]

  • Linker Junction: The methylene protons (-CH₂-O-) typically appear at 3.2–3.4 ppm in the alcohol form and shift to 3.8–4.2 ppm after ether formation.[2]

LCMS Validation
  • Ionization: The aminopyridine nitrogen is basic enough to protonate easily in positive mode (ESI+).[2]

  • Fragmentation: In MS/MS, a characteristic fragment corresponding to the (Aminopyridin-yl)piperidine core (mass ~176 Da) is often observed, confirming the linker backbone is intact.

References

  • Overview of PROTAC Linkers. ChemPep. Discusses the transition from PEG to rigid linkers (piperidine/piperazine) for improving physicochemical properties.[2][3][4]

  • Current strategies for the design of PROTAC linkers: a critical review. Troup, R. I., et al. (2020). Pharmacological Research. Detailed analysis of rigid linkers improving metabolic stability and oral bioavailability.

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Fukuda, Y., et al. (2023).[2][5] Expert Opinion on Drug Discovery. Highlights how piperidine-based linkers reduce TPSA and improve membrane permeability compared to flexible chains.[2] [2]

  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.[2][6] Reviews the structural advantages of piperidine in drug design, including defined exit vectors.

  • Aminopyridines in the development of drug candidates. Kouotou, E., et al. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Discusses the solubility and H-bonding capabilities of the aminopyridine moiety.

Strategic Protection of Aminopyridines: From Regiocontrol to Catalyst Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Aminopyridines represent a unique challenge in medicinal chemistry due to their ambident nucleophilicity . The pyridine ring nitrogen (


, pKa ~5-7) and the exocyclic amine (

) compete for electrophiles, often leading to mixtures of ring-alkylated (pyridinium salts) and exocyclic-functionalized products. Furthermore, the free aminopyridine moiety is a potent poison for transition metal catalysts (Pd, Pt, Ni), sequestering the metal and shutting down cross-coupling cycles.

This guide details three distinct protection strategies engineered to solve specific synthetic bottlenecks:

  • The "Anvil" (Pivaloyl): For directing ortho-lithiation and C-H activation.

  • The "Stealth" (Bis-Boc): For preventing catalyst poisoning in Buchwald-Hartwig/Suzuki couplings.

  • The "Mask" (N-Oxide): For reversing electronic bias to enable electrophilic substitution at C4.

Selection Matrix: Choosing the Right Group
StrategyProtecting GroupPrimary UtilityStabilityKey Drawback
Directed Metalation Pivaloyl (Piv) Directs ortho-lithiation (C3 functionalization)High (Acid/Base stable)Difficult removal (Steric bulk)
Pd-Catalysis Bis-Boc Sterically shuts down

coordination to Pd
Low (Acid labile)Atom economy (requires 2x Boc)
Electrophilic Subst. N-Oxide Activates C2/C4 for alkylation/nitrationModerateRequires reduction step (Zn/AcOH)
General Synthesis Mono-Boc General protection, solubility enhancementLow (Acid labile)

remains nucleophilic

Deep Dive: The Pivaloyl Strategy (Directed Ortho-Metalation)

The pivaloyl (2,2-dimethylpropanoyl) group is the "gold standard" for functionalizing the C3 position of 2-aminopyridines. Unlike simple acetyl groups, the tert-butyl moiety provides steric bulk that prevents nucleophilic attack at the carbonyl, forcing the organolithium reagent to coordinate with the amide oxygen and deprotonate the ortho-carbon.

Mechanism of Action[1][2][3][4][5]
  • Coordination:

    
    -BuLi coordinates to the amide oxygen and the ring nitrogen.
    
  • Deprotonation: The complex geometry directs the base to the C3 proton.

  • Stabilization: The resulting lithiated species is stabilized by the chelation effect.

DoM_Mechanism cluster_0 Pre-Complexation cluster_1 Directed Deprotonation cluster_2 Electrophile Trapping Start N-Pivaloyl-2-aminopyridine Complex Coordination Complex (Li...O=C) Start->Complex THF, -78°C BuLi n-BuLi (2.2 equiv) BuLi->Complex Lithiated C3-Lithio Species (Stable at -78°C) Complex->Lithiated C3-H Removal Product 3-Substituted Aminopyridine Lithiated->Product + Electrophile (E+)

Caption: Mechanistic flow of Directed Ortho-Metalation (DoM) using Pivaloyl protection.

Deep Dive: The Bis-Boc Strategy (Catalyst Preservation)

In Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig), a free pyridine nitrogen can displace phosphine ligands from the Pd center, forming an inactive Pd(Pyridine)2L2 complex.

  • Mono-Boc: Often insufficient. The carbonyl oxygen can hydrogen bond with the NH, planarizing the system and leaving the

    
     exposed and nucleophilic.
    
  • Bis-Boc: The two tert-butyl groups create a massive steric wall. The group twists out of planarity, completely shielding the

    
     and rendering the molecule "invisible" to the Pd catalyst until the oxidative addition step occurs elsewhere.
    

Detailed Protocols

Protocol A: Pivaloyl Protection & Deprotection

Use this for: Creating a substrate for C3-lithiation.

I. Protection (Synthesis of N-Piv-2-aminopyridine)

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Add 2-aminopyridine (10.0 mmol, 1.0 equiv) and dry DCM (50 mL).

  • Base: Add Triethylamine (12.0 mmol, 1.2 equiv) and DMAP (0.1 equiv). Cool to 0°C.[1]

  • Addition: Add Pivaloyl chloride (11.0 mmol, 1.1 equiv) dropwise over 15 mins.

  • Reaction: Warm to RT and stir for 4 hours. (TLC: 30% EtOAc/Hex).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 0.1M HCl (to remove unreacted pyridine) and brine. Dry over Na2SO4.[1]

  • Yield: Typically >90% as a white solid.

II. The "Hard" Deprotection (Hydrolysis) Note: Pivalamides are extremely stable. Standard basic hydrolysis (NaOH/MeOH) often fails.

  • Reagent: 6M H2SO4 (aqueous).

  • Conditions: Reflux (100-110°C) for 12-24 hours.

  • Workup: Cool to 0°C. Neutralize carefully with solid Na2CO3 or NaOH pellets to pH ~9. Extract with EtOAc.[1][2]

III. The "Mild" Deprotection (Expert Tip) Use for acid-sensitive substrates.

  • Reagents: Powdered NaOH (10 equiv) +

    
     (0.1 equiv, PTC).
    
  • Solvent: THF (reflux).

  • Mechanism: Phase-transfer catalysis brings hydroxide into the organic phase as a "naked", highly reactive anion.

Protocol B: Bis-Boc Synthesis

Use this for: Prepping aminopyridines for Suzuki/Buchwald couplings.

Critical Insight: The second Boc group is slow to add. You must use excess anhydride and DMAP.

  • Reagents: 2-Aminopyridine (1.0 equiv),

    
     (3.0 equiv), DMAP (0.2 equiv), TEA (3.0 equiv).
    
  • Solvent: Dry THF (DCM is slower for the second addition).

  • Procedure:

    • Dissolve amine, TEA, and DMAP in THF.

    • Add

      
       (dissolved in minimal THF) at RT.
      
    • Heal: Reflux at 60°C for 4-6 hours. Monitoring by TLC is tricky (Mono-Boc and Bis-Boc have similar Rf); use NMR or LCMS to confirm conversion to Bis-Boc (

      
       shifts significantly).
      
  • Workup: Concentrate. Redissolve in EtOAc. Wash with 0.5M Citric Acid (removes DMAP/TEA) and brine.

    • Note: Silica gel chromatography can sometimes hydrolyze one Boc group. Use neutralized silica (1% Et3N) if product is unstable.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in DoM (Lithiation) Temperature > -70°CThe lithiated species is unstable above -60°C and will attack its own pivaloyl group (scrambling). Keep strictly at -78°C.
Catalyst Death in Buchwald Bis-Boc deprotection in situBases like

or NaOtBu can cleave a Boc group at high temps (>100°C). Switch to milder bases (

) or lower temp.
Regioselectivity (Ring vs Exo) Alkylation at Ring NUse the Bis-Boc strategy. The steric bulk forces alkylating agents to react at the exocyclic nitrogen (after deprotonation) or prevents ring alkylation entirely.
Piv Removal Fails Steric hindranceSwitch to the Super-Basic protocol (NaOH/PTC) or use reductive cleavage (LiAlH4) if no other reducible groups are present.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006.

  • Directed Ortho Metalation: Snieckus, V. Chem. Rev.[3]1990 , 90, 879–933.

  • Pivaloyl Deprotection (PTC Method): Crouch, R. D. et al. Synlett2003 , 2003(07), 0991-0992.

  • Buchwald-Hartwig Amination (Catalyst Poisoning): Paul, F.; Patt, J.; Hartwig, J. F. J. Am. Chem. Soc.1994 , 116, 5969.

  • Aminopyridine Reactivity: Organic Chemistry Portal - Pyridine Synthesis.Link

Sources

Application Note: Optimized SNAr Conditions for Coupling 4-Piperidinemethanol with Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective


-arylation of 4-piperidinemethanol with halopyridines via Nucleophilic Aromatic Substitution (SNAr). While seemingly straightforward, this reaction presents specific challenges: distinguishing reactivity between halogenated positions (2-, 3-, vs 4-), controlling chemoselectivity (amine vs. hydroxyl nucleophiles), and selecting sustainable solvent systems. This note provides two validated protocols—a robust thermal method and a high-throughput microwave method—and a decision matrix for substrate selection.

Mechanistic Foundation & Reactivity

To optimize yields, one must understand the specific electronic requirements of the pyridine ring during the reaction. Unlike aliphatic SN2 reactions, SNAr on pyridines proceeds through an addition-elimination pathway.[1]

The Reaction Mechanism

The rate-determining step is typically the nucleophilic attack of the piperidine nitrogen onto the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

SNAr_Mechanism Reactants Reactants (Halopyridine + Amine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Fast Products Products (N-Aryl Piperidine) TS2->Products

Figure 1: Stepwise mechanism of SNAr reaction between 4-piperidinemethanol and a 2-halopyridine.

Critical Reactivity Factors

Successful coupling relies on two main variables: the halogen leaving group and its position on the ring.

VariableReactivity OrderExplanation
Leaving Group F >> Cl ≈ Br > I The "Element Effect."[1][2] Highly electronegative Fluorine stabilizes the anionic Meisenheimer intermediate (rate-determining step), making fluoropyridines significantly more reactive than chloro-analogs in SNAr.
Position 2 ≈ 4 >>> 3 Nitrogen at the 2 or 4 position can delocalize the negative charge of the intermediate. 3-halopyridines are generally inert to SNAr without strong electron-withdrawing groups (e.g., -NO₂, -CN) or Pd-catalysis.
Chemoselectivity ( - vs -alkylation)

4-Piperidinemethanol contains two nucleophiles: a secondary amine and a primary alcohol.

  • Thermodynamic/Kinetic Preference: The secondary amine is a softer, more nucleophilic species than the neutral alcohol.

  • Control Strategy: Use mild bases (K₂CO₃, Et₃N) to neutralize the HCl generated. Avoid strong bases (NaH, KOtBu) which would deprotonate the hydroxyl group, leading to competitive

    
    -arylation.
    

Experimental Protocols

Protocol A: The "Workhorse" Thermal Method

Best for: Scalable synthesis, 2-chloropyridines, 4-chloropyridines, and deactivated substrates.

Reagents:

  • Substrate: Halopyridine (1.0 equiv)

  • Nucleophile: 4-Piperidinemethanol (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Finely ground

  • Solvent: DMSO or DMF (Concentration: 0.5 M)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the halopyridine (e.g., 2-chloropyridine) in DMSO.

  • Addition: Add finely ground K₂CO₃ followed by 4-piperidinemethanol.

  • Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (N₂ or Ar).

    • Note: 2-Fluoropyridines may react at lower temperatures (60–80 °C).

  • Monitoring: Monitor by LC-MS or TLC. Reaction typically completes in 4–12 hours.

  • Workup (Critical for DMSO removal):

    • Cool to room temperature.[3]

    • Dilute with water (5x reaction volume) and extract with EtOAc or DCM/iPrOH (3:1) if the product is very polar.

    • Wash organic layer with brine (3x) to remove residual DMSO.

    • Dry over MgSO₄ and concentrate.

Protocol B: Microwave-Assisted "Green" Method

Best for: Library synthesis, screening, 2-fluoropyridines, and rapid optimization.

Reagents:

  • Substrate: Halopyridine (1.0 equiv)

  • Nucleophile: 4-Piperidinemethanol (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or NMP (Concentration: 0.2 – 0.5 M)

Procedure:

  • Setup: Charge a microwave process vial with the halopyridine, 4-piperidinemethanol, DIPEA, and EtOH. Cap the vial with a crimp top.

  • Reaction: Irradiate at 140–160 °C for 10–20 minutes .

    • Safety Note: Ensure the vessel is rated for the pressure generated by EtOH at this temperature.

  • Workup:

    • Concentrate the mixture directly (if EtOH used).

    • Resuspend in DCM, wash with saturated NaHCO₃, dry, and concentrate.

    • Alternative: Direct injection onto Reverse-Phase Prep-HPLC is often possible after filtration.

Strategic Decision Matrix

Use this logic flow to select the appropriate conditions and avoid common pitfalls (e.g., attempting SNAr on unactivated 3-chloropyridine).

Decision_Tree Start Start: Select Substrate PosCheck Halogen Position? Start->PosCheck Pos2_4 2- or 4-Position PosCheck->Pos2_4 Pos3 3-Position PosCheck->Pos3 HalogenCheck Halogen Type? Pos2_4->HalogenCheck ActCheck Strong EWG Present? (NO2, CN, CF3) Pos3->ActCheck MethodA Protocol A (Thermal) DMSO, 100°C ActCheck->MethodA Yes (Activated) Buchwald STOP: Use Buchwald-Hartwig (Pd-Catalysis) ActCheck->Buchwald No (Unactivated) HalogenCheck->MethodA Chlorine/Bromine MethodB Protocol B (Microwave) EtOH, 150°C HalogenCheck->MethodB Fluorine (Fast)

Figure 2: Decision matrix for selecting reaction conditions based on substrate electronics.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Substrate is 3-halopyridine or deactivated.Switch to Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃, BINAP, NaOtBu). SNAr will not work.
O-Alkylation Observed Base is too strong or temperature too high.Switch from inorganic bases to DIPEA. Ensure reagents are dry. Lower temperature.
Product in Aqueous Phase 4-Piperidinemethanol confers high polarity.Do not rely on simple ether/water extraction. Use DCM/Isopropanol (3:1) for extraction or "salt out" the aqueous phase with NaCl.
Black Tarry Mixture Polymerization of pyridine or solvent decomp.If using DMSO, ensure temp <140°C. If using microwave, reduce time. Degas solvents to remove oxygen.

References

  • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Pyridine. Chemical Reviews, 49(2), 273–412. Link

  • The Element Effect (F > Cl): Rohrbaugh, D. K. (1998). Nucleophilic Aromatic Substitution of Fluoropyridines. Journal of Heterocyclic Chemistry, 35(2), 329-332. Link

  • Microwave Acceleration: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of 2-aminopyridines. Tetrahedron Letters, 51(2), 223-226. Link

  • Green Solvent Selection: McElroy, C. R., et al. (2015). Green chemistry in the pharmaceutical industry: SNAr reactions. Green Chemistry, 17, 3111-3121. Link

  • Chemoselectivity (N vs O): Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (See section on Amination of Pyridines). Link

Sources

High-Precision Functionalization of the Hydroxymethyl Group in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and FDA-approved drugs like Donepezil and Paroxetine. The hydroxymethyl group (


)  serves as a critical diversity handle, allowing medicinal chemists to modulate solubility, extend linkers, or introduce bioisosteres.

However, the amphoteric nature of unprotected piperidine methanols presents a synthetic challenge: the secondary amine competes with the primary alcohol for electrophiles. This guide provides a definitive workflow for the chemoselective functionalization of hydroxymethyl piperidines, focusing on Oxidation , Activation (Mesylation) , and Deoxofluorination .

Strategic Pre-Lab: The Protection Imperative

Before attempting any functionalization of the hydroxyl group, the piperidine nitrogen must be masked. Attempting to oxidize or alkylate the alcohol in the presence of a free secondary amine will result in N-oxidation, polymerization, or non-selective N-alkylation.

  • Standard: tert-Butyloxycarbonyl (Boc).[1] Stable to basic conditions (fluorination, oxidation) and removed easily with TFA/HCl.

  • Alternative: Benzyloxycarbonyl (Cbz). Used when the final deprotection requires hydrogenolysis rather than acid.

Visual Workflow: Divergent Synthesis

The following diagram illustrates the critical decision pathways for functionalizing the N-Boc-4-hydroxymethylpiperidine core.

PiperidineFunctionalization Start N-Boc-4-Hydroxymethyl piperidine Oxidation Oxidation (Aldehyde) Start->Oxidation DMP / Swern Activation Activation (Mesylate/Tosylate) Start->Activation MsCl / Et3N Fluorination Deoxofluorination (-CH2F) Start->Fluorination DAST / Deoxo-Fluor RedAm Reductive Amination (Amine Linkers) Oxidation->RedAm NaBH(OAc)3, R-NH2 Subst Nucleophilic Substitution (Ethers/Thioethers) Activation->Subst R-XH, Base Metab Metabolic Blocker (Bioisostere) Fluorination->Metab Block CYP450

Figure 1: Divergent functionalization pathways from the protected piperidine methanol core.

Module A: Oxidation (The Carbonyl Gateway)

Converting the hydroxymethyl group to an aldehyde is the entry point for reductive aminations (expanding the linker) or Wittig reactions.

Mechanistic Choice: Dess-Martin Periodinane (DMP)

While Swern oxidation is effective, it requires cryogenic conditions (


) and generates odorous dimethyl sulfide. For bench-scale medicinal chemistry (100 mg to 10 g), Dess-Martin Periodinane (DMP)  is superior due to its mild conditions (RT), high chemoselectivity, and tolerance of the N-Boc group.
Protocol: DMP Oxidation of N-Boc-4-Hydroxymethylpiperidine

Reagents:

  • N-Boc-4-hydroxymethylpiperidine (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM), anhydrous (

    
     concentration)
    
  • Quench: Sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     / Sat.[2] 
    
    
    
    (1:1 mixture)[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to

    
     under nitrogen atmosphere.
    
  • Dissolution: Dissolve the piperidine substrate in anhydrous DCM.

  • Addition: Add DMP (1.2 equiv) in one portion. The reaction is initially heterogeneous but may clarify.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5–3 hours. Monitor by TLC (stain with Ninhydrin or PMA; aldehydes are often UV active).

  • Critical Workup (The "White Crash"):

    • Cool back to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[2][3][4]
      
    • Add the 1:1

      
       mixture vigorously.
      
    • Why? Thiosulfate reduces unreacted iodine species; bicarbonate neutralizes acetic acid byproducts.

    • Stir vigorously for 15–30 mins until the biphasic mixture becomes clear and the white solid (iodinane byproducts) dissolves or precipitates fully for filtration.

  • Isolation: Extract with DCM (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Storage: Use immediately. Piperidine aldehydes are prone to racemization (if chiral) or hydrate formation.

Module B: Activation (The Electrophilic Switch)

To attach nucleophiles (phenols, thiols, or secondary amines) to the piperidine, the hydroxyl group must be converted into a leaving group. Mesylates (


) are preferred over Tosylates (

) for hydroxymethyl groups due to faster kinetics and less steric bulk.
Protocol: Mesylation

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[5]

  • Triethylamine (

    
    ) (1.5 equiv)[5]
    
  • DCM (

    
    )
    

Step-by-Step Procedure:

  • Cooling: Dissolve substrate and

    
     in DCM and cool to 
    
    
    
    .
  • Addition: Add MsCl dropwise via syringe. The reaction is exothermic; control the rate to maintain temp

    
    .
    
  • Completion: Stir at

    
     for 30–60 mins. Conversion is usually rapid.
    
  • Workup: Wash with cold

    
     (to remove amine salts), then sat. 
    
    
    
    .
  • Stability Note: N-Boc-piperidine mesylates are generally stable enough for silica chromatography but should be stored at

    
    .
    

Module C: Deoxofluorination (Bioisosteres)

Replacing


 with 

blocks metabolic oxidation (CYP450) and modulates

without significantly changing steric volume.
Safety Warning: DAST vs. Deoxo-Fluor

DAST (Diethylaminosulfur trifluoride) is the standard reagent but is thermally unstable above


 (explosion hazard). Deoxo-Fluor  is more thermally stable but often reacts slower. This protocol uses DAST with strict temperature controls.[4]
Visual Mechanism: DAST Fluorination

DAST_Mechanism Alcohol Alcohol Substrate (R-OH) Intermed Alkoxy-aminosulfur Intermediate Alcohol->Intermed -HF (Low Temp) DAST DAST Reagent (Et2N-SF3) DAST->Intermed -HF (Low Temp) Product Fluorinated Product (R-F) Intermed->Product SN2 Attack by F- Byprod Byproduct (Et2N-SO-F) Intermed->Byprod Elimination

Figure 2: Mechanism of DAST-mediated deoxofluorination. The SN2 attack results in inversion of configuration if the center is chiral.

Protocol: DAST Fluorination

Reagents:

  • N-Boc-4-hydroxymethylpiperidine (1.0 equiv)

  • DAST (1.5 equiv)

  • DCM (anhydrous)[2]

Step-by-Step Procedure:

  • Cryogenic Setup: Cool the DCM solution of the substrate to

    
     (Dry ice/acetone). Do not  perform this at room temperature.
    
  • Addition: Add DAST dropwise.

  • Ramp: Allow the mixture to warm to room temperature slowly over 2–4 hours.

  • Quench (Hazard Control): Cool back to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Quench by dropwise addition of sat. 
    
    
    
    .
    • Warning: Quenching releases

      
       and HF fumes. Ensure vigorous ventilation.
      
  • Purification: The product is often less polar than the alcohol. Purify via flash chromatography (Hexanes/EtOAc).

Data Summary & Comparison

MethodTarget GroupKey ReagentTempCritical Workup StepScalability
Oxidation Aldehyde (-CHO)DMP

Thiosulfate wash to remove IodineHigh (Expensive)
Activation Mesylate (-OMs)MsCl /


Cold acid wash to remove amineVery High
Fluorination Fluoride (-CH2F)DAST

Slow Bicarb quench (Gas evolution)Low (Safety)

References

  • Dess-Martin Oxidation Protocol

    • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[6] Chem.1994 , 59, 7549–7552.

  • Mesylation Procedures

    • Crossland, R. K.; Servis, K. L. "A facile synthesis of methanesulfonate esters."[7] J. Org.[6] Chem.1970 , 35, 3195–3196.

  • Fluorination with DAST

    • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." J. Org.[6] Chem.1975 , 40, 574–578.

  • Piperidine Scaffolds in Drug Discovery

    • Vitaku, E.; Smith, D. T.; Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem.2014, 57, 10257–10274.

Sources

Application Note: High-Fidelity Library Synthesis Using Aminopyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a cornerstone in kinase inhibitors (e.g., Dabrafenib, Palbociclib), GPCR ligands, and ion channel blockers. Its physicochemical properties—specifically the ability to form bidentate hydrogen bonds—make it invaluable for increasing ligand efficiency.

However, aminopyridines present a unique synthetic paradox:

  • The Nucleophilicity Conflict: The endocyclic ring nitrogen (N1) often competes with the exocyclic amino group (N-exo), leading to regioselectivity issues during alkylation or acylation.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate strongly to transition metals (Pd, Cu), quenching catalytic cycles in cross-coupling reactions.

This guide provides validated protocols to overcome these barriers, focusing on high-throughput parallel synthesis (HTS) where purification bottlenecks must be minimized.

Strategic Analysis: Regioselectivity & Catalyst Choice

Before initiating library synthesis, one must select the correct activation strategy based on the electronic nature of the aminopyridine building block.

Decision Matrix: Reaction Pathway Selection

RegioselectivityStrategy Start Aminopyridine Functionalization Goal Type Reaction Type? Start->Type Alkylation Electrophilic Alkylation (R-X) Type->Alkylation Coupling Pd-Catalyzed Arylation (Ar-X) Type->Coupling Direct Direct Alkylation Alkylation->Direct Buchwald Buchwald-Hartwig Coupling->Buchwald Base Base Selection Critical Direct->Base RingN Ring N-Alkylation (Undesired Pyridinium) Base->RingN Weak/No Base ExoN Exocyclic N-Alkylation (Desired) Base->ExoN Strong Base (NaH/LiHMDS) Promotes Anion Formation Ligand Ligand: BrettPhos or Xantphos (Prevents N-coordination) Buchwald->Ligand Ligand->ExoN High Selectivity

Figure 1: Decision tree for maximizing regioselectivity at the exocyclic amine. Note that direct alkylation often requires deprotonation (NaH) to favor the exocyclic nitrogen, whereas Pd-catalysis relies on ligand sterics.

Validated Protocols

Protocol A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Coupling aminopyridines with aryl halides/triflates.

The Challenge: Pyridine nitrogens can displace standard phosphine ligands, deactivating the Palladium catalyst. The Solution: Use bulky, electron-rich biaryl phosphine ligands (BrettPhos) or chelating ligands (Xantphos) that create a steric wall, preventing the pyridine ring nitrogen from binding to the metal center.

Reagents & Materials
  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: BrettPhos (preferred for primary amines) or Xantphos (robust alternative)

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (mild, for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology
  • Charge Vessel: In a nitrogen-filled glovebox or using Schlenk technique, add Pd(OAc)₂ (1-2 mol%) and BrettPhos (2-4 mol%) to a reaction vial.

    • Note: Pre-complexation (stirring catalyst+ligand for 5 mins) increases reliability.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and Aminopyridine building block (1.2 equiv).

  • Base Addition: Add NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Reaction: Seal and heat to 90–100°C for 12–16 hours.

  • Work-up (Library Scale): Filter through a celite/silica plug to remove Pd black. Dilute with EtOAc.

Key Insight: If the aminopyridine is electron-deficient (e.g., 2-amino-5-cyanopyridine), the reaction rate will drop. Switch to BrettPhos Pd G4 precatalyst to ensure immediate active species generation.

Protocol B: SnAr Displacement (Inverse Strategy)

Best for: Reacting amines with Chloropyridines to form the aminopyridine core.

The Challenge: 2-chloropyridines are moderately reactive; 3-chloropyridines are unreactive in SnAr. The Solution: Acid catalysis or high-temperature microwave irradiation.

Step-by-Step Methodology
  • Mixture: Combine 2-chloropyridine derivative (1.0 equiv) and amine (1.5 equiv) in NMP or DMSO.

  • Additive: Add DIPEA (2.0 equiv).

    • Expert Tip: For sluggish substrates, add 0.5 equiv of KF (Potassium Fluoride) or catalytic p-TsOH (acid catalysis activates the pyridine ring).

  • Conditions: Microwave irradiation at 140°C for 20 minutes .

  • Validation: Monitor disappearance of the chloride via LCMS.

High-Throughput Purification Strategy

In library synthesis, column chromatography for every compound is unfeasible. We utilize a "Catch-and-Release" or "Scavenging" approach tailored for aminopyridines.

Protocol C: Cation-Exchange Cleanup (The "Dowex" Method)

Aminopyridines are basic. We can exploit this to remove non-basic impurities (uncoupled aryl halides) or to separate the product from non-basic side products.

Workflow Diagram

PurificationFlow Rxn Crude Reaction Mixture (Product + Ar-X + Pd) SCX SCX-2 Cartridge (Strong Cation Exchange) Rxn->SCX Load Wash Wash Phase (MeOH/DCM) SCX->Wash Elutes Non-Basics (Ar-X, Ligands) Elute Elution Phase (2M NH3 in MeOH) Wash->Elute Switch Solvent Final Pure Aminopyridine Library Member Elute->Final Releases Product

Figure 2: Solid-Phase Extraction (SPE) workflow using SCX cartridges. This method rapidly isolates the basic aminopyridine product from neutral reaction debris.

Detailed Steps:
  • Loading: Dissolve crude reaction residue in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Washing: Flush with 3 column volumes of MeOH.

    • Result: The aminopyridine product binds to the sulfonic acid resin. Neutral impurities (ligands, unreacted aryl halides) are washed away.

  • Elution: Flush with 2M Ammonia in MeOH.

    • Result: The ammonia displaces the aminopyridine, releasing it into the filtrate.

  • Finishing: Evaporate volatiles. This typically yields >90% purity suitable for biological screening.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning by Pyridine N.Switch to BrettPhos or tBuXPhos . Ensure catalyst is pre-mixed with ligand before adding substrate.
Regioisomer Mixture (Alkylation) Competition from Ring Nitrogen.Avoid direct alkylation. Use Buchwald-Hartwig (Protocol A) or protect the ring nitrogen (N-oxide strategy) [1].
Starting Material Remains (Protocol B) Deactivated Pyridine Ring.Switch from thermal heating to Microwave (160°C) . Add 10 mol% CuI as co-catalyst.
Product stuck on SCX Cartridge Product is too basic or lipophilic.Use 7M NH3 in MeOH or add 10% TEA to the elution solvent.

References

  • Regioselective Synthesis of 2-Aminopyridines

    • Title: Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides.[1][2][3]

    • Source: Morressier / ChemInform.
    • URL:[Link][3][4][5][6]

  • Buchwald-Hartwig Conditions

    • Title: Buchwald-Hartwig Coupling: Mechanism & Examples (BrettPhos/Xantphos usage).[7]

    • Source: NRO Chemistry / J. Am. Chem. Soc.
    • URL:[Link]

  • Aminopyridine Drug Scaffolds

    • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review.
    • Source: RSC Publishing.
    • URL:[Link]

  • Purification Strategies

    • Title: Purification of 2-aminopyridine derivatives...[2][8] by cation-exchange chromatography.[8]

    • Source: PubMed / Anal Biochem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Solubility Technical Support Center.

  • Ticket ID: #SOL-AP-PIP-001

  • Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

  • Topic: Solubility Optimization of Aminopyridine-Piperidine Scaffolds

Aminopyridine-piperidine conjugates present a classic medicinal chemistry paradox. The aminopyridine moiety (often a kinase hinge binder) is planar and prone to strong


-

stacking, leading to high crystal lattice energy ("Brick Dust"). Conversely, the piperidine ring, while breaking planarity, introduces significant lipophilicity if substituted, potentially creating a "Grease Ball" effect.

This guide moves beyond generic advice. We will leverage the distinct pKa difference between the aminopyridine (weak base, pKa ~6–7) and the piperidine (strong base, pKa ~10–11) to engineer solubility.

Module 1: Diagnostic Triage

Before attempting a fix, you must diagnose the type of insolubility. Use this decision matrix to select the correct protocol.

SolubilityDiagnosis Start Compound Insoluble MP_Check Check Melting Point (Tm) Start->MP_Check High_Tm High Tm (>200°C) (High Lattice Energy) MP_Check->High_Tm High Crystallinity Low_Tm Low Tm (<150°C) (Lipophilicity Issue) MP_Check->Low_Tm Amorphous/Waxy BrickDust Diagnosis: 'Brick Dust' High_Tm->BrickDust GreaseBall Diagnosis: 'Grease Ball' Low_Tm->GreaseBall Sol_Strategy1 Strategy: Disrupt Lattice (Salts, ASD, Planarity Break) BrickDust->Sol_Strategy1 Sol_Strategy2 Strategy: Solvation (Surfactants, Cyclodextrins, Lipids) GreaseBall->Sol_Strategy2

Figure 1: Diagnostic workflow to distinguish between lattice-energy limited solubility (Brick Dust) and hydration-limited solubility (Grease Ball).

Module 2: The "Hardware" Fix (Salt Selection)

The Logic: The piperidine nitrogen is your primary handle. Because its pKa (~11) is significantly higher than the aminopyridine, it will protonate first. A common error is using weak acids that only protonate the piperidine partially, leading to disproportionation in solution.

Protocol: The "Delta pKa" Screen Target: Achieve a


 (pKa_base - pKa_acid) > 3 to ensure stable salt formation.[1]
Acid Counter-ionpKa (approx)Suitability for PiperidineOutcome
Methanesulfonic (Mesylate) -1.9Excellent Breaks high lattice energy; highly soluble.
Hydrochloric (HCl) -6.0Good Common, but risk of "common ion effect" in stomach (precipitation).
Tartaric Acid 3.0Moderate Good for 1:1 stoichiometry; forms H-bond networks.
Fumaric Acid 3.03Poor Often leads to insoluble salts for this scaffold.

Step-by-Step Salt Screening Protocol:

  • Dissolution: Dissolve 50 mg of free base in minimal hot solvent (Acetone or EtOH are preferred over MeOH to encourage crystallization).

  • Acid Addition: Add 1.05 equivalents of acid (e.g., Methanesulfonic acid).

    • Critical Step: Do not add excess acid yet. Protonating the aminopyridine (pKa ~6) and the piperidine can lead to hygroscopic, unstable bis-salts.

  • Cooling: Slow cool to RT (rate: 5°C/hour). Rapid cooling traps impurities.

  • Verification: Analyze via DSC (Differential Scanning Calorimetry). A sharp melting point distinct from the free base confirms a new crystal lattice.

Module 3: The "Software" Fix (Formulation Strategies)

If chemical modification is frozen, you must rely on formulation. For aminopyridine-piperidines, Cyclodextrin (CD) Complexation is superior to simple surfactants because the hydrophobic cavity can encapsulate the planar aminopyridine rings, shielding them from aggregation.

Protocol: Cyclodextrin Complexation Why it works: The piperidine tail often protrudes, acting as a solubilizing anchor, while the insoluble aminopyridine "head" is hidden inside the CD torus.

Reagents:

  • Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) - Preferred for IV/Oral.
  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[2]

Workflow:

  • Preparation: Prepare a 20% (w/v) SBE-

    
    -CD solution in pH 4.0 citrate buffer.
    
    • Note: The acidic pH aids piperidine protonation, working synergistically with the CD.

  • Equilibration: Add excess compound (supersaturation).

  • Agitation: Shake at 25°C for 48 hours.

  • Filtration: Filter (0.45 µm PVDF) and analyze supernatant by HPLC.

Data Interpretation: If Solubility (S_total) increases linearly with [CD] concentration (


 type isotherm), you have a 1:1 complex. If the curve deviates positively (

type), you have higher-order complexes (likely due to the dual-ring system).

Module 4: Structural Optimization (Lead Gen Stage)

If you are still in the design phase, use these structural edits to lower Crystal Lattice Energy (CLE) without killing potency.

Technique: The "Planarity Break" Aminopyridines love to stack. You must introduce a "twist" between the aminopyridine and the piperidine.

  • Ortho-Substitution: Introduce a Methyl or Fluoro group on the aminopyridine ring ortho to the piperidine linker. This forces the rings to twist out of plane (dihedral angle > 40°), disrupting

    
    -stacking.
    
  • Fsp3 Increase: Bridge the piperidine. Changing a standard piperidine to a spiro-cyclic or bridged system (e.g., 8-azabicyclo[3.2.1]octane) dramatically increases 3D character (Fsp3), lowering melting point and increasing solubility.

Troubleshooting FAQ

Q1: My compound precipitates immediately when diluted from DMSO into cell media.

  • Cause: The "Solubility Cliff." Your compound is hydrophobic. DMSO solubilizes it, but the sudden water spike causes rapid aggregation (Ostwald ripening).

  • Fix: Do not dilute directly.[3] Use a Serial Dilution step.

    • DMSO Stock -> Intermediate (50% DMSO / 50% Water) -> Cell Media.

    • Alternatively, pre-complex the DMSO stock with 1 equivalent of dilute HCl before adding to media (in situ salt formation).

Q2: I see "oiling out" instead of crystallization during salt formation.

  • Cause: The salt is too lipophilic or the solvent is too polar.

  • Fix: Use an "Anti-solvent" method. Dissolve the salt in a small amount of polar solvent (Ethanol), then slowly diffuse non-polar vapor (Hexane or Ether) into it. This slows nucleation and prevents oiling.

Q3: The pH of my formulation drifts over time.

  • Cause: The piperidine nitrogen is absorbing CO2 from the air or exchanging protons with the buffer.

  • Fix: Use a high-capacity buffer. For piperidines (pKa ~11), standard PBS (pH 7.4) has zero buffering capacity against the base. Use a Carbonate or Glycine buffer if testing at high pH, or Citrate if testing at low pH.

Visualizing the Solubility "Crash" Mechanism

Understanding why the crash happens is key to preventing it.

SolubilityCrash DMSO_State DMSO Stock (Solvated Monomers) Dilution Dilution into Media (pH 7.4) DMSO_State->Dilution Protonation_State Check pKa vs pH Dilution->Protonation_State Charged Piperidine Protonated (pH < pKa) Soluble Cation Protonation_State->Charged If pH < 10 Neutral Piperidine Neutral (pH > pKa) Insoluble Base Protonation_State->Neutral If pH > 10 (Rare) Stacking Aminopyridine Pi-Stacking Charged->Stacking If Ionic Strength High (Salting Out) Neutral->Stacking Rapid Aggregation Precipitate PRECIPITATION Stacking->Precipitate

Figure 2: Mechanism of precipitation. Note that even if protonated, high ionic strength in media can shield the charge, allowing the aminopyridine rings to stack and crash out.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4][5] Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][5][6] Advanced Drug Delivery Reviews.

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). Enhancing the Solubility of Piperidine-Containing Compounds.

Sources

Technical Support Center: Purification of Polar Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific needs.

Introduction: The Challenge of Polar Aminopyridines

Aminopyridines are a cornerstone scaffold in medicinal chemistry, appearing in numerous drug candidates.[1][2] However, their inherent polarity and basicity present significant purification challenges.[1][3] These molecules often exhibit poor solubility in common organic solvents, streak on silica gel, and can be difficult to separate from polar impurities or isomers.[3][4] This guide will walk you through a logical approach to tackling these issues, from initial workup to advanced chromatographic techniques.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of polar aminopyridine derivatives in a question-and-answer format.

Issue 1: My compound streaks badly on a silica gel TLC plate and column.

Q: Why is my polar aminopyridine streaking on my silica gel column, and how can I fix it?

A: Streaking, or tailing, is a common problem when purifying basic compounds like aminopyridines on standard silica gel.[3] This occurs due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery. Here are several effective strategies to mitigate this issue:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent. A small amount of triethylamine (TEA) or ammonium hydroxide can effectively compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks and improved elution.[4][5][6]

    • Pro-Tip: Start with 0.5-2% TEA in your solvent system. For very basic compounds, a solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane.[5]

  • Stationary Phase Selection: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[3]

    • Deactivated Silica: You can deactivate the silica gel yourself by flushing the packed column with a solvent system containing a base like triethylamine before loading your sample.[6]

    • Bonded Silica: Amine-functionalized or diol-functionalized silica columns are commercially available and can provide better peak shapes for polar, basic compounds.[6][7]

Issue 2: My compound is too polar and won't move off the baseline on the TLC plate.

Q: My aminopyridine derivative is so polar that it remains at the baseline even with highly polar solvent systems on a silica TLC plate. What are my options?

A: This is a classic challenge with highly polar molecules. When your compound has a very strong affinity for the stationary phase, you need to either drastically increase the eluting power of your mobile phase or switch to a different chromatographic mode.

  • Aggressive Normal-Phase Solvents: For silica gel, you can try highly polar solvent systems. A common mixture is dichloromethane, methanol, and ammonium hydroxide.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[8][9][10] In HILIC, you use a polar stationary phase (like silica, diol, or amide) with a mobile phase that is high in organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[8] This creates a water-rich layer on the stationary phase, and polar analytes partition into this layer, leading to retention.[8][10]

  • Reversed-Phase Chromatography (RPC): While it may seem counterintuitive for a polar compound, modern reversed-phase columns, particularly those with embedded polar groups or designed for aqueous mobile phases, can be effective.[6][7] The key is to use a highly aqueous mobile phase to achieve retention.

Issue 3: I am struggling to separate isomers of my aminopyridine derivative.

Q: I have a mixture of aminopyridine isomers that are co-eluting. How can I separate them?

A: Separating isomers is a significant challenge because they often have very similar physical and chemical properties.[11] Here's a decision tree to guide you:

G start Mixture of Isomers recrystallization Attempt Recrystallization start->recrystallization prep_hplc Preparative HPLC/SFC recrystallization->prep_hplc Unsuccessful success Pure Isomers recrystallization->success Successful derivatization Consider Derivatization prep_hplc->derivatization Unsuccessful prep_hplc->success Successful derivatization->prep_hplc Successful Derivatization fail Separation Unsuccessful derivatization->fail Unsuccessful

Sources

Technical Support Center: Chemoselective Oxidation of Hydroxymethylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective oxidation of hydroxymethylpiperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the chemoselective oxidation of the hydroxymethyl group in piperidine-containing molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these transformations and achieve your desired synthetic outcomes.

The Challenge: Balancing Reactivity

The piperidine moiety, a common scaffold in pharmaceuticals, presents a unique synthetic challenge when functionalized with a hydroxymethyl group. The secondary amine of the piperidine ring is itself susceptible to oxidation, often competing with the desired oxidation of the primary alcohol. This can lead to a mixture of products, including N-oxides, iminium ions, and ring-opened byproducts, complicating purification and reducing the yield of the target aldehyde or carboxylic acid.[1][2][3] This guide will equip you with the knowledge to control this reactivity and selectively oxidize the hydroxymethyl group.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Both the piperidine nitrogen and the hydroxymethyl group are being oxidized.

  • Question: I am attempting to oxidize the hydroxymethyl group of my piperidine derivative to an aldehyde, but I am observing significant formation of N-oxide and other unidentified byproducts. How can I improve the selectivity for the alcohol oxidation?

  • Answer: This is a classic chemoselectivity problem arising from the comparable reactivity of the secondary amine and the primary alcohol towards many common oxidizing agents. To favor oxidation of the hydroxymethyl group, you have two primary strategies:

    • Protect the Piperidine Nitrogen: The most robust strategy is to temporarily "mask" the reactivity of the piperidine nitrogen using a protecting group.[4][5] This prevents its oxidation and allows for a clean reaction at the hydroxymethyl group.

    • Employ Chemoselective Oxidation Conditions: Certain oxidation protocols are designed to selectively react with alcohols in the presence of amines.[6]

    G Start Oxidation of Hydroxymethyl Piperidine Problem Problem: Unselective Oxidation Start->Problem Strategy1 Strategy 1: Nitrogen Protection Problem->Strategy1 Isolate & Protect Strategy2 Strategy 2: Chemoselective Oxidation Problem->Strategy2 Optimize Conditions Outcome Desired Product: Selectively Oxidized Alcohol Strategy1->Outcome Strategy2->Outcome

    A decision workflow for addressing unselective oxidation.

Problem 2: My protecting group is not stable to the oxidation conditions.

  • Question: I protected the piperidine nitrogen with a Boc group, but it seems to be partially cleaving during my TEMPO-mediated oxidation. What should I do?

  • Answer: Protecting group stability is crucial for a successful multi-step synthesis. The tert-Butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[4] Some TEMPO-mediated oxidation protocols can generate acidic byproducts, leading to premature deprotection. Here’s how to troubleshoot this:

    • Buffered Conditions: Ensure your reaction is adequately buffered to maintain a neutral or slightly basic pH. The addition of a mild base like sodium bicarbonate can often prevent Boc group cleavage.

    • Alternative Protecting Groups: If buffering is ineffective, consider a protecting group with a different liability profile. For instance, a Carbobenzyloxy (Cbz) group is stable to mildly acidic and basic conditions and is typically removed by hydrogenolysis, making it orthogonal to many oxidation reactions.[4] Silyl ethers can also be used to protect the alcohol, though their stability varies.[7][8][9]

Problem 3: The oxidation of my primary alcohol is proceeding all the way to the carboxylic acid.

  • Question: I am trying to isolate the aldehyde, but my reaction mixture is showing a significant amount of the corresponding carboxylic acid. How can I stop the oxidation at the aldehyde stage?

  • Answer: Over-oxidation of primary alcohols to carboxylic acids is a common issue, particularly with strong oxidizing agents or in the presence of water.[10] To favor aldehyde formation:

    • Use a Mild Oxidizing Agent: Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are well-known for their ability to cleanly oxidize primary alcohols to aldehydes with minimal over-oxidation.[11][12][13]

    • Anhydrous Conditions: Water is often required for the hydration of the intermediate aldehyde, which is then further oxidized to the carboxylic acid. Performing the reaction under strictly anhydrous conditions can help to prevent this.

    • TEMPO-based systems: TEMPO-catalyzed oxidations can be highly selective for the formation of aldehydes from primary alcohols, especially when used with a co-oxidant like N-chlorosuccinimide (NCS) in a biphasic system.[14][15][16]

Frequently Asked Questions (FAQs)

  • Q1: What is the best protecting group for the piperidine nitrogen during oxidation of a hydroxymethyl group?

    • A1: The "best" protecting group is context-dependent and relies on the overall synthetic strategy. However, the tert-Butoxycarbonyl (Boc) group is a popular choice due to its ease of introduction and removal under acidic conditions.[17][18][19] For reactions where acidic conditions are detrimental, the Carbobenzyloxy (Cbz) group , which is removed by hydrogenolysis, offers an excellent orthogonal protecting group strategy.[4]

  • Q2: Can I selectively oxidize the hydroxymethyl group without protecting the piperidine nitrogen?

    • A2: Yes, under specific conditions. One effective method is the use of an oxoammonium salt, such as Bobbitt's salt, under acidic conditions.[6] At a low pH, the piperidine nitrogen is protonated, rendering it inert to oxidation and allowing for the selective oxidation of the alcohol.

  • Q3: What are the advantages of using Dess-Martin periodinane (DMP) for this transformation?

    • A3: The Dess-Martin oxidation offers several advantages:[11][13][20][21]

      • Mild Reaction Conditions: The reaction is typically carried out at room temperature in a neutral aprotic solvent like dichloromethane.

      • High Selectivity: DMP is highly selective for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, with minimal side reactions.

      • Broad Functional Group Tolerance: It is compatible with a wide range of other functional groups.

  • Q4: Are there any safety concerns with the reagents mentioned?

    • A4: Yes, as with any chemical reaction, it is crucial to be aware of the hazards associated with the reagents.

      • Dess-Martin Periodinane: Can be explosive under certain conditions, particularly when impure or heated. It should be handled with care.[20]

      • Oxidizing Agents: Many oxidizing agents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

      • Solvents: Chlorinated solvents like dichloromethane are commonly used and have associated health risks.

Experimental Protocols

Protocol 1: Boc Protection of the Piperidine Nitrogen

This protocol describes a general procedure for the protection of the piperidine nitrogen with a Boc group.

Materials:

  • Hydroxymethylpiperidine derivative

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the hydroxymethylpiperidine derivative in DCM or THF.

  • Add 1.1 to 1.5 equivalents of (Boc)₂O.

  • Add 1.2 to 2.0 equivalents of TEA or DIPEA.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-Boc protected hydroxymethylpiperidine by column chromatography if necessary.

Protocol 2: Dess-Martin Oxidation of N-Boc-hydroxymethylpiperidine

This protocol provides a method for the selective oxidation of the primary alcohol to an aldehyde using DMP.

Materials:

  • N-Boc-hydroxymethylpiperidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc-hydroxymethylpiperidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1 to 1.5 equivalents of DMP to the solution. For acid-sensitive substrates, 2-4 equivalents of NaHCO₃ can be added as a buffer.[11]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15-30 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Data Summary Table: Protecting Group Orthogonality
Protecting GroupIntroduction ConditionsRemoval ConditionsStable ToLabile To
Boc (Boc)₂O, baseStrong acid (e.g., TFA, HCl)[4]Mild base, hydrogenolysisStrong acid
Cbz Cbz-Cl, baseH₂, Pd/C (hydrogenolysis)[4]Mild acid and baseHydrogenolysis
TBDMS TBDMS-Cl, imidazoleFluoride source (e.g., TBAF), acid[22]Mild acid and baseStrong acid, fluoride

G

Workflow for the nitrogen protection strategy.

References

  • Wikipedia. Protecting group. [Link]

  • Nagiev, T., Ali-zadeh, N., & Nagieva, I. (2022). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. European Journal of Applied Sciences.
  • Möhrle, H., & Folttmann, H. (1988). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform.
  • Molecules. (2023). Amination of primary alcohols with secondary amines under borrowing hydrogen conditions.
  • McCabe, D. J., & Lindsay, V. N. G. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • University of Liverpool. Alcohol Protecting Groups. [Link]

  • Chem-Station. Silyl Protective Groups. [Link]

  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
  • Bottle, S. E., et al. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1-and 4-positions. Organic & Biomolecular Chemistry.
  • Chegg.com. Solved 6. Consider the following orthogonal protecting. [Link]

  • ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • University of Regensburg. Protecting Groups. [Link]

  • Romero, E., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
  • Organic Syntheses. 1,2-Benziodoxol-3(1H) -. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wetmore, S. D., & Eriksson, L. A. (2007). One-electron oxidation and reduction potentials of nitroxide antioxidants: a theoretical study. The Journal of Physical Chemistry A.
  • Gasser, G., & Togni, A. (2021).
  • Wikipedia. TEMPO. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • ResearchGate. The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the oxidation of primary and secondary alcohols. [Link]

  • University of Wollongong Research Online. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1 -. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • ResearchGate. Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. [Link]

  • PubMed. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. [Link]

  • PubMed. Biological N-oxidation of piperidine in vitro. [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Oxidation of primary, secondary and tertiary amines. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ACS Publications. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. [Link]

  • PubMed. Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. [Link]

  • PMC. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

  • Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

Sources

Technical Support Center: Aminopyridine NMR Aggregation Issues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for high-level researchers encountering spectral anomalies in aminopyridine derivatives. It prioritizes causal analysis and actionable, self-validating protocols.

Current Status: Operational Topic: Troubleshooting Broad Signals & Chemical Shift Anomalies in Aminopyridines Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary: The "Invisible" Equilibrium

Aminopyridines (specifically 2- and 4-aminopyridines) present a classic but often misdiagnosed challenge in NMR spectroscopy: concentration-dependent self-association . Unlike standard impurities, these aggregates are transient, thermodynamically driven species formed via intermolecular hydrogen bonding (N-H···N).

In non-polar solvents (e.g., CDCl₃, C₆D₆), aminopyridines form cyclic dimers or higher-order oligomers. This exchange process occurs on an intermediate NMR timescale, resulting in:

  • Severe line broadening (loss of resolution).

  • Anomalous chemical shifts (concentration-dependent

    
    ).
    
  • Inaccurate integration values.

This guide provides the diagnostic logic to distinguish aggregation from degradation or paramagnetic contamination.

Diagnostic Center (Troubleshooting & FAQs)

Q1: My aromatic signals are broad and undefined. Is my compound impure?

Diagnosis: Likely Aggregation or Intermediate Exchange , not necessarily impurity. The Mechanism: Aminopyridines possess both a hydrogen bond donor (amino group) and an acceptor (pyridine ring nitrogen). In non-polar solvents, they form a cyclic dimer (similar to DNA base pairing). If the exchange rate between monomer and dimer is comparable to the frequency difference (


) between the two states, the peaks broaden significantly (coalescence).

Immediate Action (The "Solvent Switch" Test):

  • Prepare a sample in DMSO-d₆ or Methanol-d₄ .

  • Why? These polar aprotic/protic solvents compete for hydrogen bonds, effectively "capping" the donor/acceptor sites and forcing the molecule into a monomeric state.

  • Result: If peaks sharpen instantly in DMSO, your compound is pure but was aggregating in the previous solvent.

Q2: How can I prove aggregation without changing solvents?

Diagnosis: Use Variable Concentration (Dilution) NMR . The Logic: Aggregation is a second-order (or higher) kinetic process. It is strictly concentration-dependent. Monomers are favored at infinite dilution.

The Protocol:

  • Run a standard ¹H spectrum at your working concentration (e.g., 20 mM).

  • Dilute the same sample by 10x (to ~2 mM).

  • Self-Validating Check: Overlay the spectra.

    • Aggregation: The chemical shifts (especially NH and ortho-protons) will move significantly (often upfield or downfield depending on the shielding cone of the stack).

    • Conformational Isomerism: Chemical shifts usually remain constant; only peak ratios might change if kinetics are involved.

Q3: Why do my integration values look wrong for the NH protons?

Diagnosis: T₁ Relaxation & Exchange Broadening. Explanation: Aggregates often have significantly shorter T₂ relaxation times (very broad bases) and altered T₁ times due to reduced tumbling rates (larger hydrodynamic radius). Furthermore, exchange with residual water or solvent protons can "bleach" the signal intensity. Solution:

  • Increase the relaxation delay (d1) to >5 seconds.

  • Use a dry solvent to minimize exchange with water.[1]

  • Definitive Fix: React with a trace of D₂O. If the NH signal disappears and the aromatic coupling simplifies, the assignment is confirmed.

Decision Logic & Workflow

The following diagram illustrates the critical path for diagnosing spectral anomalies.

AggregationTroubleshooting Start Symptom: Broad Signals / Shift Anomalies CheckSolvent Step 1: Check Solvent (Is it CDCl3 / Benzene?) Start->CheckSolvent SwitchSolvent Action: Switch to DMSO-d6 or MeOH-d4 CheckSolvent->SwitchSolvent Yes DilutionTest Step 2: Dilution Test (Dilute 10x) CheckSolvent->DilutionTest No (Already in Polar) Resolved Peaks Sharpen? (Problem Solved) SwitchSolvent->Resolved Yes SwitchSolvent->DilutionTest No ShiftChange Do Chemical Shifts Move? DilutionTest->ShiftChange AggregationConfirmed Diagnosis: Aggregation (Monomer-Dimer Equilibrium) ShiftChange->AggregationConfirmed Yes (Shift > 0.05 ppm) VT_NMR Step 3: Variable Temp (VT) NMR (Heat to 50°C) ShiftChange->VT_NMR No ImpurityConfirmed Diagnosis: Impurity or Conformational Exchange VT_NMR->AggregationConfirmed Peaks Sharpen VT_NMR->ImpurityConfirmed Peaks Unchanged

Figure 1: Decision tree for distinguishing aggregation from impurities in aminopyridine analysis.

Advanced Experimental Protocols

Protocol A: DOSY NMR for Aggregate Sizing

Objective: Determine if the species exists as a monomer or oligomer by measuring the Diffusion Coefficient (


).
Theory: 

is inversely proportional to the hydrodynamic radius (

) via the Stokes-Einstein equation. A dimer will diffuse significantly slower than a monomer.
ParameterSetting / Recommendation
Pulse Sequence ledbpgp2s (Stimulated echo with bipolar gradients)
Gradient Strength 5% to 95% (linear ramp)
Diffusion Time (

)
50–100 ms (Optimize so signal decays to ~5% at 95% gradient)
Gradient Duration (

)
2–5 ms
Scans 16–32 (High S/N required for accurate fitting)

Analysis Steps:

  • Process the 2D DOSY plot.[2]

  • Internal Standard Check: Compare the

    
     of your compound to the solvent residual peak and an internal standard (e.g., TMS).
    
  • Interpretation:

    • Monomer:

      
       (based on MW).
      
    • Aggregate:

      
       is 30–50% lower than expected.
      
    • Mixture: If you see two diffusion bands for the same chemical shifts, exchange is slow; if one average band, exchange is fast.

Protocol B: Variable Temperature (VT) NMR

Objective: Thermodynamically disrupt hydrogen bonds to recover signal resolution.

  • Baseline: Acquire ¹H spectrum at 298 K (25°C).

  • Step-Heating: Increase temperature in 10 K increments (e.g., 308 K, 318 K, 328 K).

  • Equilibration: Allow 5–10 minutes per step for thermal equilibrium and shimming.

  • Endpoint: At higher temperatures (often >45°C), the equilibrium shifts toward the monomer, and exchange rates increase beyond the fast-exchange limit.

    • Result: Broad humps will sharpen into defined multiplets.

    • Warning: Ensure your solvent boiling point is not exceeded (CDCl₃ boils at 61°C; DMSO at 189°C).

Mechanistic Insight: The Dimerization Trap

Understanding the geometry of the aggregate allows for better inhibitor design. 2-Aminopyridine typically forms a centrosymmetric cyclic dimer.

DimerizationMechanism Monomer1 2-Aminopyridine (Monomer) Dimer Cyclic Dimer (Aggregated State) Monomer1->Dimer + Concentration (Low Temp) Monomer2 2-Aminopyridine (Monomer) Monomer2->Dimer Dimer->Monomer1 + Heat / Polar Solvent (DMSO)

Figure 2: Thermodynamic equilibrium between monomeric and dimeric states. The forward reaction is driven by non-polar environments; the reverse is driven by entropy (heat) or competitive solvation.

Solvent Selection Matrix

Use this table to select the optimal solvent for your structural goals.

SolventPolarityH-Bond CapacityRisk of AggregationRecommended For
Chloroform-d (CDCl₃) LowNoneHigh Initial solubility checks only.
Benzene-d₆ (C₆D₆) LowNoneVery High Studying dimerization constants (

).
Methanol-d₄ (CD₃OD) HighDonor/AcceptorLow Routine characterization; exchangeable protons will vanish.
DMSO-d₆ HighStrong AcceptorVery Low Gold Standard for structural elucidation.
Acetonitrile-d₃ MediumWeak AcceptorMediumAlternative if DMSO is difficult to remove.

References

  • Inuzuka, K., & Fujimoto, A. (1984).[3] Hydrogen bond energies of 2-aminopyridine dimer and 2-aminopyridine-2-pyridone complex formation. Spectrochimica Acta Part A. [3]

  • Morris, G. A., et al. (2021).[4] Diffusion-Ordered Spectroscopy (DOSY) for Characterizing Molecular Aggregates. BenchChem Technical Guides.

  • LaPlante, S. R., et al. (2013). Flagging Problematic Compounds in Drug Discovery: Aggregators and Promiscuity. Journal of Medicinal Chemistry.

  • University of Miami NMR Facility. NMR Studies of Aggregation in Organic Dyes and Small Molecules.

Sources

HPLC method development for polar heterocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development for Polar Heterocyclic Amines

Introduction: The "Polar Basic" Challenge

Welcome, Colleague. If you are here, you are likely struggling with a specific class of analytes: Polar Heterocyclic Amines (e.g., imidazoles, pyridines, pyrimidines, purines). These molecules present a "perfect storm" for chromatographers:

  • High Polarity (Low LogP): They elute in the void volume (

    
    ) on standard C18 columns.
    
  • Basic Functionality (High pKa): They interact strongly with residual silanols on silica supports, causing severe peak tailing.

  • Hygroscopicity: In solid form, they are difficult to weigh; in solution, they suffer from solubility mismatches.

This guide moves beyond generic advice. It synthesizes high-pH Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) strategies to provide robust, self-validating workflows.

Module 1: Method Selection Strategy

Don't guess—screen.

The choice between RPLC and HILIC depends heavily on the hydrophobicity (LogP) and the pKa of your amine.

The Decision Matrix

Use this logic flow to select your starting mode.

MethodSelection Start Start: Analyte Properties LogP_Check Check LogP Start->LogP_Check RPLC_Path LogP > 0 (Moderately Polar) LogP_Check->RPLC_Path Retained on C18? HILIC_Path LogP < -1 (Highly Polar) LogP_Check->HILIC_Path Void Elution? High_pH High pH RPLC (pH 10-11) RPLC_Path->High_pH Basic (pKa > 8) Low_pH Low pH RPLC (pH 2-3) RPLC_Path->Low_pH Acidic/Neutral HILIC_Mode HILIC Mode (Amide or Zwitterionic) HILIC_Path->HILIC_Mode

Figure 1: Decision tree for selecting between High-pH RPLC and HILIC based on analyte polarity (LogP) and acidity (pKa).

Module 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: Analytes that elute in the void volume on C18.

HILIC is often the only viable option for small, polar heterocycles. However, it is prone to reproducibility issues if the "Water Layer" mechanism is not respected.

The Mechanism: It's Not Just "Backwards" RPLC

In HILIC, the stationary phase (e.g., Silica, Amide) is polar.[1][2][3][4] A water-rich layer forms on the surface.[2][4][5][6][7] Analytes partition between the acetonitrile-rich bulk mobile phase and this stagnant water layer.[5][7]

  • Key Insight: If you do not allow this water layer to establish, your retention times will drift.

Protocol: HILIC Column Equilibration & Conditioning

Standard RPLC equilibration (2-3 column volumes) is insufficient for HILIC.

Step-by-Step Workflow:

  • Initial Flush: Install the column and flush with 50:50 Acetonitrile:Water (with buffer) for 20 Column Volumes (CV) to remove shipping solvents.

  • Layer Formation: Switch to your starting gradient conditions (e.g., 90% ACN / 10% Buffer).

  • Equilibration: Pump for minimum 20 CVs (approx. 15-20 mins at standard flow).

  • Conditioning (The "Sacrificial" Injection): Inject a high-concentration standard of your analyte 2-3 times. This blocks highly active sites (Type A silanols) that might otherwise cause irreversible adsorption on the first real run.

Critical Parameter - Buffer Choice:

  • Do: Use Ammonium Acetate or Ammonium Formate (10mM - 20mM). The ionic strength drives the formation of the water layer.

  • Don't: Use pure water/ACN without salt. The water layer will be unstable, leading to drifting retention times.

Module 3: High-pH Reversed-Phase (RPLC)

Best for: Basic amines that tail severely at low pH.

Heterocyclic amines are often positively charged at acidic pH (pH 2-3). This charge leads to ionic interactions with residual silanols (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), causing tailing.
The Solution: Turn Off the Charge

By raising the pH above the analyte's pKa (typically pH 10-11), you force the amine into its neutral (uncharged) state.

  • Result: The analyte interacts only hydrophobically with the C18 ligand.

  • Benefit: Sharp peaks and massive increases in retention (often 2-10x longer retention than at low pH).

Hardware & Column Requirements

WARNING: Standard silica columns dissolve above pH 8.0.

  • Required Technology: You must use Hybrid Particle Technology (e.g., Waters XBridge BEH, Agilent Poroshell HPH). These utilize ethylene-bridged silica or special surface modifications to resist dissolution up to pH 12 [1, 5].[8]

Data Comparison: Effect of pH on Peak Shape

ParameterLow pH (Formic Acid, pH 2.7)High pH (Ammonium Bicarbonate, pH 10.0)
Analyte State Protonated (

)
Neutral (

)
Dominant Interaction Hydrophobic + Ionic (Silanol)Hydrophobic Only
Peak Shape (Tailing Factor) Often > 1.5 (Tailing)Typically < 1.2 (Symmetrical)
Retention (

)
Low (elutes early)High (elutes later)

Troubleshooting & FAQs

Q1: My polar amine shows "hysteresis" in HILIC (retention time changes between runs). Why?

A: This is likely due to on-column buffering or water layer equilibrium .

  • The Fix: Ensure your equilibration time between gradient runs is sufficient. In HILIC, the re-equilibration step must be at least 10 column volumes, not the 2-3 used in RPLC. Also, ensure your sample diluent matches the starting mobile phase (high organic). Injecting 100% water into a HILIC column disrupts the phase system locally [2].

Q2: I see split peaks for my heterocyclic amine. Is the column dead?

A: Not necessarily. Heterocyclic amines can exist as tautomers (e.g., 2-aminopyridine).

  • The Fix: Tautomer interconversion is slow at room temperature. Increasing the column temperature (to 40°C or 60°C) often speeds up the interconversion, merging the split peaks into a single, sharp peak.

Q3: Can I use Ion-Pairing agents (like TFA or Heptafluorobutyric acid)?

A: You can, but proceed with caution.

  • Why: TFA (

    
    ) forms strong ion pairs with amines, improving retention on C18.
    
  • The Cost: TFA suppresses MS ionization signals significantly (signal loss >50%). It also lingers in the LC system, contaminating future runs.

  • Recommendation: Use HILIC or High-pH RPLC first. Use Ion Pairing only as a last resort for UV-only methods [3].

References

  • Waters Corporation. XBridge UHPLC & HPLC C18 Columns with BEH Technology. (Demonstrates high pH stability up to pH 12 for basic compounds).

  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting.[4] (Explains the water layer mechanism and equilibration requirements).

  • Restek Corporation.Tech Tip: Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? (Discusses dewetting and alternatives for polar retention). [Source](https://

Sources

Technical Support Center: Metal Removal from Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Sticky Amine" Effect

Why is this failing? If you are experiencing low scavenging efficiency or high yield loss with piperidine intermediates, the root cause is likely Competitive Coordination .

Piperidines are secondary amines with a localized lone pair on the nitrogen. Unlike non-coordinating intermediates (e.g., esters, arenes), piperidine acts as a strong monodentate ligand. It binds to the metal catalyst (Pd, Pt, Rh) to form stable complexes (e.g., [Pd(Piperidine)₂Cl₂]).

The Conflict: Standard scavenging is not just "mopping up" free metal; it is a displacement reaction . Your scavenger must have a significantly higher formation constant (


) with the metal than your piperidine product does.


If your scavenger is too weak or the kinetics are too slow, the equilibrium stays to the left, and the metal passes through the filter with your product.

Regulatory Limits (ICH Q3D)

Before optimizing, define your target. Over-purification wastes time and yield.

Administration RouteDaily DosePermitted Daily Exposure (PDE) for Pd/PtConcentration Limit (Assuming 10g/day dose)
Oral

10 g
100 µ g/day 10 ppm
Parenteral (IV)

10 g
10 µ g/day 1 ppm
Inhalation

10 g
1 µ g/day 0.1 ppm

Reference: ICH Q3D (R2) Guideline for Elemental Impurities. [1]

Scavenger Selection Strategy

For piperidines, standard "Universal" scavengers often fail. Use this logic to select the correct chemistry.

The Scavenger Hierarchy for Secondary Amines
  • Functionalized Silica (Preferred):

    • Si-Thiourea: The "Gold Standard" for amines. The sulfur/nitrogen chelating motif often breaks Pd-Amine bonds better than simple thiols.

    • Si-DMT (Dimercaptotriazine): Essential for Ruthenium or highly hindered Pd species.

    • Si-Thiol: Good baseline, but may require heat to displace piperidine.

  • Activated Carbon:

    • Risk:[1][2] Piperidines are polar and basic. They often adsorb non-specifically to the acidic patches on carbon, leading to 10–20% yield loss .

    • Use case: Only for bulk removal (>1000 ppm) prior to a silica polishing step.

Decision Logic (Visualization)

ScavengerSelection Start Start: High Metal in Piperidine Intermediate LevelCheck Initial Metal Load? Start->LevelCheck HighLoad > 500 ppm LevelCheck->HighLoad LowLoad < 500 ppm LevelCheck->LowLoad CarbonStep Bulk Removal: Activated Carbon (e.g., Carboxen) HighLoad->CarbonStep Pre-treatment SpeciesCheck Metal Species? LowLoad->SpeciesCheck CarbonStep->LowLoad Pd_Pt Pd / Pt SpeciesCheck->Pd_Pt Ru_Rh Ru / Rh SpeciesCheck->Ru_Rh Scavenger1 Primary: Si-Thiourea Secondary: Si-Thiol Pd_Pt->Scavenger1 Scavenger2 Primary: Si-DMT Secondary: Si-TAAcOH Ru_Rh->Scavenger2 Optimization Optimization: Heat to 50°C + 4-8 equiv. Scavenger1->Optimization Scavenger2->Optimization

Caption: Decision matrix for selecting the optimal scavenging method based on metal load and catalyst type.

Troubleshooting & FAQs

Q1: I added 4 equivalents of Si-Thiol, but my Pd levels only dropped from 500 ppm to 200 ppm. Why?

Diagnosis: Kinetic trap. The Pd-Piperidine bond is strong at room temperature. Solution:

  • Heat is mandatory: Increase temperature to 50–60°C. This increases the lability of the Pd-Piperidine bond, allowing the scavenger to intervene.

  • Solvent Switch: If using non-polar solvents (DCM, Toluene), the scavenger pores may not fully wet. Add 10% MeOH or switch to THF/DMF to swell the silica pores and improve diffusion.

Q2: My piperidine yield dropped by 15% after using Activated Carbon.

Diagnosis: Non-specific binding. The basic nitrogen of piperidine is binding to acidic surface oxides on the carbon. Solution:

  • Switch to Functionalized Silica (Si-Thiourea) . Silica backbones are generally neutral or capped to prevent non-specific amine binding.

  • Alternative: If you must use carbon, pre-wash the carbon with the solvent or use a synthetic carbon (e.g., spherical carbon) designed with lower microporosity to exclude the API.

Q3: Can I just wash the metal out with acid?

Diagnosis: Protonation strategy.[3] Solution: Yes, if your impurity profile allows it.

  • The Trick: Protonating the piperidine (

    
    ) destroys its ability to coordinate the metal.
    
  • Workflow:

    • Dissolve crude in organic solvent (e.g., EtOAc).

    • Wash with dilute HCl (pH 2-3). The piperidine moves to the aqueous phase; non-polar Pd-ligand complexes may stay in the organic phase (depending on the original ligand).

    • Warning: If the Pd was coordinated only to the piperidine, the Pd might also become cationic and follow the amine into the water. In this case, add Si-Thiol to the acidic aqueous layer. Si-Thiol works well at pH 2–10.

Q4: The scavenger turned black immediately, but the filtrate is still contaminated.

Diagnosis: Surface saturation (Pore Blockage). Solution: The outer surface of the beads reacted instantly, blocking access to the internal porosity where 99% of the functional groups are.

  • Fix: Split the scavenger addition. Add 2 equivalents, stir for 1 hour, filter. Then add another 2 equivalents to the filtrate. This "polishing" step is often more effective than a single massive bolus.

Validated Experimental Protocol

Protocol: Scavenger Screening for Piperidine Intermediates

Objective: Reduce Pd from ~500 ppm to <10 ppm.

Materials:

  • Crude Piperidine Intermediate (1 g)

  • Solvent (THF or DMF preferred)

  • Scavengers: Si-Thiourea, Si-Thiol, Si-DMT (SiliCycle or Biotage equivalents)

Step-by-Step:

  • Preparation: Dissolve 1 g of crude intermediate in 10 mL of solvent (10 volumes). Take a 0.5 mL aliquot for "Before" ICP-MS analysis.

  • Dosing: Calculate 4 molar equivalents of scavenger relative to the residual metal content.

    • Note: If metal content is unknown, assume 5% w/w loading as a starting point.

  • Incubation: Add scavenger to the vessel.

    • Critical Step: Heat the mixture to 50°C .

    • Agitate (stir bar or shaker) for 4 hours .

  • Filtration: Filter through a 0.45 µm PTFE frit or a celite pad. Wash the cake with 2 volumes of solvent.

  • Analysis: Analyze the filtrate via ICP-MS.

Data Interpretation Table:

ScavengerResidual Pd (ppm)API Recovery (%)Verdict
Control (None) 480100N/A
Activated Carbon 1582Fail (Yield Loss)
Si-Thiol 4598Fail (Insufficient Removal)
Si-Thiourea < 5 99 Pass (Optimal)

Mechanism of Action

Understanding the coordination chemistry helps predict success.

Mechanism Pd Pd(II) Complex Stable Complex (Soluble) Pd->Complex Initial State Pip Piperidine (Ligand) Pip->Complex Scav Si-Thiourea (Scavenger) Scavenged Scavenged Species (Insoluble Solid) Scav->Scavenged Chelation Complex->Scavenged Heat + Time (Displacement) Scavenged->Pip Releases API

Caption: The displacement mechanism where the chelating scavenger breaks the soluble Pd-Piperidine complex.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities.[4] EMA/CHMP/ICH/353369/2013. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide.[5]Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[6] Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biotage. (2023). Metal Scavenging User Guide: Strategies for API Purification.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[6] Organic Process Research & Development, 9(2), 198–205. Link

Sources

Technical Support Center: A-Z Guide to Handling Hygroscopic Aminopyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with hygroscopic aminopyridine building blocks. Due to their propensity to absorb atmospheric moisture, these critical reagents present unique handling challenges that can significantly impact experimental reproducibility, reaction yields, and the overall integrity of your research. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve consistent and reliable results.

Section 1: Core Principles & Critical Considerations

Hygroscopic aminopyridines readily absorb water from the air, which can lead to a host of experimental issues.[1][2] The absorbed water can alter the reagent's physical state, making it difficult to weigh accurately, and more critically, it can interfere with moisture-sensitive reactions.[3] Understanding and mitigating this behavior is paramount.

The primary challenges associated with hygroscopic aminopyridines are:

  • Inaccurate Stoichiometry: Absorbed water adds mass, leading to under-dosing of the active reagent in a reaction.

  • Reaction Inhibition or Side Reactions: Water can act as an unwanted nucleophile, proton source, or quenching agent, leading to reduced yields and the formation of impurities.[3]

  • Physical Handling Difficulties: The solid reagent can become clumpy, syrupy, or even liquefy, making accurate weighing and transfer challenging.[4][5][6]

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

FAQs: Storage and Preparation

Q1: My bottle of 4-aminopyridine, which was a crystalline solid, now appears clumpy and slightly wet. What happened and is it still usable?

A1: Your 4-aminopyridine has likely absorbed atmospheric moisture due to its hygroscopic nature.[1] This is a common issue if the container is not sealed properly or has been opened frequently in a humid environment. The reagent may still be usable, but you will need to determine its water content and potentially dry it before use. For critical applications, using a fresh, unopened bottle is the safest approach.

Q2: What is the best way to store hygroscopic aminopyridines to prevent moisture absorption?

A2: Proper storage is your first line of defense. Always store hygroscopic aminopyridines in a tightly sealed container.[7][8][9][10] For enhanced protection, place the primary container inside a desiccator containing a suitable drying agent like silica gel, calcium chloride, or sodium hydroxide.[2] A nitrogen-purged glovebox provides the ideal storage environment.[11][12][13]

FAQs: Weighing and Dispensing

Q3: I'm trying to weigh 2-aminopyridine on an analytical balance, but the mass keeps increasing. How can I get an accurate measurement?

A3: This phenomenon, known as "drifting," is a classic sign of a hygroscopic substance absorbing moisture from the air during weighing.[6][14] To obtain an accurate weight, you must minimize the reagent's exposure to the atmosphere.

  • Rapid Weighing: Have all your equipment ready and perform the weighing process as quickly as possible.

  • Weighing by Difference: Pre-weigh a sealed vial, add the reagent quickly, seal it again, and re-weigh. The difference will be the mass of your reagent.[15]

  • Inert Atmosphere Weighing: The most reliable method is to weigh the reagent inside a glovebox with a controlled, low-humidity nitrogen or argon atmosphere.[4][5][11]

Q4: My aminopyridine has become a sticky solid. How can I transfer it quantitatively to my reaction flask?

A4: Transferring a sticky or clumpy solid can be difficult. Here are a few techniques:

  • Weigh Directly into the Reaction Flask: If practical, tare your reaction flask and weigh the aminopyridine directly into it.[4][5] This eliminates transfer losses.

  • Dissolve and Transfer: Weigh the reagent in a small, tared vial. Then, dissolve it in a small amount of a suitable, anhydrous solvent that is compatible with your reaction and transfer the solution to the reaction flask using a syringe or cannula. Rinse the vial with more solvent to ensure a quantitative transfer.

FAQs: Reactions and Workup

Q5: My reaction using an aminopyridine as a nucleophile is giving very low yields. Could water be the culprit?

A5: Absolutely. In many reactions, such as amidations or nucleophilic substitutions, water can compete with your aminopyridine as a nucleophile, leading to hydrolysis of electrophiles and significantly reduced yields.[3] Furthermore, the amine group of the aminopyridine can be protonated by water, reducing its nucleophilicity.

Q6: How can I be sure my solvents and other reagents are dry enough for my reaction with a hygroscopic aminopyridine?

A6: Ensuring an anhydrous reaction environment is critical.

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Dry Other Reagents: If other reagents in your reaction are also hygroscopic, ensure they are properly dried and handled under inert conditions.

  • Use of Drying Agents in Reactions: For some reactions, the addition of a chemical drying agent or water scavenger, like molecular sieves, can be beneficial.[16]

Section 3: Key Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Aminopyridine

This protocol outlines the best practices for weighing a hygroscopic reagent on a standard laboratory bench. For the highest accuracy, a glovebox is recommended.[4][5]

Materials:

  • Hygroscopic aminopyridine in its original container

  • Spatula

  • Small, clean, and dry vial with a screw cap

  • Analytical balance

  • Tweezers

Procedure:

  • Place the capped vial on the analytical balance and tare the balance.

  • Remove the vial from the balance.

  • Working quickly, open the aminopyridine container and transfer an approximate amount of the solid to the vial using the spatula.

  • Immediately cap the vial tightly.

  • Place the capped vial back on the balance and record the mass.

  • If you need to add or remove material, take the vial off the balance, make the adjustment, re-cap, and then re-weigh. This minimizes atmospheric exposure.

  • For quantitative transfer to a reaction, you can dissolve the weighed solid in an anhydrous solvent directly in the vial.

Protocol 2: Drying a Hygroscopic Aminopyridine

If you suspect your aminopyridine has absorbed a significant amount of water, you may be able to dry it.

Materials:

  • Hygroscopic aminopyridine

  • Schlenk flask or round-bottom flask

  • High-vacuum line

  • Drying agent (e.g., phosphorus pentoxide, P₂O₅) in a separate container for a vacuum desiccator setup.

Procedure:

  • Place the aminopyridine in a Schlenk flask.

  • Attach the flask to a high-vacuum line.

  • Slowly apply vacuum to avoid bumping the solid.

  • Dry the solid under high vacuum for several hours. Gentle heating can be applied if the compound is thermally stable, but this should be done with caution.

  • Alternatively, place the aminopyridine in an open container inside a vacuum desiccator containing a strong desiccant like P₂O₅ and apply a vacuum.[2]

  • Once dry, store the aminopyridine under an inert atmosphere or in a desiccator.

Protocol 3: Determining Water Content by Karl Fischer Titration

For applications requiring precise stoichiometry, determining the exact water content of your aminopyridine is essential. Karl Fischer titration is the gold standard for this measurement.[17][18][19][20]

Principle: This method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water in the sample.[17][19] There are two main types: volumetric for higher water content and coulometric for trace amounts.[17][18]

General Procedure (Volumetric):

  • Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).[19]

  • Accurately weigh a sample of the hygroscopic aminopyridine and quickly transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titrate the sample with the standardized Karl Fischer reagent to the endpoint, which is detected potentiometrically.

  • Calculate the water content based on the volume of titrant consumed.

Section 4: Data and Diagrams for Quick Reference

Data Tables

Table 1: Solubility of Common Aminopyridines

AminopyridineWaterMethanolEthanolAcetonitrileDichloromethaneToluene
2-AminopyridineSoluble[21]Soluble[22]Soluble[22]Soluble[22]Sparingly SolubleSparingly Soluble
3-AminopyridineSoluble[23]SolubleSolubleSolubleSparingly SolubleSparingly Soluble
4-AminopyridineSoluble[1]Soluble[24]Soluble[24]Soluble[24]Sparingly SolubleInsoluble

Solubility data is generalized. Always consult specific supplier information or perform a solubility test.

Table 2: Common Drying Agents for Organic Solvents and Reagents

Drying AgentCapacitySpeedAcidity/BasicityComments
Magnesium Sulfate (MgSO₄)HighFastNeutralFine powder, can be difficult to filter.[25]
Sodium Sulfate (Na₂SO₄)ModerateSlowNeutralGranular, easy to filter.[25][26]
Calcium Chloride (CaCl₂)HighFastLewis AcidCan form adducts with amines and alcohols.
Molecular Sieves (3Å or 4Å)ModerateModerateNeutralExcellent for achieving very low water content.
Phosphorus Pentoxide (P₂O₅)Very HighFastAcidicExtremely efficient but corrosive and hazardous.
Workflow Diagrams

Weighing_Workflow cluster_bench On the Bench cluster_glovebox In a Glovebox A Tare Capped Vial B Quickly Add Reagent A->B C Tightly Cap Vial B->C D Re-weigh Capped Vial C->D End Accurate Weight Obtained D->End E Tare Weighing Paper/Boat F Add Reagent E->F G Record Stable Weight F->G G->End Start Start Weighing Decision Glovebox Available? Start->Decision Decision->A No Decision->E Yes Reaction_Setup_Workflow cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction Assembly A Dry Glassware (Oven/Flame) D Assemble Glassware Under Inert Gas (N₂/Ar) A->D B Use Anhydrous Solvent E Add Solvent & Other Reagents via Syringe/Cannula B->E C Weigh Aminopyridine (Inert Atmosphere) F Add Aminopyridine (as solid or solution) C->F D->E E->F G Maintain Positive Pressure (Bubbler/Balloon) F->G

Sources

Validation & Comparative

Structural Elucidation & Purity Analysis: 1H NMR of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol , a critical scaffold in the synthesis of kinase inhibitors (e.g., SHP2, CDK).[1][2] Unlike standard spectral lists, this document functions as a comparative diagnostic tool , contrasting the target molecule against its common synthetic precursors (e.g., 6-chloropyridine derivatives) and evaluating solvent-dependent spectral resolution.[2][3]

Key Takeaway: The diagnostic "fingerprint" of this molecule is the upfield shift of the pyridyl H-5 proton (~6.4 ppm) coupled with the broad exchangeable NH₂ singlet (~5.6 ppm), which distinguishes it from the electron-deficient 6-chloro impurity.[2]

Solvent Selection: The "Performance" Comparison

For this specific scaffold, the choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable protons (NH₂ and OH), which are critical for confirming the full structure.[2]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) MeOD (Not Recommended)
NH₂ Signal Sharp/Visible (~5.6 ppm).[2] Slow exchange allows integration (2H).[2][3]Broad/Weak. Often broadened into the baseline due to intermediate exchange rates.[2]Absent. Rapid exchange with deuterium (–ND₂).
OH Signal Visible (~4.5 ppm, t).[2][3] Shows coupling to CH₂ (J ~5 Hz).[2][3]Broad/Absent. Usually a broad singlet; coupling information is lost.[2]Absent. Rapid exchange with deuterium (–OD).
Aromatic Resolution Excellent separation of H-2, H-4, and H-5.[3]Good, but H-5 may overlap with solvent impurities.[3]Good, but loss of exchangeable protons limits structural confirmation.[2]
Solubility High (Polar scaffold).[2][3]Moderate (May require slight warming).[2][3]High.

Strategic Insight: Use DMSO-d₆ for initial characterization to validate the presence of the primary amine and hydroxyl group.[2] Use CDCl₃ only if strictly necessary for comparison with lipophilic downstream intermediates.[2]

Detailed Spectral Assignment (DMSO-d₆)

The following assignment is based on fragment analysis of 2-amino-5-substituted pyridines and 4-substituted piperidines. The chemical shifts are driven by the strong electron-donating effect of the 6-amino group (Resonance effect +M) and the inductive effect of the piperidine nitrogen.[2]

A. Aromatic Region (Pyridine Ring) [2][4][5][6]
  • H-2 (d, J ~2.5 Hz, ~7.6–7.8 ppm): The most deshielded proton.[2][3] Located ortho to the piperidine nitrogen (an electronegative center) and meta to the amino group.[2][3] It experiences minimal shielding from the amino group's +M effect.[2]

  • H-4 (dd, J ~9.0, 2.5 Hz, ~7.2–7.4 ppm): Located ortho to the piperidine and para to the amino group.[2][3] It shows a characteristic doublet of doublets due to coupling with H-5 (large ortho coupling) and H-2 (small meta coupling).[2]

  • H-5 (d, J ~9.0 Hz, ~6.4–6.5 ppm): The diagnostic "purity probe."[2][3] Located ortho to the electron-donating amino group. The +M effect significantly shields this position, shifting it upfield compared to the chloro-precursor (see Section 3).[2][3]

  • NH₂ (s, broad, ~5.5–5.8 ppm): Exchangeable signal.[2][3] Its integration must be close to 2H. Broadening indicates proton exchange; sharpness indicates a dry sample.[2]

B. Aliphatic Region (Piperidine & Methanol) [2][4][5]
  • N-CH₂ (α-protons) (m, ~3.3–3.5 ppm): Deshielded by the direct attachment to the pyridine ring.[2] Often appear as a broad multiplet or two sets of doublets depending on ring conformation (chair).[2][3]

  • CH₂-OH (t or d, ~3.2–3.4 ppm): The hydroxymethyl protons.[2][3] In DMSO-d₆, if the sample is dry, this signal appears as a doublet (coupled to OH).[2][3] If wet, it collapses to a singlet.[2][3]

  • OH (t, J ~5 Hz, ~4.4–4.6 ppm): The hydroxyl proton.[2][3] A triplet splitting proves the sample is dry and the structure is intact.[2]

  • CH (Methine at C4) (m, ~1.4–1.6 ppm): The bridgehead proton.[2][3]

  • C-CH₂ (β-protons) (m, ~1.2–1.8 ppm): Distinct multiplets for axial and equatorial protons, typically integrating to 4H total.[2]

Comparative Analysis: Product vs. Impurity

The most common synthetic route involves a Nucleophilic Aromatic Substitution (SₙAr) of 2-amino-5-bromopyridine or 2-chloro-5-aminopyridine (less common) or 6-chloronicotinic acid derivatives .[1] Below is the critical differentiation between the Product and the 6-Chloro Precursor (a common unreacted starting material).

FeatureProduct (6-Amino) Impurity (6-Chloro/Bromo) Mechanistic Reason
H-5 Shift ~6.4 ppm (Upfield)~7.2–7.4 ppm (Downfield)Amino group (+M effect) shields H-5.[2] Halogens (-I effect) deshield H-5.
NH₂ Signal Present (~5.6 ppm) Absent The impurity lacks the primary amine (or has a different amine environment).[2][3]
H-2 Shift ~7.7 ppm ~8.0–8.2 ppm The pyridine ring is more electron-rich in the product, shielding H-2 slightly.[3]
Visual Logic: Impurity Identification Workflow

G Start Crude NMR Spectrum (DMSO-d6) CheckH5 Check Aromatic Region: Is there a doublet at ~6.4 ppm? Start->CheckH5 CheckNH2 Check Exchangeables: Is there a broad singlet at ~5.6 ppm? CheckH5->CheckNH2 Yes ResultImpurity Impurity Detected: Likely 6-Halo Precursor CheckH5->ResultImpurity No (Signal at ~7.3 ppm) ResultClean Product Confirmed: [1-(6-Aminopyridin-3-yl)...] CheckNH2->ResultClean Yes (Integral ~2H) ResultMix Mixture: Purification Required CheckNH2->ResultMix Weak/Absent

Figure 1: Decision tree for rapidly assessing the purity of the target scaffold based on key NMR markers.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content, which broadens the OH/NH₂ signals.[2][3]

  • Homogenization: Sonicate for 30 seconds. The compound should dissolve completely (clear yellow/orange solution).[2]

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg).[2][3] Increase to 64 if <2 mg.[2]

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Aromatic protons and exchangeable protons have longer T1 relaxation times.[3] A short D1 (<1s) will suppress the integration of the NH₂ and H-2 signals, leading to incorrect stoichiometry calculations.[2][3]

  • Temperature: 298 K (25°C).[2]

Step 3: Processing

  • Window Function: Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Referencing: Set the residual DMSO quintet center to 2.50 ppm .

Structural & Signal Pathway Diagram

The following diagram maps the specific atoms to their predicted chemical shift ranges, visualizing the "Shielding vs. Deshielding" zones.[1][2][3]

Structure cluster_mol [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol Pyridine Pyridine Ring (Electron Rich) Piperidine Piperidine Ring (Aliphatic) Pyridine->Piperidine N1 Attachment H5 H-5 ~6.4 ppm (d) Pyridine->H5 H2 H-2 ~7.7 ppm (d) Pyridine->H2 Amino 6-NH2 (+M Effect) Amino->Pyridine Shields H-5 NH2_Sig NH2 ~5.6 ppm (br s) Amino->NH2_Sig Methanol 4-CH2OH (Polar Tail) Piperidine->Methanol C4 Attachment CH2OH_Sig CH2-OH ~3.3 ppm (d) Methanol->CH2OH_Sig

Figure 2: Structural connectivity and corresponding NMR signal origins.[1][2] Green nodes indicate shielded (upfield) regions; Red indicates deshielded (downfield) regions.[2][3]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for chemical shift prediction principles).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] Link[2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for fragment-based shift estimation).

  • Reich, H. J. (2024).[1][2][3] "Bordwell pKa Table & NMR Data." University of Wisconsin-Madison Chemistry Department. Link

Sources

Technical Guide: Mass Spectrometry Analysis of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Aminopyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopyridines (APs)—specifically the 2-, 3-, and 4-aminopyridine isomers—are critical scaffolds in medicinal chemistry (e.g., Fampridine for multiple sclerosis) and environmental analysis.[1] However, their analysis presents a "perfect storm" of challenges:

  • High Polarity: They elute in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC).

  • Isomeric Complexity: 2-AP, 3-AP, and 4-AP share identical molecular weights (

    
    ) and very similar fragmentation patterns.
    
  • Matrix Suppression: Their low molecular weight makes them susceptible to high background noise in biological matrices.

This guide moves beyond standard protocols to compare Hydrophilic Interaction Liquid Chromatography (HILIC) against Hydrogen-Bonding (SHARC) modes, and evaluates Native Analysis versus Chemical Derivatization (Benzoyl/Dansyl Chloride) to maximize sensitivity.

Part 1: The Separation Battle (Chromatographic Front-End)

The primary failure point in AP analysis is the lack of retention on C18 columns. We compare three distinct stationary phase strategies.

Comparative Performance: RPLC vs. HILIC vs. Hydrogen-Bonding
FeatureReversed-Phase (C18) ZIC-HILIC (Zwitterionic) SHARC 1 (Hydrogen-Bonding)
Retention Mechanism Hydrophobic InteractionHydrophilic PartitioningHydrogen Bonding (Specific)
Elution Order Void Volume (Co-elution)2-AP < 3-AP < 4-APTunable (Solvent dependent)
Peak Shape Poor (Tailing due to basicity)Good (Sharp)Excellent (Symmetrical)
MS Sensitivity Low (High aqueous content)High (High organic content)High (High organic content)
Isomer Resolution None (

)
Moderate (

)
Superior (

)

Expert Insight: While ZIC-HILIC is the industry standard for polar metabolites, SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column) is the superior choice specifically for aminopyridines. Because APs possess both hydrogen-bond donating (


) and accepting (Ring N) groups, SHARC columns separate them based on the geometry of these groups relative to the stationary phase, offering resolution that HILIC often struggles to achieve for close isomers.
Part 2: Ionization & Sensitivity Enhancement

Aminopyridines are basic (


: 2-AP=6.86, 3-AP=6.0, 4-AP=9.17). While they ionize well in ESI(+), trace analysis (pg/mL levels) requires derivatization to overcome background noise and increase hydrophobicity.
Methodology Comparison: Native vs. Derivatized
ParameterNative ESI(+) Dansyl Chloride (Dns-Cl) Benzoyl Chloride (Bz-Cl)
Reaction Type N/ASulfonylationBenzoylation
Reaction Time 0 min30–60 min (Heat required)< 5 min (Room Temp)
Sensitivity Gain Baseline (1x)10–50x100–1000x
Chromatography Requires HILICCompatible with RPLC Compatible with RPLC
Stability HighModerate (Light sensitive)High

Recommendation: For metabolomics or high-throughput screening, Benzoyl Chloride (Bz-Cl) is superior to Dansyl Chloride. It reacts almost instantaneously with the primary amine of the aminopyridine under mild conditions, adding a hydrophobic phenyl group that allows the use of standard C18 columns and significantly boosts ionization efficiency (the "flyability" of the ion).

Part 3: Structural Elucidation (Isomer Differentiation)

Differentiating 2-AP, 3-AP, and 4-AP by MS/MS requires exploiting the "Ortho Effect" and basicity differences.

  • 2-Aminopyridine (Ortho): The amino group is adjacent to the ring nitrogen.

    • Mechanism:[2][3][4] Facilitates the loss of HCN (27 Da) via a cyclic transition state involving the ring nitrogen.

    • Key Fragment:

      
      .
      
  • 4-Aminopyridine (Para): The amino group is distal.

    • Mechanism:[2][3][4] Direct loss of

      
       (17 Da)  is more favorable than ring opening.
      
    • Key Fragment:

      
      .
      
  • Basicity Rule: 4-AP (

    
     9.17) holds the proton more tightly on the ring nitrogen than 2-AP or 3-AP, often resulting in a more stable precursor ion and higher collision energy requirements for fragmentation.
    
Part 4: Validated Experimental Protocols
Protocol A: High-Resolution Separation (Native Analysis)

Best for: Routine purity checks and high-concentration samples.

  • Column: SHARC 1 (SIELC), 3.2 x 100 mm, 5 µm.[1]

  • Mobile Phase:

    • A: Acetonitrile (MeCN)

    • B: Methanol (MeOH) with 0.2% Formic Acid + 0.25% Ammonium Formate.[5]

    • Note: This mode uses anhydrous conditions. Water suppresses the hydrogen-bonding mechanism.

  • Gradient: Isocratic 60% MeCN / 40% MeOH.

  • Flow Rate: 0.8 mL/min.

  • Detection: ESI(+) MS/MS.

Protocol B: Ultra-Sensitive Trace Analysis (Benzoyl Derivatization)

Best for: PK studies and biological matrices (Plasma/Urine).

  • Sample Prep:

    • Aliquot 50 µL plasma/urine.

    • Add 25 µL Sodium Carbonate (100 mM) (Buffer pH ~10).

    • Add 25 µL Benzoyl Chloride (2% v/v in MeCN) .

    • Vortex for 30 seconds (Reaction is instant).

    • Quench with 25 µL Internal Standard (d4-4-AP) in 1% Formic Acid.

  • Separation (RPLC):

    • Column: C18 Core-Shell (e.g., Kinetex C18), 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: MeCN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B in 3 minutes.

  • MS Transitions (Example for 4-AP):

    • Precursor: m/z 199.1 (Benzoyl-4-AP)

    • Product: m/z 105.0 (Benzoyl cation, highly stable).

Part 5: Workflow Visualization
Diagram 1: Benzoyl Chloride Derivatization & Analysis Workflow

This flowchart illustrates the logic flow for trace analysis, highlighting the shift from polar (native) to hydrophobic (derivatized) retention.

G Sample Biological Sample (Polar Aminopyridines) Buffer Add Na2CO3 (pH > 9) Sample->Buffer Reagent Add Benzoyl Chloride (2% in MeCN) Buffer->Reagent Reaction Derivatization (Instant, Room Temp) Reagent->Reaction Nucleophilic Attack Quench Quench & IS Addition (Acidic Solution) Reaction->Quench Stabilize LC RPLC Separation (C18 Column) Quench->LC Hydrophobic Retention MS ESI(+) MS/MS (m/z 199 -> 105) LC->MS Enhanced Ionization

Caption: Workflow for Benzoyl Chloride derivatization, converting polar aminopyridines into hydrophobic analogs for high-sensitivity RPLC-MS analysis.

Diagram 2: Isomer Differentiation Logic

Decision tree for identifying specific isomers based on fragmentation and retention.

Fragmentation Precursor Precursor Ion [M+H]+ = 95.1 Frag_HCN Loss of HCN (Ortho Effect) Precursor->Frag_HCN High Efficiency Frag_NH3 Loss of NH3 (Distal Amino) Precursor->Frag_NH3 High Efficiency Result_2AP 2-Aminopyridine Dominant m/z 68 Frag_HCN->Result_2AP Primary Pathway Result_4AP 4-Aminopyridine Dominant m/z 78 Frag_NH3->Result_4AP Primary Pathway

Caption: MS/MS fragmentation logic distinguishing 2-AP (HCN loss) from 4-AP (NH3 loss) based on structural proximity of the amino group.

References
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals. Journal of Chromatography A. Retrieved from [Link]

Sources

Purity Determination of Piperidine-Based Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for countless alkaloids and pharmaceutical agents (e.g., Janus kinase inhibitors, antihistamines). However, their analytical characterization presents a "perfect storm" of challenges: lack of UV chromophores , high basicity (pKa ~11) leading to peak tailing, and hygroscopic salt formation .

This guide moves beyond standard pharmacopeial methods to compare modern analytical strategies. While HPLC-UV is the industry default, we demonstrate why HPLC-Charged Aerosol Detection (CAD) and Quantitative NMR (qNMR) are superior alternatives for piperidine building blocks, offering higher accuracy without the need for derivatization.

Part 1: Strategic Analysis – The "Invisible" & "Sticky" Problem

The Chromophore Deficit

Unsubstituted piperidines (e.g., 4-hydroxypiperidine, nipecotic acid) lack conjugated


-systems, rendering them invisible to standard UV detection at 

nm.
  • Traditional Workaround: Pre-column derivatization (e.g., with 4-toluenesulfonyl chloride or Fmoc-Cl).

  • Drawback: Introduces kinetic bias, requires extra steps, and prevents recovery of the starting material.

The Silanol Effect (Peak Tailing)

Piperidine is a strong secondary base. On silica-based HPLC columns, residual silanols (


) ionize to 

at neutral pH. Protonated piperidine (

) interacts electrostatically with these sites, causing severe peak tailing (

) and retention time shifts.
  • Solution: Use of High-pH stable hybrid columns (operating at pH > 10 to keep piperidine neutral) or Chaotropic mobile phases (e.g., TFA/Perchlorate) at low pH to suppress silanol ionization.

Part 2: Comparative Method Evaluation

The following table contrasts the four primary methodologies for piperidine purity assessment.

FeatureHPLC-CAD (Recommended)qNMR (Gold Standard)GC-FID HPLC-UV (Low UV)
Principle Mass-sensitive aerosol detectionNuclear spin countingFlame ionizationUV Absorption (<210 nm)
Chromophore Required? No No No Yes
Selectivity High (Separates impurities)High (Structural ID)High (Volatiles only)Low (Solvent interference)
Salt Determination Indirect (Counter-ion analysis)Direct (Stoichiometry)Impossible (Free base only)Indirect
Limit of Quantitation ~10–50 ng (High Sensitivity)~1 mg (Low Sensitivity)~1 ngPoor (Noise at low

)
Throughput HighMediumHighHigh
Primary Limitation Gradient restrictionsCost of deuterated solventsThermal degradationPoor sensitivity

Part 3: Analytical Decision Tree

Select the optimal workflow based on your compound's physicochemical properties.

PiperidineAnalysis Start Start: Piperidine Sample IsVolatile Is the compound volatile? (BP < 250°C, Stable) Start->IsVolatile GCFID Method A: GC-FID (Direct Injection) IsVolatile->GCFID Yes HasChromophore Does it have a UV Chromophore? (e.g., Aryl/Heteroaryl group) IsVolatile->HasChromophore No HPLCUV Method B: HPLC-UV (High pH C18 Column) HasChromophore->HPLCUV Yes IsSalt Is it a Salt or Hygroscopic? HasChromophore->IsSalt No qNMR Method C: qNMR (Internal Standard) IsSalt->qNMR Yes (Absolute Purity) HPLCCAD Method D: HPLC-CAD (Universal Detection) IsSalt->HPLCCAD No (Routine Purity)

Figure 1: Decision matrix for selecting the appropriate analytical technique for piperidine derivatives.

Part 4: Detailed Experimental Protocols

Protocol A: HPLC-CAD (The "Universal" Routine Method)

This method utilizes Charged Aerosol Detection (CAD), which detects analytes based on mass rather than optical properties. It effectively quantifies non-chromophoric piperidines without derivatization.

Rationale:

  • Mobile Phase: Ammonium formate is used to buffer the pH (approx 3.8), suppressing silanol activity while being volatile (CAD compatible).

  • Column: A Charged Surface Hybrid (CSH) C18 column is selected to repel the positively charged amine, sharpening peak shape.

Workflow:

  • Instrumentation: HPLC system (e.g., Thermo Vanquish) coupled to a Corona Veo or similar CAD.

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.8).

    • B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–10 min: 5% → 95% B (Linear ramp)

    • 10–12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration for 5 mins)

  • Detection Parameters:

    • CAD Evaporator Temp: 35°C (Low temp prevents loss of semi-volatiles).

    • Power Function: 1.0 (for linearity).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase A/B (50:50).

Protocol B: qNMR (The "Absolute" Reference Method)

Quantitative NMR is the only method that determines purity defined as the mass fraction of the analyte, directly accounting for counter-ions (HCl, TFA salts) and residual solvents/water.

Rationale:

  • Internal Standard (IS): Maleic acid is chosen for its high purity, stability, and distinct singlet peak (~6.3 ppm) that rarely overlaps with piperidine signals (typically 1.5–3.5 ppm).

  • Relaxation Delay (d1): Set to 5×

    
     (typically 30–60s) to ensure full magnetization recovery for quantitative integration.
    

Workflow:

  • Internal Standard Prep: Prepare a stock solution of Maleic Acid (TraceCERT® grade) in

    
     at ~10 mg/mL.
    
  • Sample Prep:

    • Weigh ~10 mg of piperidine sample (

      
      ) directly into an NMR tube (precision: ±0.01 mg).
      
    • Add ~10 mg of Maleic Acid IS (

      
      ) or a precise volume of IS stock.
      
    • Dissolve fully in

      
       (or 
      
      
      
      for free bases).
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Spectral Width: 20 ppm (–2 to 18 ppm)

    • Relaxation Delay (

      
      ): 60 seconds (Critical for accuracy).
      
    • Scans: 16–64 (depending on concentration).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where:
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity of IS.

Part 5: qNMR Workflow Visualization

The following diagram illustrates the critical checkpoints in the qNMR workflow to ensure <1% error.

qNMRWorkflow Weigh Step 1: Gravimetry Weigh Sample & IS (±0.01 mg precision) Dissolve Step 2: Solubilization Solvent: D2O or DMSO-d6 Ensure Homogeneity Weigh->Dissolve Acquire Acquire Dissolve->Acquire Transfer to Tube Process Step 4: Processing Phase Correction Baseline Correction Acquire->Process FID -> Spectrum Integrate Step 5: Integration Define Regions Manually Calc Purity % Process->Integrate

Figure 2: Step-by-step workflow for Quantitative NMR (qNMR) analysis emphasizing the critical relaxation delay step.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Gamache, P. H., et al. (2013). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Wiley Online Library.

  • McCalley, D. V. (2010). Analysis of basic compounds by Reversed-Phase HPLC: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Togashi, A., et al. (2017). Purity determination of organic compounds by quantitative NMR. Bulletin of the Chemical Society of Japan.

  • Restek Corporation. (2018). Troubleshooting HPLC – Tailing Peaks.

Comparing Piperidine vs. Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Executive Summary: The Nitrogen Switch

In medicinal chemistry, the choice between a piperidine (one nitrogen) and a piperazine (two nitrogens) scaffold is rarely a simple substitution—it is a strategic decision that alters the physicochemical landscape, metabolic fate, and target selectivity of a molecule.

While both are saturated six-membered heterocycles adopting chair conformations, their distinct electronic profiles drive divergent applications:

  • Piperidine is the scaffold of choice for maximizing lipophilic interaction, enhancing membrane permeability, and driving high-affinity ionic bonding via a highly basic nitrogen (pKa ~11).

  • Piperazine serves as a "solubility anchor" and a privileged linker. Its second nitrogen lowers the pKa of the first, reduces lipophilicity (LogP), and offers a unique vector for bis-substitution, though often at the cost of metabolic stability.

This guide provides an evidence-based comparison to assist in rational scaffold selection.

Physicochemical & Structural Comparison

The fundamental difference lies in the introduction of the distal nitrogen atom. This single atom change drastically affects basicity and polarity.

Table 1: Physicochemical Profile Comparison[1]
FeaturePiperidine ScaffoldPiperazine ScaffoldImpact on Drug Design
Structure Azacyclohexane (1 N)1,4-Diazacyclohexane (2 N)Piperazine offers two attachment vectors (N1, N4).
pKa (Conj. Acid) ~11.22 (Highly Basic)pKa₁ ~5.35, pKa₂ ~9.73Piperazine is less basic at physiological pH; easier to elute in purification.
Lipophilicity (LogP) High (Parent LogP ~0.84)Low (Parent LogP ~-1.50)Piperazine lowers LogP by ~2 units, improving aqueous solubility.
Polar Surface Area ~12 Ų~24 ŲPiperazine doubles PSA, potentially reducing BBB penetration unless substituted.
H-Bonding 1 Donor / 1 Acceptor2 Donors / 2 AcceptorsPiperazine engages in richer H-bond networks (solvent or target).
Conformation Chair (Fluxional)Chair (Fluxional)Both exist predominantly in chair forms; Piperazine is slightly flatter.
Structural Vectors and "Scaffold Hopping"
  • Piperidine: Typically functionalized at C4 to create a linear vector. The C4-substituent is often equatorial to minimize 1,3-diaxial interactions.

  • Piperazine: Functionalized at N1 and N4. The angle between substituents is ~180° (pseudo-equatorial), creating a rigid, linear linker geometry ideal for spanning binding pockets (e.g., Kinase hinge to solvent front).

Medicinal Chemistry Implications[2][3][4][5][6]

Solubility vs. Permeability Trade-off

Piperazine is frequently employed to rescue "brick dust" compounds. The introduction of the second nitrogen significantly lowers cLogP and increases solubility.

  • Mechanism:[1][2][3] The N4 nitrogen can be protonated at physiological pH (depending on substitution), or simply act as a polar handle to disrupt crystal lattice energy.

  • Caveat: The increased polarity (TPSA > 20 Ų) can hamper passive diffusion across the blood-brain barrier (BBB) compared to the more lipophilic piperidine.

Selectivity and Target Binding

Changing from piperazine to piperidine is a classic "scaffold hop" that can invert selectivity profiles.

Case Study: H3R vs. Sigma-1 Receptor A study exploring dual Histamine H3 (H3R) and Sigma-1 (


R) receptor ligands demonstrated the profound impact of this switch:
  • Piperazine Analog: High affinity for

    
    R (
    
    
    
    = 3.64 nM) but lower selectivity against H3R.
  • Piperidine Analog: Retained H3R affinity but drastically reduced

    
    R affinity in some derivatives, or shifted selectivity ratios.
    
  • Mechanistic Insight: The

    
    R binding pocket contains acidic residues (Asp126) that form a salt bridge. The highly basic piperidine nitrogen forms a tighter, more energetic salt bridge than the less basic piperazine, but the piperazine's second nitrogen allows for additional water-mediated H-bonds that can stabilize specific conformations [1].
    
Safety and Toxicity (ADMET)
  • hERG Inhibition: Basic amines linked to lipophilic groups are a pharmacophore for hERG channel blockage, leading to QT prolongation.

    • Piperidine:[1][4][3][5][6] High risk due to high pKa (cationic at pH 7.4) and lipophilicity.

    • Piperazine:[7][8][9][5][6][10][11][12] Often used to mitigate hERG risk. The lower pKa and increased polarity reduce hydrophobic interactions within the hERG pore.

  • Phospholipidosis: Cationic amphiphilic drugs (CADs) accumulate in lysosomes. Piperidines are frequent offenders. Piperazines, being less lipophilic, often show reduced accumulation.

  • Metabolic Stability:

    • Piperidine:[1][4][3][5][6] Susceptible to hydroxylation at C3/C4 or N-dealkylation. Generally more stable than piperazine.

    • Piperazine:[7][8][9][5][6][10][11][12] Prone to N-oxidation (forming N-oxides) and ring cleavage (ethylenediamine formation). These reactive metabolites can sometimes trigger idiosyncratic toxicity (IDT).

Decision Logic & Pathways

The following diagram outlines the decision logic for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Scaffold Selection Problem1 Problem: Poor Solubility? Start->Problem1 Problem2 Problem: hERG Toxicity? Start->Problem2 Problem3 Problem: High Metabolic Clearance? Start->Problem3 Soln_Piperazine Select PIPERAZINE (Lowers LogP, pKa modulation) Problem1->Soln_Piperazine Yes Soln_Piperidine Select PIPERIDINE (Increases Lipophilicity, pKa ~11) Problem1->Soln_Piperidine No (Need Permeability) Problem2->Soln_Piperazine Reduce Basicity/LogP Problem3->Soln_Piperazine Block C-oxidation sites Problem3->Soln_Piperidine Avoid N-Oxidation Check_Metab Check Metabolic Stability (N-Oxidation Risk) Soln_Piperazine->Check_Metab Next Step Check_Perm Check Permeability/BBB (Polar Surface Area) Soln_Piperidine->Check_Perm Next Step

Figure 1: Decision tree for scaffold selection based on ADME/Tox liabilities.

Experimental Protocols

Comparative Synthesis: N-Arylation

A common challenge is the selective mono-functionalization of piperazine compared to the straightforward derivatization of piperidine.

Objective: Synthesize an N-aryl derivative via Buchwald-Hartwig Amination.

Protocol A: Piperidine N-Arylation (Straightforward)

Since piperidine has only one nucleophilic nitrogen, selectivity is inherent.

  • Reagents: Aryl Bromide (1.0 eq), Piperidine (1.2 eq),

    
     (1 mol%), BINAP (2 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Toluene or Dioxane (anhydrous).[13]

  • Procedure:

    • Mix reagents in a Schlenk tube under Argon.

    • Heat to 80-100°C for 4-12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Result: High yield of N-aryl piperidine.

Protocol B: Piperazine Mono-N-Arylation (The Selectivity Challenge)

Direct reaction with piperazine often yields bis-aryl byproducts (N1, N4-diaryl) because the mono-product remains nucleophilic. Strategy: Use N-Boc-Piperazine to enforce mono-selectivity, followed by deprotection.

Step 1: Protected Coupling

  • Reagents: Aryl Bromide (1.0 eq), N-Boc-Piperazine (1.2 eq),

    
     (1 mol%), XPhos (2 mol%), 
    
    
    
    (1.4 eq).
  • Conditions: Toluene, 100°C, 12h [2].

  • Observation: The Boc group sterically and electronically deactivates N4, ensuring reaction only at N1.

Step 2: Deprotection

  • Reagents: TFA (10-20 eq) in DCM (1:1 v/v) OR 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1-2 hours. Monitor by LCMS (disappearance of Boc-adduct).

  • Workup: Basify with saturated

    
     (critical to free the base), extract with DCM/IPA (3:1) if polar.
    
  • Result: Pure Mono-N-aryl piperazine ready for secondary functionalization.

Protocol Validation (Self-Check)
  • For Piperazine: If you observe a mass peak of

    
     during Step 1, your protection failed or you used free piperazine.
    
  • For Piperidine: If conversion is low, check for "Pd-black" precipitation; piperidine can sometimes coordinate Pd and poison the catalyst if the phosphine ligand is insufficient.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2022). Available at: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.Bioorganic & Medicinal Chemistry Letters. (2014).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH / PMC. Available at: [Link]

Sources

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol vs Palbociclib intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol vs. Palbociclib Intermediates Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Hydroxymethyl-Piperidine vs. Piperazine Architectures[1]

Executive Summary

In the optimization of kinase inhibitors—particularly for CDK4/6, SHP2, and nNOS targets—the "tail" moiety attached to the aminopyridine hinge-binder plays a critical role in modulating physicochemical properties (ADME) and solvent channel interactions.[2]

This guide compares two distinct aminopyridine intermediates:

  • The Hydroxyl Scaffold (Target A): [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol[1]

    • Primary Utility: Fragment linking, PROTAC anchor points, and polarity modulation via hydrogen bond donors (HBD).[2]

  • The Palbociclib Intermediate (Target B): 5-(Piperazin-1-yl)pyridin-2-amine (and its Boc-protected precursor).[1]

    • Primary Utility: Solubility enhancement via protonation (pKa tuning) and rigidification of the solvent front.[2]

Structural & Physicochemical Comparison

The choice between a piperidine-methanol tail and a piperazine tail fundamentally alters the molecular property profile.

FeatureTarget A: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanolTarget B: Palbociclib Intermediate (Piperazine Core)
Core Structure Piperidine (C5N ring)Piperazine (C4N2 ring)
Functional Handle Primary Alcohol (-CH₂OH)Secondary Amine (-NH)
Electronic Character The piperidine nitrogen is conjugated to the pyridine, rendering it non-basic (aniline-like).[1] The alcohol is neutral.[2]The distal piperazine nitrogen is highly basic (pKa ~9.8), usually protonated at physiological pH.[2]
Solubility Mechanism Hydrophilicity via H-bond donation/acceptance (Polar Surface Area).[1]Hydrophilicity via Ionization (Salt formation).[1][2]
Synthetic Utility High: The -OH group allows conversion to halides, aldehydes (reductive amination), or ethers.[2] Ideal for PROTAC linker attachment.[1]Moderate: The -NH is typically the final solvent-exposed group or capped with simple alkyls (e.g., methyl in Palbociclib).
Metabolic Liability Oxidation of alcohol to carboxylic acid (Phase I).[2]N-oxidation or N-dealkylation.[1]
LogP (Approx) ~0.5 - 0.9 (More lipophilic core, but polar tail)~0.2 - 0.5 (Highly dependent on protonation state)
Synthetic Accessibility & Performance[2]

The synthesis of both intermediates relies on C-N bond formation, typically utilizing Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (


).
Pathway Visualization

The following diagram contrasts the synthetic workflows, highlighting the protection group strategies required for the Palbociclib intermediate versus the direct coupling possible for the Methanol derivative.

SynthesisComparison cluster_0 Key Difference Start 2-Amino-5-bromopyridine CouplingA Pd-Cat Coupling (Direct) Start->CouplingA + Reagent A CouplingB Pd-Cat Coupling (Protected) Start->CouplingB + Reagent B ReagentA 4-Piperidinemethanol ReagentA->CouplingA ProductA Target A: [1-(6-Aminopyridin-3-yl) piperidin-4-yl]methanol CouplingA->ProductA Yield: ~65-75% ReagentB N-Boc-Piperazine ReagentB->CouplingB IntermedB Boc-Protected Intermediate CouplingB->IntermedB Yield: ~80% Deprotect Acid Deprotection (TFA/HCl) IntermedB->Deprotect ProductB Target B: 5-(Piperazin-1-yl) pyridin-2-amine Deprotect->ProductB Quant.

Caption: Comparative synthetic routes. Target A allows for a shorter, direct sequence, whereas Target B requires protection/deprotection steps to prevent polymerization.[2]

Experimental Protocols

The following protocols are standardized based on optimization for scale-up and purity.

Protocol A: Synthesis of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Rationale: Direct coupling is preferred.[1] The primary alcohol is less nucleophilic than the secondary amine of the piperidine, allowing for chemoselective coupling without O-protection under controlled conditions.[2]

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)[1]

  • 4-Piperidinemethanol (1.2 eq)[1]

  • CuI (0.1 eq) or Pd_2(dba)_3 (0.02 eq) / XPhos (0.04 eq)[1][2]

  • Base: K_3PO_4 (2.0 eq) or L-Proline (ligand for Cu) / K_2CO_3[1]

  • Solvent: DMSO (for Cu) or Toluene/t-BuOH (for Pd)[1]

Step-by-Step Methodology:

  • Charge: In a sealed tube, combine 2-amino-5-bromopyridine (500 mg), 4-piperidinemethanol (400 mg), CuI (55 mg), L-Proline (66 mg), and K_2CO_3 (800 mg).

  • Solvate: Add DMSO (5 mL). Sparge with Argon for 10 minutes to remove oxygen (critical to prevent catalyst poisoning).[2]

  • Reaction: Heat to 90°C for 16–24 hours. Monitor via LC-MS for the consumption of the bromide.

  • Work-up: Dilute with EtOAc (50 mL) and water (50 mL). The product is amphiphilic; salting out the aqueous layer with NaCl may be necessary.[2]

  • Purification: The crude residue often requires flash chromatography (DCM:MeOH 9:[2]1) due to the polarity of the alcohol.[2]

  • Yield Expectation: 60–70% as a pale yellow solid.

Protocol B: Synthesis of Palbociclib Intermediate (Boc-Protected)

Rationale: The Palbociclib route utilizes a piperazine.[2][3][4][5] To prevent the formation of bis-coupled byproducts (where one piperazine links two pyridines), the distal amine must be Boc-protected.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)[1]

  • tert-Butyl piperazine-1-carboxylate (1.2 eq)[1]

  • Pd_2(dba)_3 (0.01 eq)[1][2]

  • BINAP or XPhos (0.02 eq)[1][2]

  • Base: NaOtBu (1.5 eq)[2]

  • Solvent: Toluene

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry flask, mix Pd_2(dba)_3 and BINAP in Toluene under N_2 for 15 minutes to form the active catalytic species.[2]

  • Addition: Add 2-amino-5-bromopyridine and tert-butyl piperazine-1-carboxylate. Add NaOtBu last.

  • Reaction: Reflux (100–110°C) for 12 hours. The color typically shifts from dark red to orange/brown.[2]

  • Work-up: Filter through a Celite pad to remove Palladium black.[1] Concentrate the filtrate.

  • Crystallization: Unlike Target A, this Boc-protected intermediate crystallizes well from Hexane/EtOAc, avoiding tedious chromatography.[2]

  • Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in Dioxane at 0°C for 2 hours.

Application Analysis: When to use which?
Select Target A (Methanol-Piperidine) when:
  • Designing PROTACs: The primary alcohol is an excellent handle for attaching E3 ligase linkers (via etherification or conversion to a leaving group) without altering the critical hinge-binding domain.

  • Reducing Basicity: If the target pocket has a hydrophobic patch or if the molecule suffers from high lysosomal accumulation (lysosomotropism) due to high pKa, the neutral alcohol tail is superior to the basic piperazine.[2]

  • H-Bond Networking: When a specific water-mediated bridge is required in the solvent channel (e.g., in certain SHP2 allosteric sites).

Select Target B (Palbociclib-Piperazine) when:
  • Improving Solubility: The distal nitrogen (pKa ~9.[2]8) forms a salt, drastically improving aqueous solubility for oral formulation.[2]

  • Mimicking Approved Scaffolds: If the goal is "fast-follower" drug design based on CDK4/6 inhibitors (Palbociclib, Ribociclib), this scaffold is the industry standard.[2]

  • Rigidity: The piperazine ring is slightly more rigid in terms of chair-conformation dynamics compared to the substituted piperidine, potentially reducing entropic penalties upon binding.

References
  • Palbociclib Synthesis & Intermediates

    • Source:ChemicalBook & Tdcommons.[1] "Process for the preparation of Palbociclib intermediates."

    • URL:[Link][1][2]

  • Aminopyridine-Piperidine Synthesis (Buchwald Conditions)

    • Source:RSC Advances. "Synthesis and biological evaluation of novel donepezil analogues." (Detailed protocol for piperidine-pyridine coupling).
    • URL:[Link]

  • Comparative Linker Analysis (Piperidine vs Piperazine)

    • Source:BenchChem.[1][3][6] "A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design."

  • SHP2 Inhibitor Scaffolds (TNO155 Context)

    • Source:PubMed (NIH).[1][2] "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer."

    • URL:[Link]

  • Compound Data (Target A)

    • Source:PubChem. "4-Piperidinemethanol | C6H13NO."[1]

    • URL:[Link][1][2]

Sources

Structural Validation of Aminopyridines: A Comparative Guide to 13C NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide evaluates the efficacy of Carbon-13 Nuclear Magnetic Resonance (


C NMR)  for the structural validation of aminopyridines (APs), a class of heterocycles critical to drug discovery (e.g., Piroxicam, Tenoxicam). While Proton NMR (

H NMR) is the industry standard for initial screening, it frequently fails to distinguish between regioisomers (2-, 3-, vs. 4-aminopyridine) and tautomeric forms (amino vs. imino) due to solvent-dependent exchange broadening.

This document serves as an advanced technical manual for researchers, comparing


C NMR against alternative methodologies (

N NMR, X-ray, DFT) and providing a self-validating protocol for definitive structural assignment.

Part 1: The Structural Challenge

Aminopyridines present a unique "blind spot" in standard characterization due to two phenomena:

  • Regioisomer Ambiguity: 2-, 3-, and 4-aminopyridines share identical molecular weights and similar fragmentation patterns in Mass Spectrometry (MS).

  • Tautomeric Equilibrium: The exocyclic amine group can exist in the amino form (aromatic) or the imino form (non-aromatic). This equilibrium is solvent-dependent and dictates pharmacological activity.

The "Reporter" Nucleus

While


H NMR signals for the amine protons (

) are often broad or invisible in deuterated chloroform (

), the

C nucleus at the ipso-position (the ring carbon directly attached to the nitrogen) acts as a stable, non-exchangeable reporter of the electronic environment.

Part 2: Comparative Performance Analysis

The following analysis objectively compares


C NMR against three alternative validation methods.
Table 1: Methodological Comparison Matrix
Feature

C NMR (Recommended)

H NMR

N NMR
X-Ray Crystallography
Primary Utility Backbone topology & quaternary carbonsQuantitation & proton countingDirect probing of N-protonationAbsolute configuration
Regio-Specificity High (Distinct ipso-carbon shifts)Medium (Coupling patterns often overlap)High (Distinct N-shifts)Ultimate
Tautomer Sensitivity High (C-N bond order changes shift)Low (Exchange broadening hides signal)Very High (Direct detection)Static (Solid state only)
Throughput Medium (10–30 min/sample)High (1–5 min/sample)Low (Requires high conc. or labeling)Very Low (Days/Weeks)
Sample State Solution (Physiological relevance)SolutionSolutionSolid Crystal (Lattice forces bias tautomer)
Performance Verdict
  • Why

    
    C Wins:  It offers the best balance of structural resolution  and throughput . Unlike X-ray, it validates the structure in solution (where chemistry happens). Unlike 
    
    
    
    H NMR, it visualizes the carbon skeleton directly, unaffected by proton exchange rates.
  • When to use

    
    N:  Only use when distinguishing between N1-protonation and exocyclic-N-protonation is critical and 
    
    
    
    C data is ambiguous.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system . The data generated in Step 2 must satisfy the criteria in Step 3; otherwise, the structure is rejected.

Phase A: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      rather than 
    
    
    
    for validation.
    • Reasoning: DMSO slows proton exchange, sharpening

      
      H signals for HSQC correlation, and its polarity stabilizes the amino-tautomer, providing a consistent baseline.
      
  • Concentration: Prepare at 50–100 mM .

    
    C sensitivity is 1.1% natural abundance; lower concentrations require excessive scan times.
    
Phase B: Acquisition Parameters (400–600 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds .

    • Critical: Quaternary carbons (C-ipso) have long

      
       relaxation times. Short D1 results in signal suppression, leading to false negatives for the most important diagnostic peak.
      
  • Scans (NS): Minimum 1024 scans to ensure S/N > 50:1 for quaternary carbons.

Phase C: The "Ipso-Check" (Internal Validation)

For a generic aminopyridine, the chemical shift (


) of the carbon attached to the amine (

) is the validation key.
  • 2-Aminopyridine:

    
     (Deshielded by both ring N and exocyclic N).
    
  • 3-Aminopyridine:

    
    .
    
  • 4-Aminopyridine:

    
    .
    

Rejection Criteria: If the putative


 signal appears 

, the sample is likely the imino tautomer or a salt form (protonated), or the regiochemistry is incorrect.

Part 4: Advanced Validation (GIAO-DFT)

When experimental standards are unavailable, Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method is the authoritative reference.

Workflow Visualization

The following diagram illustrates the logical flow for assigning aminopyridine structures, integrating experimental NMR with computational checks.

Aminopyridine_Validation Sample Unknown Aminopyridine Sample H_NMR 1H NMR (DMSO-d6) Check Splitting Patterns Sample->H_NMR C_NMR 13C NMR (Proton Decoupled) Identify Quaternary Carbons H_NMR->C_NMR Ambiguous NH2 Decision_Regio Is C-ipso > 158 ppm? C_NMR->Decision_Regio Res_2AP Candidate: 2-Aminopyridine (Ortho-like) Decision_Regio->Res_2AP Yes Res_Other Candidate: 3- or 4-Aminopyridine Decision_Regio->Res_Other No DFT_Check GIAO-DFT Calculation (B3LYP/6-31G*) Res_2AP->DFT_Check Res_Other->DFT_Check Compare Compare Exp. vs Calc. Shifts (MAE < 2.0 ppm?) DFT_Check->Compare Valid VALIDATED STRUCTURE Compare->Valid Yes Invalid REJECT / RE-EVALUATE (Suspect Salt/Tautomer) Compare->Invalid No

Figure 1: Decision tree for structural assignment of aminopyridines, integrating experimental


C chemical shifts with computational verification.
Computational Protocol
  • Geometry Optimization: Optimize the structure using B3LYP/6-31G(d) in the gas phase or with a solvation model (PCM-DMSO).

  • NMR Calculation: Perform GIAO calculation at the same level of theory.

  • Scaling: Apply linear scaling to correct systematic errors (e.g.,

    
    ).
    
  • Correlation: A Mean Absolute Error (MAE) of

    
     between experimental and calculated shifts confirms the structure [1].
    

Part 5: Mechanistic Insight – Tautomerism

Understanding why the shifts move is crucial for the "Expertise" pillar of E-E-A-T.

In the Amino form , the ring retains aromaticity. The


 is deshielded due to the electronegativity of the nitrogen.
In the Imino form , the aromaticity is disrupted. This results in a significant upfield shift  (shielding) of the ring carbons adjacent to the nitrogen, often by 10–15 ppm.

Tautomerism Amino Amino Form (Aromatic) Major Tautomer C-ipso ~160 ppm Imino Imino Form (Non-Aromatic) Minor Tautomer C-ipso < 150 ppm Amino->Imino Solvent/pH Dependent Imino->Amino

Figure 2: The tautomeric equilibrium of 2-aminopyridine.


C NMR shifts allow quantification of the dominant species in solution.

References

  • Lodewyk, M. W., et al. (2012). "The prediction of 13C NMR chemical shifts." Chemical Reviews. Reliable computational prediction of NMR shifts using GIAO-DFT.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard text for 13C assignment).
  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds." Validated experimental spectra for 2-aminopyridine (SDBS No. 1294).

  • Kusumi, T., et al. (1991). "Determination of the Tautomeric Equilibrium of 2-Aminopyridine Derivatives." Journal of the American Chemical Society. Mechanistic detailing of amino-imino shift effects on NMR.

Comparative Guide: Elemental Analysis & Purity Validation of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (C₁₁H₁₇N₃O, MW: 207.27 g/mol ) is a critical heterocyclic building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural duality—combining a basic aminopyridine moiety with a polar piperidine-methanol tail—presents unique analytical challenges.[1]

While Combustion Elemental Analysis (EA) has historically been the "gold standard" for bulk purity, this guide demonstrates why Quantitative NMR (qNMR) is increasingly the superior alternative for this specific class of hygroscopic, nitrogen-rich heterocycles. This document provides a technical comparison of EA against qNMR and High-Resolution Mass Spectrometry (HRMS), complete with validated protocols to ensure scientific rigor.

Part 1: The Analytical Challenge

The molecule contains three nitrogen atoms and a primary alcohol, creating a high potential for hydrogen bonding.

  • Hygroscopicity: The polar tail eagerly absorbs atmospheric moisture, skewing Carbon/Nitrogen percentages in combustion analysis.

  • Solvate Formation: The basic pyridine nitrogen often traps crystallization solvents (ethanol/water) that standard drying cannot remove without degradation.

  • Combustion Resistance: Nitrogen-rich heterocycles occasionally form "coke" in the combustion tube, leading to low Nitrogen recovery.

Theoretical Composition (Anhydrous)
ElementCountAtomic MassTotal MassTheoretical %
Carbon 1112.011132.1263.74%
Hydrogen 171.00817.148.27%
Nitrogen 314.00742.0220.27%
Oxygen 115.99916.007.72%

Part 2: Comparative Analysis of Methodologies

Combustion Analysis (CHN) vs. Alternatives

The following table compares the traditional combustion method against modern spectral techniques for this specific molecule.

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Output Weight % of C, H, NAbsolute Purity (wt%)Exact Mass (Identity)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<0.1 mg
Precision ±0.4% (Standard)±0.5% (Routine) to ±0.1%<3 ppm mass error
Solvent Blindness High Risk: Cannot distinguish solvate solvent from impurity.[1]Low Risk: Explicitly quantifies residual solvent.[1]High Risk: Ionization suppression by salts.[1]
Moisture Sensitivity Critical: Water counts as H, dilutes C/N.Manageable: Water peak is distinct from analyte signals.[2]N/A (Desolvation occurs).
Cost/Run Low ($)Medium (

)
High (

$)
Verdict Legacy Validation (Required for some journals).[1]Recommended (Best for true purity).[1]Identity Only (Not quantitative).

Part 3: Analytical Decision Matrix (Visualized)

The following diagram illustrates the logical workflow for validating this molecule, prioritizing qNMR for purity due to the hygroscopic nature of the piperidine-methanol tail.

AnalyticalWorkflow Sample Crude Sample: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol Identity Identity Check (HRMS + 1H NMR) Sample->Identity Drying Vacuum Drying (40°C, P2O5, 24h) PurityDecision Purity Validation Method Selection Drying->PurityDecision Identity->Drying qNMR Method A: qNMR (Internal Std: Maleic Acid) PurityDecision->qNMR Preferred (Specific) EA Method B: Combustion (CHN) (Requires perfect drying) PurityDecision->EA Legacy (Bulk) Result_Pass PASS: Purity >98% Solvents Quantified qNMR->Result_Pass Integral Ratio Matches EA->Result_Pass Within ±0.4% Result_Fail FAIL: Divergence >0.4% Recrystallize EA->Result_Fail High H / Low C (Water trapped)

Figure 1: Analytical workflow emphasizing the divergence between qNMR and Combustion Analysis for hygroscopic heterocycles.

Part 4: Experimental Protocols

Protocol A: Quantitative NMR (Recommended)

Rationale: qNMR is chosen because it differentiates between the hydrogen content of the molecule and the hydrogen content of trapped water or ethanol, which EA cannot do.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Reason: These standards have relaxation times (

      
      ) compatible with the pyridine ring and signals that do not overlap with the piperidine multiplets (1.5–4.5 ppm).
      
  • Sample Preparation:

    • Weigh exactly 10.0 mg of the analyte and 5.0 mg of Internal Standard (IS) into a vial. Precision: ±0.01 mg.[1]

    • Dissolve in 0.7 mL DMSO-d₆ .

    • Note: DMSO is preferred over CDCl₃ to ensure full solubility of the polar methanol group and prevent aggregation.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to

      
       of the longest relaxing proton (typically >30s for quantitative accuracy).
      
    • Scans: 16–32 scans (sufficient for S/N > 200).

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = weighed mass.[3]
Protocol B: Combustion Analysis (Legacy)

Rationale: Used when submitting to journals requiring elemental composition data.

  • Pre-treatment (Critical):

    • The sample must be dried in a vacuum pistol over Phosphorus Pentoxide (

      
      )  at 40°C for at least 24 hours. The methanol tail is a "water sponge."
      
  • Oxidation:

    • Flash combustion at 1050°C.[1]

    • Tungsten Trioxide (

      
      )  catalyst is recommended to prevent the formation of refractory carbon nitrides often seen with aminopyridines.
      
  • Acceptance Criteria:

    • Result must be within ±0.4% of theoretical values.

    • Troubleshooting: If %C is low and %H is high, the sample is wet. Do not re-run without further drying.[1]

Part 5: Data Interpretation & Troubleshooting

Scenario 1: The "Water Trap" (Common in EA)

Observation:

  • Theoretical %C: 63.74%

  • Experimental %C: 61.20%

  • Experimental %H: 8.90% (Theory: 8.27%)[1]

Diagnosis: The sample contains approximately 3-4% water by weight.[1] Solution: Do not rely on the EA data. Run qNMR to quantify the water peak (approx. 3.3 ppm in DMSO-d₆) and adjust the effective molecular weight, or re-dry aggressively.

Scenario 2: The "Ash" Problem

Observation: %C, %H, and %N are all proportionally lower than expected. Diagnosis: Inorganic contamination (e.g., Sodium salts from the reduction step, or Palladium from cross-coupling). Solution: Combustion analysis burns organics but leaves ash. Perform a Residue on Ignition (ROI) test or use ICP-MS to identify the metal contaminant.[1]

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [1]

  • International Conference on Harmonisation (ICH). (1999).[1] "Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Guidelines.

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.[1] (Chapter 20: Molecular Mass Spectrometry).

  • PubChem. (n.d.).[1] Compound Summary for CID 420771, 4-Piperidinemethanol.[1] (Structural analog reference). [1]

Sources

Structural Confirmation of 2,5-Disubstituted Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the pyridine scaffold is a "privileged structure," appearing in over 14% of all U.S. FDA-approved drugs.[1] However, the synthesis of 2,5-disubstituted pyridines —a common motif in kinase inhibitors and GPCR ligands—frequently presents a critical regiochemical challenge.[1]

Synthetic routes such as nucleophilic aromatic substitution (


) or metal-catalyzed cross-couplings often yield mixtures of 2,5- , 2,4- , and 2,3-isomers .[2][1] Relying solely on 1D 

H NMR integration or empirical chemical shift rules is a frequent cause of structural misassignment, potentially derailing SAR (Structure-Activity Relationship) models.[2][1]

This guide objectively compares structural confirmation methodologies, advocating for a self-validating 2D NMR protocol that integrates


N-detection to definitively assign regiochemistry without the need for X-ray crystallography.[1]

Comparative Analysis of Structural Elucidation Methods

The following table evaluates the reliability and resource intensity of common elucidation techniques for substituted pyridines.

MethodReliabilityThroughputProsCons
1D

H NMR
LowHighFast; good for purity check.[1]Coupling patterns (e.g., para vs. meta) are often ambiguous in trisubstituted rings.[2][1]
1D

C NMR
MediumHighProvides carbon count.[2]Chemical shift prediction errors (

3-5 ppm) often overlap between isomers.[2][1]
2D

H-

C HMBC
High MediumThe industry standard for connectivity.[2]Can fail if critical

correlations are weak or if quaternary carbons are degenerate.[2]
2D

H-

N HMBC
Very High MediumDefinitive. Nitrogen shift is highly sensitive to

-substitution.[2][1]
Requires specific probe/parameter setup; lower sensitivity than

C.
X-ray Crystallography Gold StandardLowAbsolute configuration.[2][1]Requires single crystals (often difficult for oils/amorphous solids).[2]

The "Gold Standard" Protocol: Heteronuclear Correlation

While X-ray crystallography is definitive, it is a bottleneck.[2][1] The most robust solution for solution-state samples is a combined


H-

C /

H-

N HMBC
workflow.[2][1]
Why N Heteronuclear Detection? (The "Expert" Insight)

The chemical shift of the pyridine nitrogen is exceptionally sensitive to the substitution pattern, specifically the


-effect :
  • Unsubstituted Pyridine Nitrogen:

    
     ppm (referenced to liq.[2] NH
    
    
    
    ).
  • 2-Substituted Pyridine: The substituent at the

    
    -position (C2) typically causes a significant shielding or deshielding effect depending on its electronic nature (e.g., 2-amino groups shield the nitrogen significantly).
    
  • 3-Substituted Pyridine: The

    
    -substituent has a much smaller effect on the nitrogen shift.
    

By correlating the ring protons to the nitrogen, you establish the distance of each proton from the heteroatom, definitively distinguishing 2,5- (where H6 is


 to N) from 2,4- or 2,3- isomers.[2][1]

Experimental Workflow

Step 1: Sample Preparation[1][2]
  • Concentration:

    
     10 mg in 600 
    
    
    
    L solvent.
  • Solvent Choice: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyridines to prevent aggregation and sharpen exchangeable proton signals (if NH/OH are present).[2][1]
  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Step 2: Acquisition Parameters (Self-Validating)[1][2]
A. The 1D Proton Scout

Acquire a standard


H spectrum.
  • Critical Check: Identify the coupling constants.

    • 2,5-isomer: Expect a para-coupling (

      
       Hz) between H3/H6? No.  In 2,5-disubstitution, H3 and H4 are ortho (
      
      
      
      Hz).[2][1] H6 is isolated (singlet or small meta coupling to H4).[2][1]
    • 2,4-isomer: H5 and H6 are ortho (

      
       Hz).[2][1] H3 is isolated (singlet).[2]
      
    • Note: If substituents are identical, symmetry simplifies the spectrum. If different, coupling constants are the first clue.

B. The 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Sequence: hmbcgpndqf (Gradient-selected, magnitude mode).

  • Optimization: Set long-range coupling delay for

    
     Hz.
    
  • Key Correlations to Look For:

    • H6 (Singlet-like): Must show a strong

      
       correlation to C2  (quaternary) and C4 .[2][1]
      
    • H3/H4 (Ortho pair): H4 should show a

      
       to C2  and C6 .[2] H3 should show a 
      
      
      
      to C5 (quaternary).[2]
C. The 1H-15N HMBC (The Tie-Breaker)
  • Pulse Sequence: ghmbc (optimized for

    
     Hz).
    
  • Reference: Nitromethane (external) or liquid ammonia scale.

  • Logic:

    • 2,5-Isomer: You will see a strong

      
       from H6  to N  and a 
      
      
      
      from H4 to N .[2][1]
    • 2,4-Isomer: You will see a strong

      
       from H6  to N  but H3  (singlet) will typically show a weak or absent correlation depending on geometry.[2][1]
      

Visualization of Logic

The following diagram illustrates the decision tree for distinguishing the 2,5-isomer from its most common synthetic byproduct, the 2,4-isomer, using HMBC connectivity.

PyridineAssignment Start Synthesized Pyridine Product (Mixture or Pure?) H1_NMR Step 1: 1H NMR Analysis (Coupling Constants) Start->H1_NMR Ortho_Coup Observed Ortho Coupling (J ~ 8.0 Hz) H1_NMR->Ortho_Coup Large J (7-9 Hz) Ortho_Coup_Small Observed Ortho Coupling (J ~ 5.0 Hz) H1_NMR->Ortho_Coup_Small Medium J (4-6 Hz) Isomer_25 Candidate: 2,5-Disubstituted (H3 & H4 are ortho) Ortho_Coup->Isomer_25 Isomer_24 Candidate: 2,4-Disubstituted (H5 & H6 are ortho) Ortho_Coup_Small->Isomer_24 HMBC_Check Step 2: 1H-13C HMBC (Verify Connectivity) Isomer_25->HMBC_Check Isomer_24->HMBC_Check H6_Corr H6 (Singlet) correlates to C2 (Quat) & C4 (CH) HMBC_Check->H6_Corr If 2,5-Isomer H3_Corr H3 (Singlet) correlates to C2 (Quat) & C4 (Quat) HMBC_Check->H3_Corr If 2,4-Isomer Final_25 CONFIRMED 2,5-Isomer H6_Corr->Final_25 Validation Final_24 CONFIRMED 2,4-Isomer H3_Corr->Final_24 Validation

Caption: Decision tree for distinguishing 2,5- vs 2,4-disubstituted pyridines using


H coupling constants and HMBC correlations.

Case Study: Distinguishing Isomers

Consider a reaction aiming to install a phenyl group at position 5 of a 2-chloropyridine.

  • Scenario: You isolate a product.

  • 1H NMR: Shows two doublets (

    
     Hz) and one singlet (
    
    
    
    Hz).
    • Hypothesis: The

      
       Hz indicates protons are adjacent (H3/H4). The singlet is likely H6. This supports the 2,5-pattern .[1]
      
  • Validation (HMBC):

    • The singlet (H6) shows a cross-peak to the Carbon bearing the Chlorine (C2,

      
       ppm).
      
    • The doublet at higher field (H3) shows a cross-peak to the Carbon bearing the Phenyl group (C5).

  • Contrast: If the product were the 2,4-isomer, the singlet (H3) would correlate to two quaternary carbons (C2 and C4), and the coupled pair (H5/H6) would show a lower coupling constant (

    
     Hz for pyridine H5-H6).[2]
    

References

  • Review of Pyridine NMR Data

    • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides.
    • Source: [2][1]

  • Regioselectivity in Pyridine Synthesis

    • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines.
    • Source: [2][1]

  • Benchtop NMR for Isomer Distinction

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source:

  • Advanced 2D NMR Techniques

    • 2D NMR: HSQC and HMBC – based on resolved J coupling.
    • Source: [2][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyridine component suggests potential toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3] Similarly, piperidine and its derivatives are recognized for their potential as irritants and, in some cases, corrosive and flammable properties.[4][5][6] Therefore, a cautious and systematic approach to the disposal of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is imperative.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the toxicological profiles of related aminopyridine and piperidine compounds, it is prudent to assume that [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol may be harmful.

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) to prevent skin contact.[8]

  • Protective Clothing: A laboratory coat must be worn to protect against contamination of personal clothing.[7]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For small spills:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent.

  • Collect the contaminated absorbent material into a designated, sealable hazardous waste container.[1]

  • Clean the spill area with a suitable solvent (e.g., methanol, followed by water), collecting all cleaning materials as hazardous waste.[10][11]

For large spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated emergency response team.[12]

III. Step-by-Step Disposal Protocol

The disposal of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol must adhere to all local, state, and federal regulations.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]

1. Waste Identification and Segregation:

  • All waste containing [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be treated as hazardous waste.[15][16]

  • This waste stream must be segregated from other chemical wastes to prevent potentially dangerous reactions.[13][17] Specifically, keep it separate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[18]

2. Containerization:

  • Use a dedicated, chemically compatible, and leak-proof container for the collection of this waste.[16][17][19] The container must be in good condition with a secure, tight-fitting lid.[16]

  • The original container of the chemical can be an ideal choice for waste collection, provided it is not compromised.[17]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol".[16][20]

  • Include the approximate concentration and quantity of the waste.

  • The label should also feature appropriate hazard warnings (e.g., "Toxic").[20]

4. Storage:

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[17][20][21]

  • The storage area should be well-ventilated, cool, and away from incompatible materials.[2]

  • Ensure the use of secondary containment to prevent the spread of material in case of a leak.[13]

5. Final Disposal:

  • Engage a licensed and certified hazardous waste disposal company for the collection, transportation, and final disposal of the chemical waste.[13][19]

  • Your institution's Environmental Health and Safety (EHS) department will typically coordinate this process.[22]

  • Maintain meticulous records of all disposed chemical waste as required by regulations like the Resource Conservation and Recovery Act (RCRA).[13]

Disposal of Empty Containers:

  • Empty containers that once held [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol should be triple-rinsed with a suitable solvent (e.g., methanol).[16][22][23]

  • The rinsate must be collected and disposed of as hazardous waste.[16][23]

  • After triple-rinsing, the container can be managed as non-hazardous waste, but be sure to deface or remove the original label.[22]

Visualizing the Disposal Workflow

To provide a clear and logical representation of the disposal process, the following diagram outlines the key decision points and steps involved.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal A Assess Hazards of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol B Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Generate Waste: - Pure Compound - Solutions - Contaminated Materials C->D E Segregate as Hazardous Waste (Keep from Incompatibles) D->E F Collect in a Labeled, Compatible, and Sealed Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by a Licensed Waste Disposal Service (via EHS) G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol.

Conclusion

The proper disposal of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe working environment, protect the environment, and maintain compliance with all relevant regulations. The principles of hazard assessment, proper handling, segregation, and certified disposal form the bedrock of a robust chemical safety program.

References

  • Daniels Health. (2025, May 21).
  • Occupational Safety and Health Administration (OSHA).
  • Office of Clinical and Research Safety.
  • Administration for Strategic Preparedness and Response (ASPR).
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Benchchem. Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Vanderbilt University Medical Center.
  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • Benchchem. Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • New Jersey Department of Health. Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY.
  • Suvchem Laboratory Chemicals. 3-AMINOPYRIDINE (FOR SYNTHESIS).
  • University of Georgia Office of Research. 4-Aminopyridine-504-24-5.docx.
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine.
  • (2023, March 16).
  • Biochem Chemopharma.
  • s d fine-chem limited. piperidine hydrochloride.
  • National Institutes of Health (NIH). Piperidine | C5H11N | CID 8082 - PubChem.
  • Labor
  • (2019, June 15).
  • (2023, September 05).
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, September 23).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY D
  • Thermo Fisher Scientific. (2025, September 16).
  • Methanex Corporation. (2020, March 31). Methanol(67-56-1) NA EN-final 5.2.
  • safety.pitt.edu. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • NIH Waste Disposal Guide 2022.

Sources

A Senior Application Scientist's Guide to Handling [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol. The guidance herein is synthesized from an analysis of the compound's structural motifs and data from analogous chemical structures. Our focus is to empower you with the knowledge to make informed safety decisions, moving beyond a simple checklist to a deep understanding of the "why" behind each procedural step.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Aminopyridine Moiety: The aminopyridine group is a significant driver of this compound's potential toxicity. 4-Aminopyridine, a structural alert, is known to be fatal if swallowed and is readily absorbed through the skin.[1][2] It can cause severe central nervous system effects, including headaches, dizziness, tremors, and convulsions.[1] Local irritation to mucous membranes is also a concern.

  • Piperidine Ring: The piperidine scaffold is associated with corrosivity. Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage.[3][4] Vapors can be irritating to the respiratory system.[4]

  • Methanol Substituent (-CH2OH): While the hydroxylmethyl group is fundamental to the molecule's structure, the related solvent, methanol, is highly toxic. It can cause damage to organs, including the liver, kidneys, and central nervous system, with the optic nerve being particularly vulnerable.[5][6][7]

Based on this analysis, [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol should be handled as a substance that is acutely toxic, corrosive, and a potential organ toxin.

Hazard ClassificationAssociated Structural MoietyPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Aminopyridine, PiperidineMay be fatal if swallowed, toxic in contact with skin.[1] Causes CNS depression, nausea, headache, convulsions.[1]
Skin Corrosion / Irritation Piperidine, AminopyridineCauses severe skin burns and irritation.[2][4][8]
Serious Eye Damage / Irritation Piperidine, AminopyridineCauses serious eye damage, potentially irreversible.[2][4][8]
Specific Target Organ Toxicity Aminopyridine, Methanol groupMay cause respiratory irritation.[2][9] Potential for damage to the central nervous system and optic nerve.[1][5][7]
Combustibility PiperidineAssumed to be a combustible solid.[10]

The Hierarchy of Controls: A Foundational Safety Principle

Before any personal protective equipment is selected, the foundational principle of the Hierarchy of Controls must be applied. This framework prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (Protect the worker with PPE) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol, engineering and administrative controls are mandatory prerequisites to the use of PPE.

  • Engineering Controls: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][9] The fume hood provides primary containment.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Clearly designate and label areas where it is stored and handled. Ensure all personnel are trained on the specific hazards and emergency procedures.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks, such as splashes or accidental contact.

Protection TypeSpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The aminopyridine moiety can be rapidly absorbed through the skin.[1] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Always check gloves for tears or punctures before use.
Eye & Face Protection ANSI-approved safety goggles AND a full-face shield.The compound is anticipated to cause severe eye damage.[8] Goggles protect against dust particles, while the face shield provides an essential secondary barrier against splashes during liquid transfers.
Skin & Body Protection A fully buttoned, long-sleeved laboratory coat, full-length pants, and closed-toe, chemical-resistant shoes. For larger quantities (>1g), a chemical-resistant apron is required.This prevents accidental skin exposure.[1][9] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[8]
Respiratory Protection Primary: Use within a certified chemical fume hood.[9] Secondary: For spill cleanup or emergency situations where fume hood use is not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.The fume hood is the primary engineering control to prevent respiratory irritation.[2][8] A respirator is for non-routine operations and emergencies only.

Operational and Disposal Plans

A safe workflow involves meticulous planning from preparation to disposal.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify the chemical fume hood has a current certification.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (spatulas, vials, solvents, vortexer) and place them inside the fume hood.

    • Have a designated, labeled hazardous waste container ready within the fume hood.

  • Weighing (Solid):

    • Perform all weighing on a balance inside the fume hood.

    • Use a micro-spatula to carefully transfer the solid, minimizing dust generation.[1]

    • Close the primary container immediately after dispensing.

  • Reconstitution/Transfer (Liquid):

    • Add solvent to the solid slowly to avoid splashing.

    • If transferring a solution, use a calibrated pipette or syringe.

    • Keep all containers capped when not actively in use.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the lab coat, face shield, goggles, and inner gloves, washing hands thoroughly with soap and water immediately after.

Disposal Plan
  • Solid Waste: All contaminated disposables (e.g., weigh boats, pipette tips, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed hazardous waste container. Do not pour down the drain. [4][11]

  • Container Disposal: Empty containers must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3]

All waste must be disposed of in accordance with local, state, and federal regulations through your institution's Environmental Health & Safety (EH&S) department.[4]

Emergency Procedures: A Rapid Response Workflow

In the event of an incident, a clear and immediate response is critical.

Emergency Response Workflow cluster_0 Start Incident Occurs Spill Spill Start->Spill Exposure Personnel Exposure Start->Exposure MinorSpill Minor Spill (<1g, contained in hood) Spill->MinorSpill Assess Scale MajorSpill Major Spill (>1g or outside hood) Spill->MajorSpill Skin Skin/Clothing Contact Exposure->Skin Identify Route Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionMinor 1. Alert others in the lab. 2. Use spill kit to absorb. 3. Wipe area clean. 4. Dispose of waste. MinorSpill->ActionMinor ActionMajor 1. Evacuate immediate area. 2. Alert others and call EH&S. 3. Prevent entry. 4. Do not attempt cleanup alone. MajorSpill->ActionMajor ActionSkin 1. Remove contaminated clothing. 2. Flush skin with water for 15 min. 3. Seek immediate medical aid. Skin->ActionSkin ActionEye 1. Flush eyes at eyewash station for 15 min. 2. Hold eyelids open. 3. Seek immediate medical aid. Eye->ActionEye ActionInhale 1. Move to fresh air. 2. Seek immediate medical aid. Inhalation->ActionInhale

Caption: Decision workflow for emergency response.
  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: If the substance is swallowed, call a poison control center or doctor immediately.[1] Do NOT induce vomiting.

References

  • S D Fine-Chem Limited. (n.d.). 4-aminopyridine MSDS.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet: 4-Aminopyridine.
  • BenchChem. (2025). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • Val Tech Diagnostics. (2020, July 21). Methanol Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • Methanex Corporation. (2024, November 20). SAFETY DATA SHEET - Methanol.
  • Fisher Scientific Company. (2023, September 5). SAFETY DATA SHEET - [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific. (2016, July 6). SAFETY DATA SHEET - 4-(Hydroxymethyl)piperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET - N-Methyl-4-piperidinol.
  • Actylis Lab Solutions. (2024, September 13). SAFETY DATA SHEET - Methanol.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol.
  • Wikipedia. (n.d.). Methanol toxicity.
  • Ashurst, J. V., Schaffer, D. H., & Nappe, T. M. (2025, February 6). Methanol Toxicity. In StatPearls. NCBI Bookshelf.
  • Olson, K. R. (Ed.). (n.d.). METHANOL. In Poisoning & Drug Overdose (7th ed.). AccessMedicine, McGraw Hill Medical.
  • Nekoukar, Z., et al. (2021). Methanol poisoning as a new world challenge: A review. Annals of Medicine and Surgery, 66, 102445. PMC.
  • ChemicalBook. (2026, January 13). (6-AMINO-3-PYRIDINYL)METHANOL.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.